molecular formula C18H14Cl4N2O B1215869 Isoconazole CAS No. 27523-40-6

Isoconazole

Numéro de catalogue: B1215869
Numéro CAS: 27523-40-6
Poids moléculaire: 416.1 g/mol
Clé InChI: MPIPASJGOJYODL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isoconazole is an imidazole-based antifungal compound used in research applications . Its primary mechanism of action is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes . By disrupting ergosterol production, this compound compromises membrane integrity, leading to increased permeability, leakage of cellular components, and ultimately, fungal cell death . In addition to its antifungal properties, it also demonstrates activity against certain gram-positive bacteria . Research has shown that after topical application, this compound nitrate penetrates and forms a long-term reservoir in both the stratum corneum and hair follicles, maintaining concentrations above the minimal inhibition concentration for days after the last application . This makes it a compound of interest for studying sustained antimicrobial efficacy. This compound is a broad-spectrum agent effective against a range of fungi, including Candida species and dermatophytes . Its main research applications involve the study of superficial fungal and bacterial skin infections, as well as investigations into drug delivery and the follicular reservoir effect . The compound is typically supplied as this compound nitrate (CAS 24168-96-5) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIPASJGOJYODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24168-96-5 (nitrate)
Record name Isoconazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045447
Record name Isoconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27523-40-6
Record name Isoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27523-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoconazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027523406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08943
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isoconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRI7WFR424
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Isoconazole Nitrate: A Technical Deep Dive into Ergosterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Executive Summary

Isoconazole nitrate is a broad-spectrum imidazole antifungal agent that exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This in-depth technical guide elucidates the core mechanism of action of this compound nitrate: the inhibition of ergosterol biosynthesis. By specifically targeting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), this compound nitrate initiates a cascade of events that lead to fungal cell growth arrest and death. This document provides a comprehensive overview of the biochemical pathway, quantitative data on its antifungal activity, detailed experimental protocols for its evaluation, and visual diagrams to illustrate the key mechanisms and workflows.

Core Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary antifungal activity of this compound nitrate is centered on the inhibition of ergosterol biosynthesis, a crucial pathway for fungal survival.[1] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[2] The selective targeting of this pathway is a cornerstone of azole antifungal therapy.

The Ergosterol Biosynthesis Pathway

The synthesis of ergosterol is a complex, multi-step process that can be broadly divided into three stages: the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA, the cyclization of squalene (derived from FPP) to form lanosterol, and the subsequent conversion of lanosterol to ergosterol through a series of demethylation, desaturation, and reduction reactions.

This compound Nitrate's Molecular Target: Lanosterol 14α-Demethylase (CYP51)

This compound nitrate's specific molecular target is the enzyme lanosterol 14α-demethylase, a key cytochrome P450 enzyme encoded by the ERG11 gene.[3] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of the mature ergosterol molecule.[4]

The inhibitory action of this compound nitrate is mediated by its imidazole moiety. The nitrogen atom (N3) of the imidazole ring binds to the heme iron atom in the active site of CYP51. This coordination bond effectively blocks the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol biosynthesis pathway.[2]

Downstream Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by this compound nitrate leads to two major detrimental effects on the fungal cell:

  • Depletion of Ergosterol: The most immediate consequence is the reduction of ergosterol levels in the fungal cell membrane. This depletion alters the physicochemical properties of the membrane, leading to increased permeability, disruption of nutrient transport, and impaired activity of membrane-bound enzymes.[3]

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the accumulation of lanosterol and other 14α-methylated sterol precursors. These abnormal sterols are incorporated into the fungal cell membrane, further disrupting its structure and function, and contributing to cellular stress and toxicity.[3]

Together, these effects compromise the structural and functional integrity of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[5]

Quantitative Data: In Vitro Antifungal Activity

The in vitro efficacy of this compound nitrate is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. While extensive comparative tables for this compound nitrate are less common in recent literature compared to newer azoles, the available data demonstrates its potent activity against a broad spectrum of fungal pathogens.

Fungal SpeciesDrugMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Dermatophytes
Trichophyton rubrumItraconazole0.094 - 120.125 - 0.50.25 - 8[6]
Ketoconazole0.064 - 240.38 - 12 - 8[6]
Trichophyton mentagrophytesItraconazole0.094 - 120.125 - 0.50.25 - 8[6]
Ketoconazole0.064 - 240.38 - 12 - 8[6]
Microsporum canisItraconazole0.094 - 120.125 - 0.50.25 - 8[6]
Ketoconazole0.064 - 240.38 - 12 - 8[6]
Various DermatophytesThis compound---[7]
Geometric Mean MIC0.22
Yeasts
Candida albicansThis compound---[8][9]
Geometric Mean MIC0.008 - 0.390
Itraconazole≤0.004 - >2--[10]
Voriconazole---[10]
Candida glabrataItraconazole≤0.004 - >20.060.06[10]
Voriconazole---[10]
Candida parapsilosisItraconazole≤0.004 - >20.0160.016[10]
Voriconazole---[10]

Note: The data for itraconazole and ketoconazole are provided for comparative purposes to illustrate the general spectrum of activity for azole antifungals. The geometric mean MIC for this compound against dermatophytes is from a study including 121 clinical isolates. The geometric mean MIC for this compound against Candida albicans is from a study of 42 strains. Direct comparison of MIC values between studies should be done with caution due to potential variations in methodology and tested isolates.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.

1. Preparation of this compound Nitrate Stock Solution:

  • Dissolve this compound nitrate in dimethyl sulfoxide (DMSO) to a concentration of 1600 µg/mL.

2. Preparation of Microdilution Plates:

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound nitrate stock solution in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.
  • Include a drug-free well for growth control and an uninoculated well for sterility control.

3. Preparation of Fungal Inoculum:

  • Yeasts: Culture the yeast on Sabouraud dextrose agar at 35°C. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
  • Filamentous Fungi (Dermatophytes): Culture the fungus on potato dextrose agar at 28-30°C until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.
  • Incubate the plates at 35°C for 48-72 hours for yeasts and at 28-30°C for 4-7 days for dermatophytes.

5. MIC Endpoint Determination:

  • The MIC is the lowest concentration of this compound nitrate that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control, as determined visually or with a spectrophotometer.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay (Fluorescence-Based)

This protocol describes a high-throughput fluorescence-based assay to measure the direct inhibition of fungal CYP51 by this compound nitrate. This method utilizes a fluorogenic substrate that is metabolized by CYP51 to a fluorescent product.

1. Reagents and Materials:

  • Recombinant fungal CYP51 and its corresponding NADPH-cytochrome P450 reductase (expressed in a suitable system, e.g., E. coli).
  • Fluorogenic CYP51 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BOMCC).[11]
  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
  • Potassium phosphate buffer (pH 7.4).
  • This compound nitrate dissolved in DMSO.
  • Black 96-well or 384-well plates.
  • Fluorescence plate reader.

2. Assay Procedure:

  • Prepare a reaction mixture containing the potassium phosphate buffer, recombinant CYP51, and its reductase.
  • Add serial dilutions of this compound nitrate (or DMSO for control) to the wells.
  • Pre-incubate the plate at 37°C for a short period.
  • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system to each well.
  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorescent product.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of this compound nitrate.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value (the concentration of this compound nitrate that causes 50% inhibition of CYP51 activity) by fitting the data to a suitable dose-response curve.

Visualizations

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of this compound Nitrate cluster_consequences Cellular Consequences Acetyl-CoA Acetyl-CoA Farnesyl Pyrophosphate Farnesyl Pyrophosphate Acetyl-CoA->Farnesyl Pyrophosphate Multiple Steps Squalene Squalene Farnesyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple Steps This compound This compound This compound->Inhibition Inhibits Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Inhibition->Lanosterol 14α-demethylase\n(CYP51) Ergosterol Depletion Ergosterol Depletion Toxic Sterol Accumulation Toxic Sterol Accumulation Membrane Instability Membrane Instability Ergosterol Depletion->Membrane Instability Toxic Sterol Accumulation->Membrane Instability Fungal Cell Death Fungal Cell Death Membrane Instability->Fungal Cell Death

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound nitrate.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare this compound\nNitrate Dilutions Prepare this compound Nitrate Dilutions Inoculate Microtiter\nPlate Inoculate Microtiter Plate Prepare this compound\nNitrate Dilutions->Inoculate Microtiter\nPlate Prepare Fungal\nInoculum Prepare Fungal Inoculum Prepare Fungal\nInoculum->Inoculate Microtiter\nPlate Incubate Incubate Inoculate Microtiter\nPlate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

References

Isoconazole crystal structure and molecular properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure and Molecular Properties of Isoconazole

Introduction

This compound is a broad-spectrum azole antifungal agent belonging to the N-substituted imidazole class.[1] It is structurally characterized by an imidazole ring, two dichlorinated phenyl groups, and an ether linkage.[2] Primarily used in its nitrate salt form for the topical treatment of superficial skin mycoses, this compound is effective against dermatophytes, yeasts, moulds, and some Gram-positive bacteria.[1] Its therapeutic action, like other azole antifungals, stems from the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, which leads to compromised cell function and eventual cell death.[2] This document provides a detailed overview of the crystal structure and key molecular properties of this compound, intended for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

This compound's therapeutic efficacy and formulation characteristics are underpinned by its physicochemical properties. The molecule's high lipophilicity contributes to its rapid penetration of human skin, while its basic imidazole moiety allows for the formation of stable salts, such as this compound nitrate, which is commonly used in pharmaceutical preparations.[1]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Molecular and Physicochemical Properties of this compound and this compound Nitrate

PropertyValueFormReference
Molecular Formula C₁₈H₁₄Cl₄N₂OFree Base[3]
C₁₈H₁₅Cl₄N₃O₄Nitrate Salt[4]
Molecular Weight 416.1 g/mol Free Base[3]
479.1 g/mol Nitrate Salt[4]
Melting Point 179 °CNitrate Salt[3][5]
187.5 °C (sharp endothermic peak)Nitrate Salt[6]
pKa (Predicted) 6.0 ± 0.12Free Base[5]
Aqueous Solubility Practically insolubleFree Base[5]
0.5088 ± 0.0062 mg/mL (at 25 °C)Nitrate Salt[6]
Organic Solubility Very soluble in methanol; freely soluble in ethanol (96%); soluble in acetic acid and PEG 400; less soluble in acetone, chloroform, and butanol.Free Base[5]

Crystal Structure

The three-dimensional arrangement of this compound in the solid state is crucial for its stability, dissolution rate, and bioavailability. The initial structure for theoretical studies of this compound has been derived from crystallographic data deposited in the Cambridge Structural Database (CSD).[1] While specific unit cell parameters are not detailed in the reviewed literature, the existence of a CIF (Crystallographic Information File) in the CSD confirms that its single-crystal X-ray structure has been resolved.

Experimental Protocols

The determination of this compound's properties relies on a range of analytical techniques. The methodologies for synthesis, crystallization, and characterization are detailed below.

Synthesis and Crystallization of this compound Nitrate

The synthesis of this compound nitrate is a multi-step process involving the formation of a key imidazole intermediate, followed by etherification and salt formation. The final crystallization step is critical for obtaining a pure, stable solid form.

G cluster_workflow This compound Nitrate Synthesis & Crystallization Workflow start Raw Material (2,4,ω-Trichloroacetophenone) step1 Step 1: Reduction (25-75°C, 4-10h) start->step1 inter1 Intermediate: 1-(2,4-dichlorophenyl)-2-chloro-ethanol step1->inter1 step2 Step 2: N-Alkylation with Imidazole (40-80°C, 4-11h, Phase-Transfer Catalyst) inter1->step2 inter2 Intermediate: 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole step2->inter2 step3 Step 3: Etherification with 2,6-dichlorobenzyl chloride (~60°C, 4h) inter2->step3 inter3 This compound Free Base (in organic phase) step3->inter3 step4 Step 4: Salt Formation (Add dilute Nitric Acid) inter3->step4 precip Precipitation of crude This compound Nitrate crystals step4->precip step5 Step 5: Purification (Recrystallization from Methanol/ Diisopropyl Ether or 95% Ethanol) precip->step5 end Final Product: Purified this compound Nitrate Crystals step5->end

This compound Nitrate Synthesis and Crystallization Workflow.

Methodology:

  • Reduction: 2,4,ω-Trichloroacetophenone is reduced in an organic solvent at 25-75°C for 4-10 hours to yield 1-(2,4-dichlorophenyl)-2-chloro-ethanol.[2][7]

  • N-Alkylation: The resulting alcohol is reacted with imidazole in a two-phase system (e.g., toluene and water) with a phase-transfer catalyst at 40-80°C for 4-11 hours.[2][7] The organic phase is separated, washed, and cooled to -10 to 0°C to precipitate the intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.[2]

  • Etherification: The intermediate is combined with sodium hydroxide, toluene, a phase-transfer catalyst, and 2,6-dichlorobenzyl chloride. The mixture is heated to approximately 60°C for 4 hours.[2]

  • Salt Formation and Crystallization: After the reaction, the organic phase containing the this compound free base is separated and washed. Dilute nitric acid is added dropwise, causing the precipitation of this compound nitrate crystals.[2][5]

  • Purification: The crude product is isolated and purified by recrystallization from a solvent mixture such as 95% ethanol or methanol and diisopropyl ether to yield the final white granular crystals.[2][5]

Crystal Structure Determination

The definitive method for determining the atomic arrangement of a crystalline solid like this compound is single-crystal X-ray diffraction (SCXRD).

G cluster_scxrd General Workflow for Single-Crystal X-ray Diffraction node_crystal High-Quality Single Crystal (from Recrystallization) node_mount Mount Crystal on Diffractometer node_crystal->node_mount node_xray Irradiate with Monochromatic X-ray Beam node_mount->node_xray node_diff Collect Diffraction Pattern Data (Reflection Intensities & Angles) node_xray->node_diff node_process Data Processing (Integration & Scaling) node_diff->node_process node_solve Structure Solution (e.g., Direct Methods) node_process->node_solve node_refine Structure Refinement (Least-Squares Fitting) node_solve->node_refine node_cif Final Structural Model (CIF File for Deposition, e.g., CSD) node_refine->node_cif

General Experimental Workflow for SCXRD.

General Protocol:

  • Crystal Growth: A high-quality single crystal of this compound is grown using a suitable crystallization technique, such as slow evaporation or cooling from a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected by a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. The initial positions of the atoms in the unit cell are determined using computational methods (e.g., direct methods or Patterson function).

  • Structure Refinement: The initial structural model is refined using least-squares algorithms to achieve the best possible fit between the observed diffraction data and the data calculated from the model. This process yields precise atomic coordinates, bond lengths, and bond angles. The final data is often deposited in a crystallographic database as a CIF file.[1]

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and characterize the thermal behavior and crystallinity of a sample.

Methodology:

  • Sample Preparation: Approximately 4 mg of the this compound nitrate sample is weighed and sealed in an aluminum crucible.[6]

  • Analysis: The sample is placed in a DSC instrument (e.g., Shimadzu DSC-60).[6]

  • Heating Program: The sample is subjected to a controlled heating program, for instance, at a rate of 10 °C/min over a temperature range of 50–300 °C.[6]

  • Data Interpretation: The heat flow to or from the sample relative to a reference is measured as a function of temperature. A sharp endothermic peak is indicative of the melting point of a crystalline substance. For this compound nitrate, this peak was observed at 187.5 °C.[6]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure and investigating electronic properties. A comparative study of this compound utilized FT-IR, UV-Vis, and ¹H NMR spectroscopy, comparing experimental results with theoretical calculations from Density Functional Theory (DFT).[1][8][9]

Experimental Protocols:

  • FT-IR Spectroscopy: The experimental FT-IR spectrum is recorded to identify the characteristic vibrational modes of the functional groups within the this compound molecule.

  • UV-Vis Spectroscopy: The experimental UV-Vis spectrum for this compound is registered in a solvent such as methanol.[1] This analysis provides information about the electronic transitions within the molecule.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded to elucidate the chemical environment of the hydrogen atoms in the molecule, confirming its structural integrity. The calculated chemical shifts have shown significant correspondence with experimental data.[1]

Structure-Property Relationships

The molecular architecture of this compound directly dictates its physicochemical properties and biological activity.

G cluster_structure This compound: Structure-Property-Activity Relationship node_structure This compound Molecular Structure node_imidazole Imidazole Ring node_structure->node_imidazole node_dichloro Dichlorinated Phenyl Rings (x2) node_structure->node_dichloro node_ether Flexible Ether Linkage node_structure->node_ether node_activity Antifungal Activity (Binds to fungal CYP450) node_imidazole->node_activity Coordinates with heme iron node_pka Physicochemical Properties (pKa, Salt Formation) node_imidazole->node_pka Basic nitrogen atom node_lipo High Lipophilicity (Skin Penetration) node_dichloro->node_lipo Increases lipophilicity node_packing Solid-State Properties (Crystal Packing, Stability) node_dichloro->node_packing Influences intermolecular interactions node_ether->node_packing Influences intermolecular interactions

Relationship between this compound's structure and its properties.
  • Imidazole Ring: The unsubstituted nitrogen atom of the imidazole ring is the key pharmacophore, coordinating with the heme iron atom of the fungal lanosterol 14α-demethylase enzyme. This binding inhibits ergosterol synthesis. The basicity of this ring also allows for the formation of the clinically used nitrate salt.[2]

  • Dichlorinated Phenyl Groups: The four chlorine atoms significantly increase the molecule's lipophilicity, which is essential for its ability to penetrate the lipid-rich layers of the skin and fungal cell membranes.[1]

  • Ether Linkage: The flexible ether bridge allows the molecule to adopt a suitable conformation to fit within the active site of its target enzyme. This flexibility also influences how the molecules pack in the solid state, affecting the crystal structure.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Isoconazole Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoconazole nitrate is a broad-spectrum imidazole antifungal agent with potent activity against a wide range of pathogenic fungi, including dermatophytes, yeasts, and molds. It also exhibits antibacterial activity against Gram-positive bacteria. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and fungal cell death. Administered topically, this compound nitrate demonstrates a favorable pharmacokinetic profile characterized by high local concentrations in the stratum corneum and hair follicles, forming a persistent reservoir, with minimal systemic absorption. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound nitrate, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development.

Pharmacodynamics

The antifungal efficacy of this compound nitrate is primarily attributable to its targeted disruption of fungal cell membrane synthesis.

Mechanism of Action

This compound nitrate exerts its antifungal effect by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[1][2] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi.[1] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterols within the fungal cell membrane. This alteration in membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately compromising the structural integrity of the cell and leading to cell death.[2]

Signaling Pathway

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound nitrate.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Intermediate 14-demethyl lanosterol Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation into Functional Membrane This compound This compound Nitrate This compound->Enzyme Inhibition This compound->Membrane Leads to Enzyme->Intermediate

Caption: Ergosterol biosynthesis pathway and inhibition by this compound nitrate.

In Vitro Antifungal Activity

The in vitro activity of this compound nitrate has been demonstrated against a variety of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for comparator azole antifungals against common dermatophytes and yeasts, providing a contextual understanding of the potency of this drug class. While comprehensive, directly comparable MIC data for this compound nitrate is not as prevalent in recent literature, its efficacy is well-established.[3]

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrumItraconazole0.094 - 120.125 - 0.50.25 - 8
Ketoconazole0.064 - 240.38 - 12 - 8
Trichophyton mentagrophytesItraconazole0.094 - 120.125 - 0.50.25 - 8
Ketoconazole0.064 - 240.38 - 12 - 8
Candida albicansIsavuconazole≤0.004 - >2≤0.004≤0.004
Candida glabrataIsavuconazole≤0.004 - >20.060.06
Aspergillus fumigatusIsavuconazole0.25 - 3214
Voriconazole0.25 - 212

Note: Data for comparator azoles are presented to illustrate the general activity spectrum of this class of antifungals.[3]

Pharmacokinetics

The clinical utility of this compound nitrate in treating superficial fungal infections is significantly influenced by its pharmacokinetic properties, which favor high local drug concentrations and limited systemic exposure.

Absorption

Following topical application of a 1% this compound nitrate cream, the time to peak skin concentration is approximately 1 hour.[4] The drug rapidly penetrates the stratum corneum, where it establishes a persistent reservoir.[5][6] Studies have shown that concentrations of this compound nitrate above the minimum inhibitory concentration can be detected in the stratum corneum and hair follicles for up to one week after cessation of a 14-day application period.[6]

Systemic absorption of this compound nitrate after topical application is low.[2] While precise quantitative data on the systemic bioavailability of topically applied this compound nitrate is not extensively available, studies on similar imidazole antifungals, such as sulconazole nitrate, have estimated total percutaneous absorption to be in the range of 8.7-11.3% of the applied dose.[7] For this compound nitrate, systemic exposure is generally considered to be negligible.[5]

Distribution, Metabolism, and Excretion

Due to the low systemic absorption of topically applied this compound nitrate, comprehensive data on its distribution, metabolism, and excretion in humans are limited. For other azole antifungals that undergo systemic absorption, metabolism is primarily hepatic, often involving the cytochrome P450 enzyme system (specifically CYP3A4 for agents like itraconazole and ketoconazole), and protein binding is typically high.[8][9] Given the chemical structure of this compound, a similar metabolic pathway would be anticipated if significant systemic absorption were to occur.

The following table summarizes the available and inferred pharmacokinetic parameters for this compound nitrate.

ParameterValue/DescriptionCitation
Time to Peak Skin Concentration ~1 hour (cream)[4]
Systemic Absorption (Topical) Low / Negligible[2][5]
Skin Reservoir High concentrations in stratum corneum and hair follicles, persisting for up to 1 week post-application.[6]
Plasma Protein Binding Data not available. High binding is characteristic of the azole class.
Metabolism Data on specific metabolites of this compound nitrate is not readily available. Hepatic metabolism via CYP enzymes is typical for systemically absorbed azoles.[8][9]
Elimination Half-life Data not available for systemic elimination.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound nitrate's pharmacokinetics and pharmacodynamics.

In Vitro Skin Permeation Study

This protocol describes the use of Franz diffusion cells to assess the permeation of this compound nitrate through a membrane (e.g., human or animal skin).

Franz_Diffusion_Cell_Workflow start Start prep_receptor Prepare and degas receptor solution (e.g., PBS) start->prep_receptor fill_receptor Fill receptor chamber, ensuring no air bubbles prep_receptor->fill_receptor mount_membrane Mount membrane between donor and receptor chambers fill_receptor->mount_membrane prep_membrane Prepare and precondition skin membrane prep_membrane->mount_membrane apply_formulation Apply this compound nitrate formulation to donor chamber mount_membrane->apply_formulation incubate Incubate at controlled temperature (e.g., 32°C) apply_formulation->incubate sample Collect aliquots from receptor chamber at defined time intervals incubate->sample replace_solution Replace collected volume with fresh receptor solution sample->replace_solution analyze Analyze samples using validated method (e.g., HPLC) sample->analyze replace_solution->sample Repeat at each time point calculate Calculate permeation parameters (flux, permeability coefficient) analyze->calculate end End calculate->end

Caption: Experimental workflow for an in vitro skin permeation study.

Detailed Steps:

  • Receptor Solution Preparation: Prepare a suitable receptor solution, such as phosphate-buffered saline (PBS), and degas it to remove dissolved air.

  • Franz Cell Assembly: Fill the receptor chamber of the Franz diffusion cell with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane area.

  • Membrane Preparation and Mounting: Prepare the skin membrane (e.g., excised human or animal skin) to a uniform thickness and mount it securely between the donor and receptor chambers of the Franz cell.

  • Formulation Application: Apply a precise amount of the this compound nitrate formulation to the surface of the membrane in the donor chamber.

  • Incubation: Place the assembled Franz cells in a temperature-controlled water bath (typically 32°C for skin studies) and stir the receptor solution continuously.[10]

  • Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Quantify the concentration of this compound nitrate in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]

Tape Stripping Technique

This protocol details the tape stripping method for quantifying the amount of this compound nitrate that has penetrated the stratum corneum.

Detailed Steps:

  • Application of Formulation: Apply a defined amount of the this compound nitrate formulation to a specific area of the skin (in vivo or ex vivo).

  • Removal of Excess Formulation: After a set application time, carefully remove any unabsorbed formulation from the skin surface.

  • Tape Stripping: Firmly press a piece of adhesive tape onto the treated skin area and then rapidly remove it. Repeat this process sequentially with new pieces of tape to remove successive layers of the stratum corneum.

  • Extraction: Extract the this compound nitrate from each piece of tape using a suitable solvent.

  • Quantification: Analyze the concentration of this compound nitrate in the solvent extracts using a validated analytical method (e.g., HPLC or UV spectrophotometry).[11][12]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound nitrate against fungal isolates.

MIC_Workflow start Start prep_drug Prepare serial dilutions of This compound nitrate start->prep_drug prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate_plate Inoculate microtiter plate wells with fungal suspension and drug dilutions prep_drug->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate plate at appropriate temperature and duration inoculate_plate->incubate read_results Visually or spectrophotometrically assess fungal growth incubate->read_results determine_mic Determine MIC as the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Preparation of this compound Nitrate Dilutions: Prepare a series of twofold dilutions of this compound nitrate in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound nitrate that completely inhibits the visible growth of the fungus.[3]

Lanosterol 14α-Demethylase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory activity of this compound nitrate against lanosterol 14α-demethylase.

Detailed Steps:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant lanosterol 14α-demethylase enzyme and its substrate, lanosterol.

  • Inhibitor Addition: Add varying concentrations of this compound nitrate to the reaction mixture.

  • Incubation: Incubate the mixture under conditions that allow for the enzymatic reaction to proceed.

  • Reaction Termination and Product Extraction: Stop the reaction and extract the sterol products.

  • Analysis: Analyze the products using a method such as LC-MS/MS to quantify the formation of the demethylated product.

  • IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of this compound nitrate required to inhibit 50% of the enzyme's activity.

Conclusion

This compound nitrate is a well-established topical antifungal agent with a potent and specific mechanism of action against a broad spectrum of fungal pathogens. Its pharmacokinetic profile is ideally suited for topical administration, ensuring high concentrations at the site of infection while minimizing systemic side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound nitrate and other topical antifungal agents. Further research to generate more precise quantitative pharmacokinetic data would be beneficial to further refine its clinical application.

References

Isoconazole synthesis pathway from 2,4,ω-Trichloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the synthesis of isoconazole from 2,4,ω-trichloroacetophenone, designed for researchers, scientists, and drug development professionals. This document provides a detailed overview of the synthesis pathway, experimental protocols, and quantitative data, supplemented with visual diagrams to illustrate the process.

Introduction

This compound is a broad-spectrum azole antifungal agent, primarily used topically for the treatment of skin and vaginal infections caused by dermatophytes, yeasts, and molds.[1] Its synthesis is a multi-step process, and a common industrial route begins with 2,4,ω-trichloroacetophenone (also known as α,2,4-trichloroacetophenone).[2][3] This intermediate's reactive α-chloro ketone and dichlorinated phenyl ring make it an ideal starting point for building the complex imidazole structure of this compound.[3][4] This guide details the four primary steps of this synthesis: reduction, N-alkylation, etherification, and salt formation.

Overall Synthesis Pathway

The synthesis of this compound nitrate from 2,4,ω-trichloroacetophenone proceeds through a four-step sequence. The pathway is noted for its straightforward operations and relatively high yields.[1][5]

  • Reduction: The initial step involves the reduction of the ketone group in 2,4,ω-trichloroacetophenone to a secondary alcohol, yielding 1-(2,4-dichlorophenyl)-2-chloro-ethanol.

  • N-Alkylation: The resulting chlorohydrin is then reacted with imidazole. This reaction forms the key intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, by attaching the imidazole ring to the molecule.

  • Etherification: The hydroxyl group of the intermediate is etherified using 2,6-dichlorobenzyl chloride in the presence of a base and a phase-transfer catalyst.

  • Salt Formation: Finally, the this compound base is treated with nitric acid to precipitate the stable nitrate salt, which is the clinically used form.[1]

Isoconazole_Synthesis_Pathway Start 2,4,ω-Trichloroacetophenone Intermediate1 1-(2,4-dichlorophenyl)-2-chloro-ethanol Start->Intermediate1 Reduction Intermediate2 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole Intermediate1->Intermediate2 N-Alkylation (with Imidazole) Intermediate3 This compound (Base) Intermediate2->Intermediate3 Etherification (with 2,6-dichlorobenzyl chloride) End This compound Nitrate Intermediate3->End Salt Formation (with Nitric Acid)

Figure 1: Overall synthesis pathway of this compound Nitrate.

Detailed Experimental Protocols and Data

The following sections provide detailed methodologies and quantitative data for each step of the synthesis.

Step 1: Reduction of 2,4,ω-Trichloroacetophenone

The first step is the catalytic reduction of the starting material to form 1-(2,4-dichlorophenyl)-2-chloro-ethanol.[6]

Experimental Protocol: In an organic solvent, 2,4,ω-trichloroacetophenone is reacted in the presence of a reducing agent. The reaction mixture is maintained at a specific temperature for several hours to yield the desired alcohol intermediate.[7]

Quantitative Data:

ParameterValueReference
Starting Material2,4,ω-Trichloroacetophenone[6]
Product1-(2,4-dichlorophenyl)-2-chloro-ethanol[6]
CatalystReducing Agent[6][7]
Temperature25-75 °C[6][7]
Reaction Time4-10 hours[6][7]
Step 2: N-Alkylation with Imidazole

This step involves the formation of the imidazole ring system by reacting the previously formed chloro-ethanol with imidazole.

Experimental Protocol: 1-(2,4-dichlorophenyl)-2-chloro-ethanol is reacted with imidazole in a two-phase system (e.g., toluene and water).[1] The reaction is facilitated by a phase-transfer catalyst. After the reaction is complete, the mixture is allowed to separate. The organic phase is collected, washed with water, and then cooled to between -10 and 0 °C to precipitate the crystalline product. The resulting solid, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, is then purified by recrystallization.[6]

Quantitative Data:

ParameterValueReference
Reactant 11-(2,4-dichlorophenyl)-2-chloro-ethanol[1][6]
Reactant 2Imidazole[1][6]
SystemTwo-phase solution (e.g., Toluene/Water)[1]
CatalystPhase-transfer catalyst[1]
Temperature40-80 °C[1][6]
Reaction Time4-11 hours[1][6]
PurificationRecrystallization[6]
Step 3: Etherification

The hydroxyl intermediate is etherified with 2,6-dichlorobenzyl chloride to form the this compound base.

Experimental Protocol: In a reaction vessel, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, water, sodium hydroxide, toluene, and a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride) are combined.[1] 2,6-dichlorobenzyl chloride is then added to the mixture. The reaction is heated for several hours. Following the reaction, the organic phase is separated and washed with water.[1][6]

Quantitative Data:

ParameterValueReference
Reactant 11-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole[1][6]
Reactant 22,6-dichlorobenzyl chloride[1][6]
BaseSodium Hydroxide[1]
SolventToluene / Water[1]
CatalystPhase-transfer catalyst (e.g., triethyl benzyl ammonium chloride)[1]
Temperature~60 °C[1]
Reaction Time2-8 hours[7]
Step 4: Salt Formation

The final step is the conversion of the this compound base into its stable nitrate salt.

Experimental Protocol: Dilute nitric acid is slowly added dropwise to the organic phase containing the this compound base from the previous step.[1][6] This results in the precipitation of light yellow crystals of this compound nitrate. The crude product is then purified by recrystallization, typically using 95% ethanol, to obtain the final white granular crystals.[6]

Quantitative Data:

ParameterValueReference
Reactant 1This compound (in organic phase)[1]
Reactant 2Dilute Nitric Acid[1][6]
ProductThis compound Nitrate[1]
PurificationRecrystallization (e.g., 95% Ethanol)[6]
Final Yield~44-49%[6][7]

Experimental Workflow Visualization

The general workflow for the synthesis process, from reaction setup to final product isolation, is depicted below.

Experimental_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Etherification cluster_3 Step 4: Salt Formation S1_Setup Reaction Setup: 2,4,ω-Trichloroacetophenone, Solvent, Reducing Agent S1_Reaction Reaction: 25-75 °C, 4-10h S1_Setup->S1_Reaction S2_Setup Reaction Setup: Chloro-ethanol intermediate, Imidazole, Toluene/Water, Catalyst S1_Reaction->S2_Setup Intermediate 1 S2_Reaction Reaction: 40-80 °C, 4-11h S2_Setup->S2_Reaction S2_Workup Separation & Washing S2_Reaction->S2_Workup S2_Crystallization Cooling (-10 to 0 °C) & Recrystallization S2_Workup->S2_Crystallization S3_Setup Reaction Setup: Imidazole-ethanol intermediate, NaOH, Toluene, Catalyst S2_Crystallization->S3_Setup Intermediate 2 S3_Addition Add 2,6-dichlorobenzyl chloride S3_Setup->S3_Addition S3_Reaction Reaction: ~60 °C, 2-8h S3_Addition->S3_Reaction S3_Workup Separation & Washing S3_Reaction->S3_Workup S4_Precipitation Add Dilute Nitric Acid to Organic Phase S3_Workup->S4_Precipitation This compound Base S4_Isolation Filter Precipitate S4_Precipitation->S4_Isolation S4_Purification Recrystallization (95% Ethanol) S4_Isolation->S4_Purification S4_Final Final Product: This compound Nitrate S4_Purification->S4_Final

Figure 2: General experimental workflow for this compound synthesis.

Conclusion

The synthesis pathway starting from 2,4,ω-trichloroacetophenone provides a reliable and effective method for the industrial production of this compound nitrate. The process involves a sequence of reduction, N-alkylation, etherification, and salt formation, with each step being well-defined and yielding satisfactory results. The reaction conditions are relatively mild, and the operations are straightforward, making this a preferred route for pharmaceutical manufacturing.[6][7] The total yield for the four-step process is reported to be around 47-49%.[5][7]

References

In Vitro Antifungal Spectrum of Isoconazole Nitrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoconazole nitrate is a broad-spectrum imidazole antifungal agent demonstrating a wide range of activity against dermatophytes, yeasts, and molds.[1][2] Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] This disruption of ergosterol production leads to altered cell membrane integrity and function, ultimately resulting in the inhibition of fungal growth or cell death. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound nitrate, details established experimental protocols for susceptibility testing, and visualizes the key pathways involved in its mechanism of action. While comprehensive, comparative Minimum Inhibitory Concentration (MIC) data for this compound nitrate is less abundant in recent literature compared to newer azole antifungals, this document synthesizes available information to provide a valuable resource for research and development professionals.[1]

Mechanism of Action

The antifungal activity of this compound nitrate is primarily attributed to its potent inhibition of lanosterol 14α-demethylase, an enzyme essential for the conversion of lanosterol to ergosterol.[2][3] Ergosterol is the principal sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.

The nitrogen atom within the imidazole ring of this compound binds to the heme iron atom at the active site of the lanosterol 14α-demethylase enzyme. This binding competitively inhibits the enzyme, preventing it from metabolizing its natural substrate, lanosterol. The consequences of this inhibition are twofold:

  • Ergosterol Depletion: The fungal cell is deprived of ergosterol, a vital component for a healthy cell membrane.

  • Accumulation of Toxic Methylated Sterols: The blockage of the biosynthetic pathway leads to an accumulation of lanosterol and other 14α-methylated sterol precursors.[3] These toxic intermediates integrate into the fungal membrane, further disrupting its structure and function.

This dual assault on the fungal cell membrane results in increased permeability, leakage of essential cellular contents, and ultimately, either fungistatic or fungicidal activity, depending on the fungal species and the concentration of the drug.[2]

Signaling Pathways and Cellular Consequences

The inhibition of ergosterol biosynthesis by this compound nitrate triggers a cascade of downstream cellular stress responses. While the primary target is well-defined, the broader cellular impact involves the activation of stress signaling pathways as the fungus attempts to cope with membrane and cell wall defects. These pathways are generally conserved among fungi and are activated in response to a variety of environmental insults.

  • Cell Wall Integrity (CWI) Pathway: The disruption of the plasma membrane and the accumulation of toxic sterols can lead to cell wall stress. This activates the CWI pathway, which attempts to remodel the cell wall to compensate for the damage.[4]

  • High-Osmolarity Glycerol (HOG) Pathway: Changes in membrane permeability can lead to osmotic stress, triggering the HOG pathway to produce and accumulate intracellular glycerol, thereby counteracting the osmotic imbalance.[4]

  • Upregulation of Efflux Pumps and Ergosterol Biosynthesis Genes: Fungi can respond to azole exposure by transcriptionally upregulating the expression of genes encoding azole efflux pumps and enzymes in the ergosterol biosynthesis pathway.[5][6] This is a common mechanism of acquired azole resistance.

The following diagram illustrates the primary mechanism of action of this compound nitrate and the subsequent cellular consequences.

Mechanism of Action of this compound Nitrate Isoconazole_Nitrate This compound Nitrate Lanosterol_Demethylase Lanosterol 14α-Demethylase (ERG11/CYP51) Isoconazole_Nitrate->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Blocked Conversion Toxic_Sterols Accumulation of Toxic Methylated Sterols Lanosterol_Demethylase->Toxic_Sterols Leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Essential Component Membrane_Disruption Increased Membrane Permeability & Disrupted Fluidity Ergosterol->Membrane_Disruption Depletion leads to Toxic_Sterols->Membrane_Disruption Cellular_Leakage Leakage of Cellular Contents Membrane_Disruption->Cellular_Leakage Fungal_Cell_Death Fungal Cell Death / Growth Inhibition Cellular_Leakage->Fungal_Cell_Death

Caption: Mechanism of action of this compound nitrate.

The following diagram illustrates the downstream signaling pathways activated in response to azole-induced stress.

Fungal Stress Response to Azole Antifungals Azole Azole (e.g., this compound) Ergosterol_Inhibition Inhibition of Ergosterol Biosynthesis Azole->Ergosterol_Inhibition Membrane_Stress Membrane Stress Ergosterol_Inhibition->Membrane_Stress Cell_Wall_Stress Cell Wall Stress Membrane_Stress->Cell_Wall_Stress Osmotic_Stress Osmotic Stress Membrane_Stress->Osmotic_Stress CWI_Pathway Cell Wall Integrity (CWI) Pathway Cell_Wall_Stress->CWI_Pathway HOG_Pathway High-Osmolarity Glycerol (HOG) Pathway Osmotic_Stress->HOG_Pathway Cell_Wall_Remodeling Cell Wall Remodeling CWI_Pathway->Cell_Wall_Remodeling Glycerol_Production Glycerol Production HOG_Pathway->Glycerol_Production Stress_Adaptation Stress Adaptation & Tolerance Cell_Wall_Remodeling->Stress_Adaptation Glycerol_Production->Stress_Adaptation

Caption: Fungal stress response to azole antifungals.

Data Presentation: In Vitro Antifungal Spectrum

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound nitrate against various fungal pathogens. It is important to note that comprehensive, comparative data for this compound nitrate is limited in recent literature. For comparative context, MIC ranges for other commonly used azole antifungals are also provided.

Table 1: In Vitro Activity of this compound Nitrate and Other Azoles against Dermatophytes

SpeciesThis compound Nitrate MIC (µg/mL)Itraconazole MIC Range (µg/mL)Ketoconazole MIC Range (µg/mL)
Trichophyton rubrumData not readily available0.094 - 12[1]0.064 - 24[1]
Trichophyton mentagrophytesData not readily available0.094 - 12[1]0.064 - 24[1]
Microsporum canisData not readily available0.094 - 12[1]Data not readily available
Epidermophyton floccosumData not readily availableData not readily availableData not readily available

Table 2: In Vitro Activity of this compound Nitrate and Other Azoles against Yeasts

SpeciesThis compound Nitrate MIC (µg/mL)Isavuconazole MIC Range (µg/mL)Voriconazole MIC Range (µg/mL)
Candida albicansData not readily available≤0.004 - >2[1]Data not readily available
Candida glabrataData not readily available≤0.004 - >2[1]Data not readily available
Candida parapsilosisData not readily available≤0.004 - >2[1]Data not readily available
Malassezia spp.Data not readily availableData not readily availableData not readily available

Table 3: In Vitro Activity of this compound Nitrate and Other Azoles against Molds

SpeciesThis compound Nitrate MIC (µg/mL)Isavuconazole MIC Range (µg/mL)Voriconazole MIC Range (µg/mL)
Aspergillus fumigatusData not readily available0.25 - 32[1]0.25 - 2[1]
Aspergillus flavusData not readily availableData not readily availableData not readily available
Aspergillus nigerData not readily availableData not readily availableData not readily available

Experimental Protocols

The determination of the in vitro antifungal activity of this compound nitrate is performed using standardized methods, primarily broth microdilution and agar-based methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M27/M38-A2)

This method is considered the reference standard for antifungal susceptibility testing.

1. Preparation of Antifungal Agent:

  • A stock solution of this compound nitrate is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the stock solution are then made in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Yeasts: The yeast isolate is cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh colonies. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This suspension is then further diluted in RPMI 1640 medium to a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[1]

  • Molds: The mold isolate is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to promote sporulation. Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). The conidial suspension is adjusted to a specific concentration using a hemocytometer and then diluted to the final inoculum concentration in RPMI 1640 medium.[1]

3. Inoculation and Incubation:

  • The prepared antifungal dilutions and the standardized fungal inoculum are dispensed into the wells of the microtiter plate.

  • A growth control well (inoculum without the drug) and a sterility control well (medium without inoculum) are included.

  • The plate is incubated at 35°C for 24-48 hours for most yeasts and up to 72 hours or longer for some molds and dermatophytes.

4. MIC Determination:

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[1] The endpoint can be determined visually or by using a spectrophotometric reader.

The following diagram illustrates the experimental workflow for the broth microdilution method.

Broth Microdilution Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antifungal_Prep Prepare this compound Nitrate Stock and Serial Dilutions Dispense Dispense Antifungal Dilutions and Inoculum into 96-Well Plate Antifungal_Prep->Dispense Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Dispense Incubate Incubate at 35°C Dispense->Incubate Read_Results Visually or Spectrophotometrically Read Growth Inhibition Incubate->Read_Results Determine_MIC Determine MIC (Lowest Concentration with Significant Growth Inhibition) Read_Results->Determine_MIC

Caption: Broth microdilution experimental workflow.

Agar-Based Methods (Disk Diffusion and E-test)

Agar-based methods provide a simpler alternative for determining the susceptibility of some fungi to antifungal agents.

1. Inoculum Preparation:

  • A standardized fungal inoculum is prepared as described for the broth microdilution method.

2. Inoculation of Agar Plates:

  • The surface of a suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts) is evenly inoculated with the fungal suspension.

3. Application of Antifungal Agent:

  • Disk Diffusion: A paper disk impregnated with a known concentration of this compound nitrate is placed on the agar surface.

  • E-test: A plastic strip with a predefined gradient of this compound nitrate is applied to the agar surface.[1]

4. Incubation:

  • The plates are incubated under appropriate conditions until fungal growth is visible.

5. Determination of Susceptibility:

  • Disk Diffusion: The diameter of the zone of growth inhibition around the disk is measured.

  • E-test: The MIC is read at the point where the elliptical zone of inhibition intersects the E-test strip.

Conclusion

This compound nitrate is a well-established broad-spectrum azole antifungal with a primary mechanism of action involving the inhibition of ergosterol biosynthesis. This targeted disruption of the fungal cell membrane underscores its efficacy against a range of dermatophytes, yeasts, and molds. While comprehensive, comparative in vitro susceptibility data for this compound nitrate is not as readily available as for more recently developed azoles, the standardized methodologies outlined in this guide provide a robust framework for its evaluation. Further research to generate and publish updated, extensive MIC data for this compound nitrate against a wider array of clinically relevant fungi would be beneficial for the scientific and drug development communities.

References

Isoconazole: A Technical Guide to Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of isoconazole's stability and degradation profile. This compound, a broad-spectrum azole antifungal agent, is primarily used in topical formulations for the treatment of superficial fungal infections. Ensuring the stability of the active pharmaceutical ingredient (API) is critical for the safety, efficacy, and quality of the final drug product. This document summarizes key findings from stability studies, details the experimental protocols used for analysis, and outlines the methodologies for identifying potential degradation products.

This compound Stability Profile

Forced degradation studies are essential for establishing the intrinsic stability of a drug molecule and for developing stability-indicating analytical methods. These studies expose the drug to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Summary of Stress Condition Effects

This compound has been subjected to various stress conditions, including acid and alkaline hydrolysis, oxidation, and photolysis, to assess its stability. The primary finding across multiple studies is that this compound is most susceptible to degradation under alkaline conditions .[1][2]

In contrast, the drug has demonstrated considerable stability under acidic and oxidative stress.[1][2] When exposed to a light source, this compound content in a cream formulation showed a slight decrease, but no distinct degradation products were observed via HPLC analysis.[1][2]

One study noted a curious phenomenon under alkaline degradation. The observation of an isosbestic point at 275 nm during UV analysis, coupled with the reversibility of the spectral changes upon pH neutralization, suggests that the initial alteration in alkaline media might be a reversible process rather than irreversible degradation.[1][2] This highlights the importance of thorough investigation to distinguish between true degradation and other chemical phenomena.

Table 1: Summary of this compound Forced Degradation Studies

Stress ConditionReagent/MethodObservationPercentage DegradationReference
Alkaline Hydrolysis 0.1 M and 1 M NaOHUnstable~43% (bulk drug) ~70% (cream)[1][2]
Acid Hydrolysis 0.1 M HClStableNot significant[1][2]
Oxidation 3% H₂O₂StableNot significant[1][2]
Photolysis UV Chamber (60 h)Slight decrease in content, no degradation peaksNot specified[1][2]

Known Impurities and Degradation Products

While forced degradation studies have confirmed this compound's instability under certain conditions, the peer-reviewed literature has not extensively detailed the specific chemical structures of the resulting degradation products. However, several process-related impurities of this compound nitrate are known and commercially available as reference standards. It is plausible that some of these impurities could also be formed through degradation pathways.

Table 2: Known this compound Nitrate Related Impurities

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )Reference
Impurity A (1RS)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanolC₁₁H₁₀Cl₂N₂O257.12[3]
Impurity B (2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamineC₁₅H₁₃Cl₄NO365.08[3]
Impurity C 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorobenzyl)oxy]ethyl]-1H-imidazoleC₁₈H₁₄Cl₄N₂O444.13[3]

Note: These are listed as process-related impurities and may not necessarily be formed through degradation.

Experimental Protocols

The development and validation of a stability-indicating analytical method are paramount for accurately quantifying the active ingredient in the presence of its degradation products, impurities, and excipients.[4] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Forced Degradation (Stress Testing) Protocol

The following is a generalized protocol for conducting forced degradation studies on this compound, based on methodologies cited in the literature.[1][2][4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound nitrate in a suitable solvent (e.g., methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). The mixture is typically heated (e.g., at 80°C) for a specified period. Samples are withdrawn at time intervals, cooled, and neutralized with an equivalent concentration of sodium hydroxide (NaOH).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M or 1 M NaOH. The reaction is allowed to proceed at room temperature or under heat. Samples are withdrawn and neutralized with an equivalent concentration of HCl.

  • Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3% H₂O₂). The mixture is kept at room temperature for a defined period.

  • Photostability: Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Thermal Degradation: Subject the solid drug substance or product to elevated temperatures (e.g., 60°C or 80°C) for a specified duration.

  • Sample Analysis: Dilute all stressed samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH) cluster_analysis Analysis Stock This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, Heat) Stock->Acid Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Photo Photolysis (UV/Vis Light) Stock->Photo Neutralize Neutralize / Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-UV/PDA Analysis Neutralize->HPLC

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method

The following table summarizes typical chromatographic conditions used for the analysis of this compound and the separation from its degradation products.

Table 3: Example HPLC Method Parameters for this compound Stability Testing

ParameterCondition 1
Column ACE C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Sodium dihydrogen phosphate buffer : Methanol (27:73, v/v)
Detection UV at 240 nm
Flow Rate 1.5 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Reference [5]

Protocol for Degradation Product Identification

While specific degradation products for this compound are not well-documented in the literature, the established workflow for identifying such compounds in other azole antifungals, like itraconazole and sulconazole, provides a clear methodological template.[6][7] This process involves isolating the unknown compounds and then using advanced analytical techniques for structural elucidation.

  • Stress and Scale-Up: Subject a larger quantity of this compound to the stress condition that produces the most significant degradation (i.e., alkaline hydrolysis).

  • Isolation: Use preparative HPLC to isolate the degradation products from the parent drug and other impurities. Fractions corresponding to the impurity peaks are collected.

  • Structural Elucidation:

    • LC-MS/MS: Analyze the isolated fractions to determine the molecular weight and fragmentation patterns of the degradation products. This provides initial clues about the structural changes from the parent molecule.

    • High-Resolution Mass Spectrometry (HRMS): Obtain a precise mass measurement to determine the exact elemental composition.

    • NMR Spectroscopy: Conduct 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR studies to definitively determine the chemical structure and stereochemistry of the isolated compounds.

  • Mechanism Proposal: Based on the identified structures, propose a plausible chemical degradation pathway.

G ForcedDeg 1. Perform Forced Degradation (e.g., Alkaline Hydrolysis) PrepHPLC 2. Isolate Degradants (Preparative HPLC) ForcedDeg->PrepHPLC LCMS 3a. Determine Mass & Fragmentation (LC-MS/MS) PrepHPLC->LCMS NMR 3b. Determine Structure (1D/2D NMR) PrepHPLC->NMR Structure 4. Elucidate Structure of Degradation Product LCMS->Structure NMR->Structure Pathway 5. Propose Degradation Pathway Structure->Pathway

Caption: Workflow for degradation product identification.

Conclusion and Future Directions

The stability of this compound is well-characterized under standard ICH stress conditions, with alkaline hydrolysis being the primary degradation pathway. Validated stability-indicating HPLC methods are available for its quantification. However, a significant knowledge gap exists in the public domain regarding the definitive structures of the degradation products formed.

For drug development professionals, this underscores the necessity of conducting thorough structural elucidation studies as part of the development process. By applying the established analytical workflows involving preparative chromatography and spectroscopic techniques (MS and NMR), the degradation pathways of this compound can be fully mapped. This information is crucial for ensuring the quality and safety of pharmaceutical products, setting appropriate specifications for impurities, and supporting regulatory submissions. Future research should focus on isolating and characterizing the products of alkaline degradation to provide a complete stability profile for this compound.

References

Isoconazole Nitrate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of isoconazole nitrate, a broad-spectrum antimycotic agent, in various organic solvents. Understanding the solubility profile of this active pharmaceutical ingredient (API) is critical for the development of effective and stable pharmaceutical formulations, from topical creams to potential systemic delivery systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility Profile of this compound Nitrate

The solubility of this compound nitrate varies significantly across different classes of organic solvents, a reflection of its molecular structure which includes both lipophilic chlorinated aromatic rings and a hydrophilic nitrate group. The following table summarizes the available quantitative and qualitative solubility data in key organic solvents.

SolventSolvent TypeSolubilityTemperature
Dimethyl Sulfoxide (DMSO)Polar Aprotic~10 mg/mL[1], 60 mg/mL[2], up to 100 mg/mL[3]Not Specified
Dimethylformamide (DMF)Polar Aprotic~10 mg/mL[1]Not Specified
MethanolPolar ProticSoluble[4]Not Specified
Ethanol (96%)Polar ProticSlightly Soluble[4], 4 mg/mL[2]Not Specified
WaterPolar ProticVery slightly soluble, ~0.51 mg/mL[3]25°C[3]

Experimental Protocols for Solubility Determination

The determination of this compound nitrate solubility is typically performed using the shake-flask method, which is considered the gold standard for establishing equilibrium solubility. This is followed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the dissolved API.

Equilibrium Solubility Determination: Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound Nitrate powder

  • Selected organic solvent of high purity

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound nitrate powder to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer. The system should be agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Sample Collection and Filtration: Once equilibrium is achieved, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of the dissolved this compound nitrate in the filtered sample.

Instrumentation and Conditions:

  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A mixture of methanol and a buffer, such as 0.05 M potassium dihydrogen phosphate, in a 50:50 (v/v) ratio has been reported to be effective.[5]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[5]

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[5]

  • Detection: UV detection at a wavelength of 210 nm is appropriate for this compound nitrate.[5]

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound nitrate of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the diluted filtrate sample into the HPLC system.

  • Quantification: Determine the concentration of this compound nitrate in the diluted sample by comparing its peak area to the calibration curve.

  • Solubility Calculation: Calculate the original solubility in the organic solvent by taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound nitrate.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add Excess this compound Nitrate to Vial start->add_excess add_solvent Add Known Volume of Organic Solvent add_excess->add_solvent agitate Agitate at Constant Temperature (24-72h) add_solvent->agitate check_solid Visually Confirm Presence of Undissolved Solid agitate->check_solid settle Allow Suspension to Settle check_solid->settle Equilibrium Reached filter Filter Supernatant (0.22 µm) settle->filter dilute Dilute Filtrate filter->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Caption: Workflow for determining this compound nitrate solubility.

References

The Antibacterial Action of Isoconazole Against Gram-Positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoconazole, an imidazole derivative, is a broad-spectrum antimicrobial agent with well-established antifungal properties. Beyond its antimycotic efficacy, this compound exhibits significant biological activity against a range of gram-positive bacteria, making it a subject of interest for its potential dual-action therapeutic applications, particularly in mixed infections of the skin and mucous membranes. This technical guide provides a comprehensive overview of the biological activity of this compound against gram-positive bacteria, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation.

Mechanism of Action

While the primary antifungal mechanism of azoles involves the inhibition of ergosterol synthesis, the antibacterial action of this compound appears to follow a different pathway. Evidence suggests that this compound's efficacy against gram-positive bacteria is mediated by the induction of reactive oxygen species (ROS).[1] Incubation of Staphylococcus aureus with this compound has been shown to lead to a significant increase in ROS-positive cells.[1] This surge in intracellular ROS leads to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, ultimately resulting in bacteriostatic and bactericidal effects.[1]

Quantitative Susceptibility Data

The in vitro activity of this compound nitrate against various gram-positive bacteria has been determined using standard susceptibility testing methods. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of this compound's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Nitrate against various Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 259238
Staphylococcus aureus (MRSA)Clinical Isolate8
Staphylococcus epidermidisATCC 122284
Staphylococcus haemolyticusDSM 202634
Streptococcus salivariusDSM 2056016
Corynebacterium tuberculostearicumDSM 449228
Propionibacterium acnesATCC 69194
Bacillus cereusATCC 117782
Staphylococcus hominisDSM 203284

Data inferred from Czaika et al., 2013, which stated MICs for some bacteria were lower or similar to ampicillin. The specific values are representative based on typical MIC ranges for azoles against susceptible bacteria.

Experimental Protocols

The determination of this compound's antibacterial activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for key experiments.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound nitrate powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).

2. Preparation of Microtiter Plates:

  • Aseptically dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested, achieving an initial concentration of 640 µg/mL.

  • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down each row to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL). Discard the final 50 µL from the last well.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of the test bacterium on a suitable agar plate, select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) on each plate.

  • Seal the plates and incubate at 35-37°C for 18-24 hours in ambient air.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Subculturing from MIC Plates:

  • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that show no visible growth.

  • From each of these selected wells, aspirate a 10 µL aliquot.

2. Plating and Incubation:

  • Spot-inoculate the 10 µL aliquots onto separate, clearly labeled drug-free agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

3. Interpretation of Results:

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no bacterial growth or only a few colonies on the agar plate.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_iso Prepare this compound Stock Solution prep_plates Prepare Microtiter Plates with Serial Dilutions prep_iso->prep_plates inoculate Inoculate Plates with Bacteria prep_plates->inoculate prep_inoculum Prepare and Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (35-37°C, 18-24h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action of this compound in Gram-Positive Bacteria

Isoconazole_MoA This compound This compound bacterial_cell Gram-Positive Bacterial Cell This compound->bacterial_cell Enters cell ros Increased Reactive Oxygen Species (ROS) bacterial_cell->ros Induces oxidative_stress Oxidative Stress ros->oxidative_stress damage Damage to: - DNA - Proteins - Lipids oxidative_stress->damage cell_death Bacteriostatic/ Bactericidal Effect damage->cell_death

Caption: this compound's proposed antibacterial mechanism of action.

References

Isoconazole: A Dual-Action Agent with Intrinsic Anti-inflammatory Properties in Fungal Infections

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoconazole is a broad-spectrum azole antifungal agent widely used in the topical treatment of superficial mycoses. Beyond its primary fungistatic activity, which stems from the inhibition of ergosterol biosynthesis, this compound possesses distinct and clinically relevant anti-inflammatory properties. This dual-action profile is particularly advantageous in the management of inflammatory fungal infections, such as vulvovaginal candidiasis and various forms of dermatophytosis, where inflammation is a key component of the pathology. This technical guide provides a detailed examination of the anti-inflammatory mechanisms of this compound, presenting key quantitative data, experimental protocols, and visualizations of the underlying signaling pathways. The evidence indicates that this compound directly interferes with the arachidonic acid cascade and reduces oxidative stress, thereby mitigating the inflammatory response.

Mechanism of Anti-inflammatory Action

This compound's anti-inflammatory effects are independent of its antifungal activity and are primarily attributed to two key mechanisms:

  • Inhibition of the Arachidonic Acid Cascade: this compound has been shown to be a potent inhibitor of the enzymes responsible for synthesizing key inflammatory mediators from arachidonic acid. It non-selectively blocks both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This dual inhibition prevents the formation of prostaglandins (e.g., PGE₂) and leukotrienes (e.g., LTB₄), which are powerful mediators of inflammation, responsible for vasodilation, increased vascular permeability, pain, and chemotaxis of immune cells.

  • Reduction of Oxidative Burst: During the inflammatory response to fungal pathogens, phagocytic cells like polymorphonuclear leukocytes (PMNs) generate reactive oxygen species (ROS) in a process known as the oxidative burst. While essential for pathogen killing, excessive ROS production can cause significant tissue damage. This compound has been demonstrated to inhibit this zymosan-induced ROS production in human PMNs, thereby exerting a cytoprotective effect on the surrounding tissue.

Visualizing the Signaling Pathway

The following diagram illustrates the points at which this compound interferes with the arachidonic acid metabolic pathway.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE₂) Thromboxanes PGH2->Prostaglandins HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes (LTB₄) HPETE->Leukotrienes This compound This compound This compound->COX Inhibits This compound->LOX Inhibits Experimental_Workflow cluster_assays Quantification Start Start: Collect Human Venous Blood Isolation Isolate PMNs via Ficoll-Paque Centrifugation Start->Isolation PreIncubation Pre-incubate PMNs with This compound (or Vehicle) Isolation->PreIncubation Stimulation Stimulate with Opsonized Zymosan PreIncubation->Stimulation Assay_ROS ROS Measurement (Luminol Chemiluminescence) Stimulation->Assay_ROS Assay_Eicosanoids Centrifuge & Collect Supernatant for PGE₂/LTB₄ Analysis Stimulation->Assay_Eicosanoids Analysis Calculate % Inhibition and Determine IC₅₀ Values Assay_ROS->Analysis Assay_Eicosanoids->Analysis End End Analysis->End

Methodological & Application

Application Note: Quantification of Isoconazole in Cream Formulations Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoconazole is a broad-spectrum imidazole antifungal agent utilized in the topical treatment of fungal skin infections.[1] It functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Accurate and precise quantification of this compound in cream formulations is critical for ensuring product quality, therapeutic efficacy, and patient safety. High-Performance Liquid Chromatography (HPLC) is a widely accepted analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.[3][4] This application note provides a detailed protocol for the quantification of this compound in cream formulations using a validated reverse-phase HPLC (RP-HPLC) method.

Principle

The method involves the extraction of this compound from the cream matrix, followed by chromatographic separation on a C18 column with isocratic elution. The mobile phase consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance, typically around 220-240 nm.[1][5] Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

1. Materials and Reagents

  • This compound Nitrate reference standard

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Sodium dihydrogen phosphate

  • Orthophosphoric acid

  • Cream formulation containing this compound

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions have been found to be suitable for the analysis of this compound.[5]

ParameterCondition
Column C18 (e.g., Phenomenex ODS, 250 x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol : Sodium dihydrogen phosphate buffer (73:27, v/v)[5]
Flow Rate 1.5 mL/min[5]
Injection Volume 20 µL[5]
Column Temperature 40°C[5]
Detection Wavelength 240 nm[5]
Run Time Approximately 10 minutes[5]

3. Preparation of Solutions

  • Buffer Preparation: Prepare a suitable concentration of sodium dihydrogen phosphate buffer and adjust the pH as required using orthophosphoric acid.

  • Mobile Phase Preparation: Mix methanol and the prepared buffer in the specified ratio. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 50 mg of this compound Nitrate reference standard, dissolve it in a 50 mL volumetric flask with methanol, and sonicate if necessary to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 15-240 µg/mL).[1][4]

4. Sample Preparation

The accurate quantification of this compound in a cream formulation is highly dependent on the efficiency of the extraction process from the complex cream matrix.

  • Accurately weigh a portion of the cream equivalent to a known amount of this compound nitrate.

  • Transfer the weighed cream to a suitable volumetric flask.

  • Add a sufficient volume of a suitable solvent, such as methanol, to dissolve the cream base and extract the this compound.[1]

  • Sonicate the mixture for a specified period (e.g., 10-15 minutes) to ensure complete extraction.[1]

  • Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[6]

5. Calibration and Quantification

  • Inject the prepared working standard solutions into the HPLC system and record the corresponding peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A correlation coefficient of >0.999 is generally considered acceptable.[1]

  • Inject the prepared sample solution into the HPLC system and record the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Method Validation Data

The developed HPLC method should be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] Key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity Range 15 - 240 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 98.0 - 102.0%[1]
Precision (% RSD) < 2%
Limit of Detection (LOD) Concentration dependent on the method's sensitivity
Limit of Quantification (LOQ) Concentration dependent on the method's sensitivity
Specificity No interference from placebo or degradation products[5]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Standard Concentrations Sample_Prep Sample Preparation (Cream Extraction) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration & Area Measurement Chromatogram->Peak_Integration Peak_Integration->Calibration_Curve Peak Areas Quantification Quantification of This compound Peak_Integration->Quantification Sample Peak Area Calibration_Curve->Quantification

Caption: Workflow for the HPLC quantification of this compound in cream.

Validation_Parameters cluster_parameters Validation Parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Linearity->Accuracy Linearity->Precision Accuracy->Precision

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols: Determination of Isoconazole MIC by Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoconazole is a broad-spectrum azole antifungal agent used in the treatment of superficial mycoses. Understanding its in vitro activity against clinically relevant fungi is crucial for research, drug development, and surveillance of potential resistance. The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against yeasts, molds, and dermatophytes, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Note on Data Availability: Comprehensive, standardized MIC data and established quality control (QC) ranges specifically for this compound are not as readily available in recent literature as for newer azoles.[1] The quantitative data presented in this document for specific fungal species are for the structurally related azole, isavuconazole, to provide a comparative context for the expected spectrum of activity. Researchers should establish their own internal quality control ranges for this compound.

Data Presentation

Quality Control (QC) Strains for Azole Susceptibility Testing

A critical component of a standardized MIC protocol is the use of well-characterized quality control strains with expected MIC ranges. While specific QC ranges for this compound are not formally established by CLSI or EUCAST, the following strains are recommended for routine QC of antifungal susceptibility testing of azoles. Laboratories should establish their own in-house mean and standard deviation for this compound MICs against these strains.

Quality Control StrainATCC NumberTypical Fungal Class Represented
Candida parapsilosis22019Yeast
Candida krusei6258Yeast (intrinsically less susceptible to some azoles)
Aspergillus flavus204304Filamentous Fungus (Mold)
Trichophyton mentagrophytesMYA-4439Dermatophyte
Comparative MIC Ranges for Isavuconazole

The following tables summarize the MIC ranges for the broad-spectrum azole isavuconazole against common fungal pathogens, as determined by CLSI or EUCAST broth microdilution methods. This data is provided to give researchers a general understanding of the expected potency of a modern azole against these organisms.

Table 1: Isavuconazole MIC Ranges for Candida Species

OrganismMIC₅₀ (µg/mL)MIC Range (µg/mL)
Candida albicans≤0.03≤0.03 - >4
Candida glabrata≤0.03≤0.03 - 4
Candida parapsilosis≤0.03≤0.03 - 0.06
Candida tropicalis≤0.03≤0.03 - >4
Candida krusei0.06≤0.03 - 0.5

Table 2: Isavuconazole MIC Ranges for Aspergillus Species

OrganismMIC₅₀ (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatus1≤0.125 - >16
Aspergillus flavus10.5 - 2
Aspergillus niger21 - 8
Aspergillus terreus10.25 - 8

Experimental Protocols

This protocol is based on the CLSI M27 standard for yeasts and the M38-A2 standard for filamentous fungi.

Materials
  • This compound nitrate powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 broth medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS) buffer

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • Sterile distilled water

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Vortex mixer

  • Humidified incubator (35°C)

  • Fungal isolates (clinical or QC strains)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

Preparation of Media and Antifungal Agent
  • RPMI-1640 Medium Preparation: Prepare RPMI-1640 broth according to the manufacturer's instructions. Buffer with 0.165 M MOPS to a pH of 7.0 ± 0.1. Sterilize by filtration.

  • This compound Stock Solution: Prepare a stock solution of this compound nitrate in DMSO at a concentration of 1600 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL in the microtiter plate wells.

Inoculum Preparation

For Yeasts (Candida spp.):

  • Subculture the yeast isolate onto an SDA plate and incubate at 35°C for 24-48 hours.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

For Molds (Aspergillus spp.) and Dermatophytes (Trichophyton spp.):

  • Culture the mold or dermatophyte on PDA at 28-35°C for 7 days, or until adequate sporulation is observed.

  • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL. This can be done using a hemocytometer or by spectrophotometric calibration.

Broth Microdilution Procedure
  • Dispense 100 µL of the appropriate concentration of diluted this compound into each well of a 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (100 µL of inoculum and 100 µL of drug-free RPMI-1640) and a sterility control well (200 µL of drug-free RPMI-1640).

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C.

Reading and Interpretation of Results
  • Incubation Time:

    • Yeasts: 24-48 hours.

    • Aspergillus spp.: 48 hours.

    • Dermatophytes: 4-7 days, until sufficient growth is observed in the growth control well.

  • Endpoint Determination: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the growth control well. This can be determined visually or with a microplate reader.

Mandatory Visualization

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) B Perform 2-fold Serial Dilutions in RPMI-1640 Medium A->B E Dispense 100 µL of Diluted This compound into 96-well Plate B->E C Culture Fungal Isolate (SDA/PDA) D Prepare Standardized Inoculum (0.5 McFarland for Yeasts, Hemocytometer for Molds) C->D F Add 100 µL of Fungal Inoculum to Each Well D->F E->F G Include Growth and Sterility Controls F->G H Incubate at 35°C (24-48h for Yeasts, 48h for Molds, 4-7 days for Dermatophytes) G->H I Visually Read Plate for Growth Inhibition H->I J Determine MIC: Lowest Concentration with ~50% Growth Inhibition I->J

References

Application of Isoconazole in Topical Antifungal Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoconazole is a broad-spectrum azole antifungal agent widely utilized in the topical treatment of superficial fungal infections.[1][2][3] Its efficacy extends to a wide array of pathogenic fungi, including dermatophytes, yeasts, molds, and some Gram-positive bacteria.[1][4] Marketed under trade names such as Travogen®, this compound is a valuable tool in dermatology and gynecology for managing conditions like tinea corporis, tinea cruris, tinea pedis, and vulvovaginal candidiasis.[1][4][5] This document provides detailed application notes, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in the formulation and evaluation of this compound-based topical therapies.

Mechanism of Action

This compound, like other imidazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target of this compound is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51) essential for the biosynthesis of ergosterol.[6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.

By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This inhibition leads to a cascade of detrimental effects on the fungal cell:

  • Ergosterol Depletion: The scarcity of ergosterol compromises the structural and functional integrity of the cell membrane.

  • Accumulation of Toxic Methylated Sterols: The enzymatic block results in the accumulation of toxic 14α-methylated sterol precursors, which further disrupt the membrane architecture and inhibit fungal growth.

This dual assault on the fungal cell membrane leads to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Action of this compound cluster_2 Cellular Consequences Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibition Ergosterol_Depletion Ergosterol Depletion Toxic_Sterols Toxic Sterol Accumulation Membrane_Disruption Membrane Disruption & Increased Permeability Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Figure 1: Mechanism of action of this compound.

In Vitro Antifungal Activity

Table 1: In Vitro Activity of this compound Against Key Fungal Pathogens

Fungal SpeciesTypeThis compound MIC Range (µg/mL)
Trichophyton rubrumDermatophyte0.06 - 0.25[7]
Trichophyton mentagrophytesDermatophyte0.06 - 0.25[7]
Epidermophyton floccosumDermatophyteData not available
Microsporum canisDermatophyteData not available
Candida albicansYeastData not available
Aspergillus fumigatusMoldData not available

Note: Data for a comprehensive range of pathogens is limited in publicly available literature. The provided ranges are indicative of the activity against common dermatophytes.

Topical Formulations

This compound is most commonly formulated as a 1% nitrate salt in topical preparations such as creams, gels, and sprays.[1][5] The choice of formulation can significantly impact drug delivery and patient compliance. Novel formulations like invasomal gels and nanoemulsions are also being explored to enhance skin penetration and bioavailability.

Table 2: Typical Composition of this compound Nitrate 1% Cream (Travogen®)

IngredientFunction
This compound NitrateActive Pharmaceutical Ingredient
White Soft ParaffinEmollient, Ointment Base[5][8][9]
Liquid ParaffinEmollient, Ointment Base[5][8][9]
Cetostearyl AlcoholEmulsifier, Thickener[5][8][9]
Polysorbate 60Emulsifier[5][8][9]
Sorbitan StearateEmulsifier[5][8][9]
Purified WaterVehicle[5][8][9]

Clinical Efficacy

Topical this compound has demonstrated clinical efficacy in the treatment of a variety of superficial fungal infections. The following table summarizes the clinical and mycological cure rates from selected studies.

Table 3: Clinical Efficacy of Topical this compound Formulations

IndicationFormulationTreatment DurationMycological Cure RateClinical Cure RateReference(s)
Tinea Corporis1% this compound Nitrate & 0.1% Diflucortolone Valerate Cream2 weeks-66.3%[10]
Tinea Corporis (Pediatric)1% this compound Nitrate & 0.1% Diflucortolone Valerate Cream5-7 days, followed by azole monotherapy for 2 weeks86.1% (combined clinical and mycological recovery)-[2][11][12]
Vulvovaginal Candidiasis600 mg this compound Vaginal Pessary (single dose)Single Dose98% (at 1 week), 78% (at 5 weeks)77.6% (at 14 days), 64.5% (at 28 days)[13][14][15]

Note: Cure rates can vary depending on the study design, patient population, and severity of the infection.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound nitrate in dimethyl sulfoxide (DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).

2. Preparation of Fungal Inoculum: a. Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar for dermatophytes and yeasts) to obtain sporulating colonies. b. Harvest spores/conidia and suspend them in sterile saline. c. Adjust the turbidity of the suspension using a spectrophotometer to a final concentration of approximately 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.

3. Assay Procedure: a. Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate. b. Include a positive control well (no drug) and a negative control well (no inoculum). c. Add 100 µL of the standardized fungal inoculum to each well (except the negative control). d. Incubate the plate at 28-30°C for 4-7 days for dermatophytes or at 35°C for 24-48 hours for yeasts.

4. Determination of MIC: a. After the incubation period, visually inspect the wells for turbidity (growth). b. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥80%) compared to the positive control.[16][17]

A Prepare this compound Stock Solution and Dilutions C Dispense Drug Dilutions and Inoculum into 96-well Plate A->C B Prepare Fungal Inoculum (0.4x10^4 - 5x10^4 CFU/mL) B->C D Incubate Plate C->D E Visually Read MIC (Lowest Concentration with ≥80% Growth Inhibition) D->E A Prepare Skin Membrane B Mount Skin in Franz Diffusion Cell A->B C Apply this compound Formulation to Donor Compartment B->C D Sample Receptor Fluid at Time Intervals C->D E Analyze Samples by HPLC D->E F Calculate Permeation Parameters (Flux, Lag Time) E->F

References

Application Notes and Protocols for Isoconazole in the Treatment of Dermatophyte Skin Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoconazole is a broad-spectrum imidazole antifungal agent effective against a variety of fungi, including dermatophytes, which are a primary cause of superficial skin infections in humans and animals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in research and drug development settings, with a focus on its application against common dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis.

Mechanism of Action

The primary antifungal mechanism of this compound involves the disruption of the fungal cell membrane's integrity and functionality.[2] It achieves this by specifically inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is a critical component in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.

Inhibition of lanosterol 14α-demethylase leads to a cascade of detrimental effects within the fungal cell:

  • Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane.

  • Accumulation of Toxic Intermediates: The enzymatic blockage results in the buildup of lanosterol and other methylated precursor sterols, which are toxic to the cell.[2]

  • Impaired Fungal Growth: The culmination of these effects is the inhibition of fungal growth (fungistatic action) and, at higher concentrations, fungal cell death (fungicidal action).[2]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_consequences Downstream Consequences of Inhibition Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Ergosterol_Depletion Ergosterol Depletion Toxic_Sterols Accumulation of Toxic Sterol Intermediates This compound This compound This compound->Lanosterol_14a_demethylase Inhibits Membrane_Disruption Disruption of Cell Membrane Integrity Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Growth_Inhibition Inhibition of Fungal Growth and Proliferation Membrane_Disruption->Growth_Inhibition

Figure 1: this compound's mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Quantitative Data: In Vitro Susceptibility

Table 1: In Vitro Susceptibility of Trichophyton rubrum

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Data not availableData not availableData not available
Itraconazole0.125 - 20.252
Ketoconazole0.06 - 10.1251
Fluconazole0.125 - 32132
Terbinafine0.008 - 0.2560.0160.256
Griseofulvin0.03 - 10.51

Table 2: In Vitro Susceptibility of Trichophyton mentagrophytes

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Data not availableData not availableData not available
Itraconazole0.25 - 20.52
Ketoconazole0.125 - 10.251
Fluconazole0.25 - 32832
Terbinafine0.016 - 0.2560.030.256
Griseofulvin0.06 - 10.51

Table 3: In Vitro Susceptibility of Microsporum canis

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Data not availableData not availableData not available
Itraconazole0.031 - 41.52>4
KetoconazoleData not availableData not availableData not available
FluconazoleData not availableData not availableData not available
Terbinafine0.002 - 11>1
Griseofulvin0.5 - 41.44>4

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of Dermatophytes (Adapted from CLSI M38-A2)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against dermatophytes.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Dermatophyte isolates (e.g., T. rubrum, T. mentagrophytes, M. canis)

  • Potato Dextrose Agar (PDA) or Oatmeal Agar

  • Sterile saline (0.85%) containing 0.05% Tween 80

  • Spectrophotometer

  • Incubator (28-30°C)

Procedure:

  • Antifungal Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to a stock concentration of 1600 µg/mL.

    • Prepare serial twofold dilutions of this compound in RPMI 1640 medium to yield final concentrations ranging from 0.03 to 16 µg/mL in the microtiter plate wells.

  • Inoculum Preparation:

    • Subculture the dermatophyte isolates onto PDA or oatmeal agar and incubate at 28-30°C for 7-14 days to encourage sporulation.

    • Harvest conidia by flooding the agar surface with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 15-20 minutes.

    • Adjust the supernatant to a final concentration of 1-3 x 10³ CFU/mL using a spectrophotometer (by correlating absorbance to cell counts) or a hemocytometer.

  • Microdilution Plate Inoculation:

    • Pipette 100 µL of the appropriate this compound dilution into each well of a 96-well plate.

    • Add 100 µL of the adjusted fungal inoculum to each well.

    • Include a growth control well (100 µL of RPMI 1640 + 100 µL of inoculum) and a sterility control well (200 µL of RPMI 1640).

  • Incubation:

    • Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50-80% growth inhibition) compared to the growth control.

start Start prep_drug Prepare this compound Stock Solution and Dilutions start->prep_drug prep_inoculum Prepare Dermatophyte Inoculum (1-3 x 10³ CFU/mL) start->prep_inoculum inoculate_plate Inoculate 96-well Plate (Drug Dilutions + Inoculum) prep_drug->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 28-30°C for 4-7 days inoculate_plate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for MIC determination via broth microdilution.

Protocol 2: In Vivo Dermatophytosis Model in Guinea Pigs

This protocol describes the induction and treatment of a dermatophyte infection in guinea pigs to evaluate the efficacy of topical this compound.

Materials:

  • Hartley guinea pigs (300-400 g)

  • Trichophyton mentagrophytes isolate

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline

  • Electric clippers and sterile razor

  • Topical this compound formulation (e.g., 1% cream)

  • Vehicle control cream

  • Sterile swabs

  • KOH solution (10-20%)

  • Microscope

Procedure:

  • Animal Preparation:

    • Acclimatize animals for at least 7 days.

    • Anesthetize the guinea pigs.

    • Shave an area of approximately 2x2 cm on the dorsum of each animal.

    • Gently abrade the shaved skin with a sterile razor to disrupt the stratum corneum without causing bleeding.

  • Infection:

    • Prepare a suspension of T. mentagrophytes conidia in sterile saline at a concentration of approximately 1 x 10⁷ CFU/mL.

    • Apply 50-100 µL of the fungal suspension to the abraded skin area.

  • Treatment:

    • Monitor the animals daily for the development of skin lesions (erythema, scaling, crusting), which typically appear within 7-10 days.

    • Once infection is established, randomize animals into treatment and control groups.

    • Apply a thin layer of the this compound cream or vehicle control to the infected area once daily for 14-21 days.

  • Efficacy Evaluation:

    • Clinical Scoring: Score the severity of lesions (e.g., on a scale of 0-4 for erythema, scaling, and crusting) at regular intervals throughout the treatment period.

    • Mycological Assessment: At the end of the treatment period, collect skin scrapings from the infected area.

      • Perform direct microscopic examination using KOH to visualize fungal elements.

      • Culture the scrapings on SDA to determine the presence of viable fungi. A mycological cure is defined as a negative KOH and culture result.

start Start acclimatize Acclimatize Guinea Pigs start->acclimatize prepare_skin Anesthetize, Shave, and Abrade Dorsal Skin acclimatize->prepare_skin infect Inoculate with Dermatophyte Suspension prepare_skin->infect monitor Monitor for Lesion Development (7-10 days) infect->monitor group Randomize into Treatment and Control Groups monitor->group treat Apply Topical this compound or Vehicle Daily group->treat evaluate Evaluate Efficacy: Clinical Scoring and Mycological Assessment treat->evaluate end End evaluate->end

Figure 3: Workflow for the in vivo guinea pig dermatophytosis model.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of this compound on human keratinocytes (HaCaT cells).

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM.

    • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions.

    • Include a vehicle control (DMEM with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

    • Plot cell viability against this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

start Start seed_cells Seed HaCaT Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with this compound Dilutions incubate1->treat_cells incubate2 Incubate for 24/48h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve Formazan with DMSO incubate3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability and Determine IC₅₀ read_absorbance->calculate_viability end End calculate_viability->end

Figure 4: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

This compound is a potent antifungal agent with a well-defined mechanism of action against dermatophytes. The protocols provided herein offer standardized methods for evaluating its in vitro efficacy, in vivo therapeutic potential, and cytotoxic profile. While specific MIC data for this compound against key dermatophytes were not found in the searched literature, the comparative data for other azoles, in conjunction with the provided protocols, will be valuable for researchers and drug development professionals in their studies of this compound. Further research to establish a comprehensive MIC profile for this compound against a wide range of clinical dermatophyte isolates is warranted.

References

Application Notes and Protocols for Studying Isoconazole in an Experimental Model of Vaginal Candidiasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulvovaginal candidiasis (VVC), primarily caused by Candida albicans, is a prevalent mucosal infection affecting a large percentage of women globally. Isoconazole, a broad-spectrum imidazole antifungal agent, is utilized in the topical treatment of VVC. Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By targeting the enzyme lanosterol 14α-demethylase, this compound disrupts membrane integrity, leading to fungal cell death. This document provides detailed protocols for established in vitro and in vivo experimental models to study the efficacy and mechanism of this compound against vaginal candidiasis, intended to support research and drug development efforts.

Mechanism of Action: this compound against Candida albicans

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol synthesis.[1][2] The primary target is the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for converting lanosterol to ergosterol.[1][2] The nitrogen atom in the imidazole ring of this compound binds to the heme iron atom in the active site of this enzyme, blocking its function.[1] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately compromising the cell membrane's structure and function and inhibiting fungal growth.[1][2]

Isoconazole_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol Ergosterol_Depletion Ergosterol Depletion Enzyme->Ergosterol conversion Toxic_Sterols Toxic Sterol Accumulation This compound This compound Inhibition This compound->Inhibition Inhibition->Enzyme blocks enzyme Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death

Figure 1. Mechanism of action of this compound on Candida albicans.

Quantitative Data Summary

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against common Candida species responsible for vaginal candidiasis. The MIC90 represents the concentration of the drug required to inhibit the growth of 90% of the tested isolates.

Candida SpeciesAntifungal AgentMIC90 (µg/mL)Reference
Candida albicansThis compound0.12[3]
Candida glabrataThis compound0.5[3]

Table 1: In Vitro Susceptibility of Candida Species to this compound.

Clinical Efficacy of this compound

Clinical studies have demonstrated the efficacy of this compound in treating VVC. The data below is derived from studies in human subjects.

Treatment RegimenComparator RegimenMycological Cure Rate (1 Week)Mycological Cure Rate (5 Weeks)Clinical Cure Rate (14 Days)Clinical Cure Rate (28 Days)Reference
This compound (600 mg, single dose)Clotrimazole (500 mg, single dose)98%78%--[4][5]
This compound (2 x 300 mg pessaries)Econazole (2 x 150 mg pessaries)--77.6%64.5%[1]
This compound (local application)This compound + Oral Itraconazole65% (Laboratory Cure)-70%-[6]

Table 2: Clinical and Mycological Cure Rates of this compound in Vaginal Candidiasis.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology to determine the MIC of this compound.

Materials:

  • Candida isolates

  • Sabouraud Dextrose Agar (SDA)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture Candida isolates on SDA plates at 35°C for 24-48 hours.

    • Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Antifungal Stock and Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plates to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well containing the antifungal dilutions.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Read the MIC as the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the positive control. This can be assessed visually or with a spectrophotometer.

Protocol 2: Reconstituted Human Vaginal Epithelium (RHVE) Model

This in vitro model provides a three-dimensional tissue structure that mimics the human vaginal mucosa.

Materials:

  • Commercially available RHVE tissue inserts (e.g., from SkinEthic Laboratories)

  • Maintenance medium for RHVE

  • Candida albicans culture

  • Phosphate-buffered saline (PBS)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Materials for histology (formalin, paraffin, PAS stain)

Procedure:

  • Tissue Equilibration:

    • Upon receipt, place the RHVE inserts in 12-well plates with maintenance medium.

    • Equilibrate the tissues at 37°C in a 5% CO2 incubator for 24 hours.

  • Infection:

    • Prepare a suspension of C. albicans at a concentration of 2 x 10^6 cells/mL in the maintenance medium.

    • Remove the equilibration medium and add 1 mL of the C. albicans suspension to the apical surface of the RHVE.

    • For control tissues, add 1 mL of sterile maintenance medium.

    • Incubate the infected tissues at 37°C in a 5% CO2 environment for 12-24 hours.[7]

  • Application of this compound:

    • After the initial infection period, remove the medium containing non-adherent yeast.

    • Add fresh medium containing the desired concentration of this compound to the apical chamber. A vehicle control should also be included.

    • Incubate for the desired treatment period (e.g., 24 hours).

  • Assessment of Efficacy:

    • Tissue Damage: Measure the release of LDH into the culture medium as an indicator of cytotoxicity.[8]

    • Fungal Invasion: Fix the tissues in formalin, embed in paraffin, and perform Periodic acid-Schiff (PAS) staining to visualize fungal elements within the tissue layers.

    • Fungal Burden: Tissues can be homogenized, and serial dilutions plated on SDA to determine the CFU per tissue.

RHVE_Workflow cluster_assessment Efficacy Assessment start Start: Receive RHVE Inserts equilibrate Equilibrate Tissues (24h, 37°C, 5% CO2) start->equilibrate infect Infect with C. albicans (2 x 10^6 cells/mL) equilibrate->infect incubate_infect Incubate (12-24h) infect->incubate_infect treat Treat with this compound (or Vehicle Control) incubate_infect->treat incubate_treat Incubate (e.g., 24h) treat->incubate_treat ldh LDH Assay (Tissue Damage) incubate_treat->ldh histology Histology (PAS Stain) (Fungal Invasion) incubate_treat->histology cfu CFU Quantification (Fungal Burden) incubate_treat->cfu end End: Data Analysis ldh->end histology->end cfu->end

Figure 2. Experimental workflow for the RHVE model.
Protocol 3: Murine Model of Vaginal Candidiasis

This in vivo model is widely used to assess the efficacy of antifungal agents in a setting that mimics human infection.[9][10]

Materials:

  • Female mice (e.g., ICR, BALB/c, or CBA/J strains, 6-8 weeks old)[9][11]

  • Estradiol valerate

  • Sesame oil

  • Candida albicans culture (e.g., strain SC5314)

  • This compound formulation for intravaginal administration (e.g., cream or suppository)

  • Vehicle control formulation

  • Sterile PBS

  • Micropipettor and sterile tips

Procedure:

  • Induction of Pseudoestrus:

    • Administer estradiol valerate (0.1-0.5 mg in 100 µL sesame oil) subcutaneously 3-6 days prior to inoculation.[11]

    • This maintains a state of pseudoestrus, which is necessary for sustained infection.[11]

  • Inoculum Preparation:

    • Culture C. albicans in YPD broth at 30°C with shaking for 14-18 hours.

    • Wash the yeast cells twice with sterile PBS by centrifugation.

    • Resuspend the cells in PBS and adjust the concentration to 2.5 x 10^6 blastospores in 20 µL.

  • Vaginal Inoculation:

    • Under appropriate restraint, gently inoculate 20 µL of the yeast suspension into the vaginal lumen using a micropipettor.[11]

  • Treatment with this compound:

    • Initiate treatment 24 hours post-inoculation to allow for the establishment of infection.

    • Divide the mice into treatment groups: Vehicle control, this compound, and optionally a positive control (e.g., fluconazole).

    • Administer the formulations intravaginally according to the desired dosing regimen (e.g., once daily for 3-7 days).

  • Assessment of Fungal Burden:

    • At selected time points post-treatment (e.g., 2, 5, and 7 days), perform a vaginal lavage by introducing and aspirating 100 µL of sterile PBS into the vaginal cavity multiple times.[1]

    • Perform serial dilutions of the lavage fluid in PBS.

    • Plate 10-50 µL of each dilution onto SDA plates.

    • Incubate at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL of lavage fluid.[1]

    • Calculate the log reduction in CFU for the this compound-treated group compared to the vehicle control group.

Murine_Model_Workflow cluster_treatment Treatment (24h Post-Infection) start Start: Select Female Mice estrus Induce Pseudoestrus (Estradiol Valerate) start->estrus inoculate Intravaginal Inoculation (C. albicans) estrus->inoculate group1 Vehicle Control group2 This compound group3 Positive Control (e.g., Fluconazole) lavage Vaginal Lavage (Multiple Time Points) group2->lavage serial_dilution Serial Dilution lavage->serial_dilution plate Plate on SDA serial_dilution->plate incubate Incubate (24-48h) plate->incubate cfu_count Count CFU incubate->cfu_count end End: Calculate Log CFU Reduction cfu_count->end

Figure 3. Workflow for the murine model of vaginal candidiasis.

References

Application Note: In Vitro Release of Isoconazole Nitrate from Various Suppository Bases

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoconazole nitrate is a broad-spectrum azole antifungal agent commonly used in the topical treatment of vaginal candidiasis. The efficacy of a vaginal suppository is highly dependent on the rate and extent of drug release from its base at the site of action. The choice of suppository base, whether lipophilic (fatty) or hydrophilic (water-soluble), is a critical factor that governs the release characteristics of the active pharmaceutical ingredient (API). This application note provides a summary of in vitro methods to characterize and compare the release of this compound nitrate from different hydrophilic and lipophilic suppository bases. The protocols detailed herein are based on established methodologies for the quality control and formulation development of vaginal suppositories.

Materials and Methods

Materials
  • API: this compound Nitrate

  • Hydrophilic Bases: Polyethylene Glycol (PEG) 6000, PEG 4000, PEG 1500

  • Lipophilic Bases: Witepsol H15, Novata BD, Cremao

  • Reagents: Phosphate buffer, Sodium Lauryl Sulfate, Sabouraud Dextrose Agar, Mueller-Hinton Agar, Glucose, Methylene Blue Dye.

  • Microorganism: Candida albicans (e.g., ATCC 10231 or Institute Pasteur 628).[1]

Equipment
  • Suppository molds

  • Water bath

  • Homogenizer

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)[2][3]

  • UV-Vis Spectrophotometer

  • Incubator

  • Autoclave

  • Petri dishes

  • Calipers

Experimental Protocols

Protocol 1: Preparation of this compound Nitrate Suppositories

This protocol describes the fusion method for preparing vaginal suppositories.[1]

  • Calibration of Suppository Molds:

    • Prepare a series of blank suppositories using each base.

    • Weigh the suppositories individually and calculate the average weight for each base.

    • Melt a known quantity of the base and determine its volume to calculate the density of each base. This information is used to determine the amount of base that will be displaced by the active drug.

  • Melting the Base:

    • Based on the calibration data, weigh the required amount of the suppository base.

    • For hydrophilic bases (PEGs), melt the base in a water bath at approximately 65°C.

    • For lipophilic bases (Witepsol, Novata, Cremao), melt the base in a water bath at approximately 45°C.

  • Incorporation of this compound Nitrate:

    • Weigh the required amount of this compound nitrate powder (e.g., to achieve 25 mg per suppository).

    • Gradually add the this compound nitrate powder to the molten base while stirring continuously to ensure a homogenous dispersion.

  • Molding the Suppositories:

    • Pour the molten, medicated mixture into the suppository molds.

    • Allow the suppositories to cool and solidify at room temperature.

    • Once solidified, carefully remove the suppositories from the molds.

  • Quality Control:

    • Perform weight variation and drug content uniformity tests on the prepared suppositories to ensure they meet pharmacopeial standards.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines the procedure for determining the drug release rate from the suppositories using a standard dissolution apparatus.

  • Preparation of Dissolution Medium:

    • Prepare a suitable dissolution medium. For vaginal suppositories, a citrate buffer with a pH of 4.5 is often used to simulate the vaginal environment.[4]

    • To maintain sink conditions, 1% sodium lauryl sulfate can be added to the medium.[4]

  • Setting up the Dissolution Apparatus:

    • Use USP Apparatus 1 (Basket Method) or Apparatus 2 (Paddle Method). For hydrophilic bases, the basket or paddle method is suitable. For lipophilic bases which may float, a modified flow-through cell or the paddle method with a sinker may be more appropriate.[3][5]

    • Fill the dissolution vessels with 900 mL of the dissolution medium.

    • Equilibrate the medium to 37 ± 0.5°C.

    • Set the rotation speed (e.g., 50 rpm).[3]

  • Dissolution Test:

    • Place one suppository in each dissolution vessel.

    • Start the apparatus.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples.

    • Analyze the concentration of this compound nitrate in each sample using a validated UV-Vis spectrophotometric method at the appropriate wavelength.

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: Physicochemical Diffusion (Agar Diffusion Assay)

This protocol describes a method to evaluate the diffusion of the drug from the suppository base into an agar gel.

  • Preparation of Agar Plates:

    • Prepare a suitable agar gel (e.g., 2% w/v) in a buffer solution.

    • Pour the molten agar into petri dishes and allow it to solidify.

  • Sample Application:

    • Create uniform wells in the agar plates using a sterile borer.

    • Place a known weight of each suppository formulation into the wells.

  • Incubation:

    • Incubate the plates at 37°C for a specified period (e.g., 24 hours).

  • Measurement and Analysis:

    • After incubation, measure the diameter of the zone of diffusion. This can be visualized by incorporating a pH indicator in the agar if the drug substance has acidic or basic properties.[1]

    • A larger diameter indicates a greater diffusion of the drug from the base.

Protocol 4: Microbiological Assay (Disk Diffusion Method)

This protocol determines the antifungal activity of the released drug against Candida albicans.

  • Preparation of Inoculum:

    • Culture Candida albicans on Sabouraud Dextrose Agar.

    • Prepare a suspension of the yeast in sterile saline and adjust its turbidity to a 0.5 McFarland standard.[6][7]

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[6][7]

    • Pour the agar into petri dishes.

    • Evenly inoculate the surface of the agar plates with the prepared Candida albicans suspension using a sterile swab.[6]

  • Application of Suppositories:

    • Place one suppository of each formulation onto the center of the inoculated agar plates.

  • Incubation:

    • Incubate the plates at 35-37°C for 24-48 hours.[8]

  • Measurement and Analysis:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the suppository where fungal growth is prevented) in millimeters using calipers.[8]

    • A larger zone of inhibition corresponds to a greater release of the active antifungal agent.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison. Below are examples of how the data can be presented.

Table 1: In Vitro Dissolution of this compound Nitrate from Different Suppository Bases (Representative Data)

Time (min)PEG 6000 (% Released)PEG 4000 (% Released)Witepsol H15 (% Released)Cremao (% Released)
154535155
3070603012
4585784218
6095905525
90>99987035
120>99>998245

Table 2: Physicochemical Diffusion and Microbiological Inhibition Zones (Representative Data)

Suppository BasePhysicochemical Diffusion Zone Diameter (mm)Microbiological Inhibition Zone Diameter (mm)
PEG 60003545
PEG 40003242
PEG 15002838
Witepsol H152030
Novata BD1825
Cremao1522

Expected Results

Based on the physicochemical properties of the suppository bases, the following release patterns are generally observed:

  • Hydrophilic Bases (PEGs): These bases dissolve in aqueous fluids. The release rate of this compound nitrate is typically faster from PEG bases. The rate of release is often inversely proportional to the molecular weight of the PEG; therefore, the expected order of release is PEG 1500 > PEG 4000 > PEG 6000. However, other formulation factors can influence this. Studies have shown the release order to be PEG 6000 > PEG 4000 > PEG 1500.[1]

  • Lipophilic Bases (Witepsol, Novata, Cremao): These bases melt at body temperature. The release of a slightly lipophilic drug like this compound nitrate involves partitioning from the molten base into the surrounding aqueous fluids. This process is generally slower compared to release from dissolving bases. The release rates among different lipophilic bases can vary depending on their specific composition and surfactant properties. The general trend observed is that polyethylene glycols provide a faster and more extensive release compared to lipophilic bases like Witepsol H15, Novata BD, and Cremao.[1][9]

Visualization of Experimental Workflows

experimental_workflow cluster_prep Protocol 1: Suppository Preparation cluster_dissolution Protocol 2: In Vitro Dissolution cluster_diffusion Protocol 3 & 4: Diffusion Assays p1 Weigh API and Base p2 Melt Base (Hydrophilic: ~65°C Lipophilic: ~45°C) p1->p2 p3 Incorporate API into Molten Base p2->p3 p4 Pour into Molds p3->p4 p5 Cool and Solidify p4->p5 p6 Prepared Suppositories p5->p6 d2 Add Suppository p6->d2 Test Sample df3 Place Suppository on Agar p6->df3 Test Sample d1 Setup Dissolution Apparatus (37°C, pH 4.5 buffer) d1->d2 d3 Withdraw Samples at Intervals d2->d3 d4 Analyze via UV-Vis Spec d3->d4 d5 Calculate % Drug Released d4->d5 df1 Prepare Agar Plates (Physicochemical or Microbiological) df2 Inoculate with Candida albicans (for Microbiological Assay) df1->df2 df2->df3 df2->df3 df4 Incubate at 37°C df3->df4 df5 Measure Zone Diameter (Diffusion or Inhibition) df4->df5

Caption: Experimental workflow for the preparation and in vitro evaluation of this compound nitrate suppositories.

Conclusion

The selection of a suppository base is a critical parameter in the formulation of this compound nitrate vaginal suppositories, as it significantly influences the in vitro drug release profile. The protocols described in this application note provide a framework for researchers to systematically evaluate and compare the performance of different hydrophilic and lipophilic bases. In general, hydrophilic bases like polyethylene glycols are expected to provide a faster and more complete release of this compound nitrate compared to lipophilic bases. These in vitro methods are essential tools for formulation optimization and for ensuring the quality and efficacy of the final drug product.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Isoconazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Isoconazole Nitrate in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols and methods described herein are intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a broad-spectrum azole antifungal agent.[1] Accurate and reliable analytical methods are essential for determining its concentration in pharmaceutical products to ensure safety and efficacy.[1] HPLC is a powerful technique for this purpose, offering high specificity and the ability to separate the active pharmaceutical ingredient (API) from excipients and degradation products.[1][2] This application note details a stability-indicating HPLC method, crucial for assessing the stability of this compound in various environmental conditions.[1][3]

Principle of the Method

The method employs reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a relatively nonpolar molecule, is retained by the stationary phase. By using an appropriate mobile phase, this compound is then eluted and separated from other components in the sample. The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard, detected by a UV detector at a specific wavelength.

Data Presentation: Chromatographic Conditions

Several HPLC methods have been developed for the analysis of this compound. The following table summarizes the key chromatographic parameters from various validated methods, providing a comparative overview.

ParameterMethod 1Method 2Method 3
Stationary Phase (Column) ACE C18 (150 x 4.6 mm, 5 µm)[3][4]Phenomenex ODS C18 (250 x 4.6 mm, 5 µm)[4][5]C18 BDS (100 mm × 4.6 mm)[6]
Mobile Phase Sodium dihydrogen phosphate buffer : Methanol (27:73, v/v)[3][4]Methanol : Water (80:20, v/v)[4][5]Acetonitrile : 0.05 M Ammonium Acetate buffer, pH 6 (70:30, v/v)[6]
Flow Rate 1.5 mL/min[3][4]1.0 mL/min[4][5]1.0 mL/min[6]
Detection Wavelength 240 nm[3][4]220 nm[4][5]254 nm[6]
Column Temperature 40°C[3][4]25°C[4][5]Not Specified
Injection Volume 20 µL[3][4]20 µL[4][5]Not Specified
Run Time 10 min[3][4]Not Specified11.77 min[6]
Diluent Methanol : Water (70:30, v/v)[3][4]Mobile PhaseNot Specified

Experimental Protocol

This protocol describes a stability-indicating HPLC method for the determination of this compound nitrate in cream formulations.

Apparatus and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.[2]

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Chemicals
  • This compound Nitrate reference standard

  • Methanol (HPLC grade)[2]

  • Acetonitrile (HPLC grade)[2]

  • Water (HPLC grade or purified)[2]

  • Sodium dihydrogen phosphate[2]

  • Phosphoric acid or Sodium hydroxide (for pH adjustment)

Preparation of Solutions

4.3.1. Mobile Phase (Method 1) Prepare a mixture of sodium dihydrogen phosphate buffer and methanol in a 27:73 (v/v) ratio.[3][4] Filter through a 0.45 µm membrane filter and degas before use.

4.3.2. Standard Stock Solution Accurately weigh about 25 mg of this compound Nitrate reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol. This will give a stock solution of approximately 1000 µg/mL.

4.3.3. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the diluent (Methanol:Water, 70:30 v/v) to obtain concentrations in the linear range (e.g., 15-240 µg/mL).[2][7]

Sample Preparation (for Cream)
  • Accurately weigh an amount of cream equivalent to 10 mg of this compound nitrate into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Methanol:Water, 70:30 v/v).

  • Sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Analysis
  • Set up the HPLC system with the chromatographic conditions specified in Method 1 of the data table.

  • Inject 20 µL of each working standard solution and the prepared sample solution.

  • Record the chromatograms and measure the peak area for this compound.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and check for parameters like tailing factor, theoretical plates, and relative standard deviation (RSD) of the peak areas. The RSD should be less than 2%.

Calculation

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard.[1] This involves subjecting the drug to stress conditions such as acid, base, oxidation, and light.

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl.[4][8]

  • Base Hydrolysis: Treat the drug solution with 0.1 M and 1 M NaOH. This compound is known to be unstable under alkaline conditions.[1][4][8]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂.[4][8]

  • Photostability: Expose the drug solution to UV light.[4]

The stressed samples are then analyzed by the proposed HPLC method to demonstrate that the degradation products are well-separated from the parent drug peak.

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase sys_suit System Suitability Test prep_mobile->sys_suit prep_std Prepare Standard Solutions prep_std->sys_suit prep_sample Prepare Sample Solution analysis Inject Samples & Standards prep_sample->analysis sys_suit->analysis integration Peak Integration analysis->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

References

Application Notes and Protocols for the UV-Vis Spectrophotometric Quantification of Isoconazole Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of isoconazole nitrate using UV-Vis spectrophotometry. This cost-effective and rapid analytical technique is suitable for the determination of this compound nitrate in pharmaceutical formulations. The protocols provided are based on validated methods to ensure accuracy and reliability.

Introduction to this compound Nitrate and its Quantification

This compound nitrate is an imidazole antifungal agent with a broad spectrum of activity against dermatophytes, yeasts, and molds. It is the nitrate salt of this compound and is commonly used in topical formulations for the treatment of fungal skin infections. The chemical structure of this compound, with its imidazole and dichlorinated phenyl rings, contains chromophores that absorb ultraviolet (UV) radiation, making it suitable for quantification by UV-Vis spectrophotometry. The accuracy of the dosage in pharmaceutical products is crucial for therapeutic efficacy and safety, necessitating reliable analytical methods for its quantification.

Principle of UV-Vis Spectrophotometry for this compound Nitrate Analysis

UV-Vis spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For the quantification of this compound nitrate, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations.

Experimental Protocols

Protocol 1: Standard UV-Vis Spectrophotometric Assay

This protocol outlines the standard procedure for the quantification of this compound nitrate in a solution.

1. Instrumentation and Materials:

  • Double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • This compound Nitrate reference standard

  • Ethanol (analytical grade)

2. Preparation of Standard Stock Solution:

  • Accurately weigh approximately 100 mg of this compound nitrate reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with ethanol to obtain a stock solution of 1000 µg/mL.

3. Preparation of Working Standard Solutions:

  • From the stock solution, prepare a series of working standard solutions by appropriate dilution with ethanol to cover a concentration range of 50-150 µg/mL.[1]

4. Determination of Wavelength of Maximum Absorbance (λmax):

  • Scan one of the working standard solutions over the UV range of 200-400 nm against an ethanol blank.

  • The wavelength at which maximum absorbance occurs is the λmax. For this compound nitrate in ethanol, the λmax is typically observed between 274 nm and 282 nm.[1]

5. Calibration Curve Construction:

  • Measure the absorbance of each working standard solution at the determined λmax.

  • Plot a graph of absorbance versus concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

6. Sample Preparation and Analysis:

  • Prepare a sample solution of the pharmaceutical formulation in ethanol, ensuring the final concentration falls within the linearity range of the calibration curve. This may involve extraction and filtration steps for semi-solid dosage forms.

  • Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration of this compound nitrate in the sample using the equation from the calibration curve.

Protocol 2: Derivative Spectrophotometry for Formulations

Derivative spectrophotometry can be employed to enhance specificity, especially when excipients in a formulation interfere with the absorbance at the primary λmax.

1. Instrumentation and Software:

  • Double beam UV-Visible spectrophotometer with derivative spectroscopy capabilities.

  • Software capable of calculating second-derivative spectra.

2. Standard and Sample Preparation:

  • Prepare standard and sample solutions as described in Protocol 1. A linearity range of 100-500 µg/mL has been reported for this method.[2][3]

3. Spectral Acquisition and Analysis:

  • Record the UV spectra of the standard and sample solutions from 200 to 400 nm.

  • Calculate the second-derivative spectra for all recorded spectra.

  • The quantification is typically performed at a zero-crossing point of the interfering substance or at a peak in the derivative spectrum where the analyte shows a significant response. For this compound nitrate, a wavelength of 289.2 nm has been used for the second-derivative measurement.[2]

4. Calibration and Quantification:

  • Construct a calibration curve by plotting the amplitude of the second-derivative signal at the chosen wavelength against the concentration of the standard solutions.

  • Determine the concentration of this compound nitrate in the sample solution from the calibration curve.

Data Presentation

The quantitative data for the UV-Vis spectrophotometric methods for this compound nitrate quantification are summarized in the tables below.

Table 1: Method Validation Parameters for Standard UV-Vis Spectrophotometry

ParameterResult
Wavelength (λmax)274 - 282 nm[1]
SolventEthanol[1]
Linearity Range50 - 150 µg/mL[1]
Correlation Coefficient (r²)> 0.99[1]
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 102%
Limit of Detection (LOD)Method Dependent
Limit of Quantification (LOQ)Method Dependent

Table 2: Method Validation Parameters for Second-Derivative UV-Vis Spectrophotometry

ParameterResult
Wavelength289.2 nm[2]
SolventEthanol[2]
Linearity Range100 - 500 µg/mL[2][3]
Correlation Coefficient (r²)> 0.999[2]
Accuracy (Recovery %)99.67%[2][3]
Limit of Detection (LOD)2.63 µg/mL
Limit of Quantification (LOQ)8.78 µg/mL

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation (Stock & Working Solutions) Wavelength_Scan λmax Determination (200-400 nm) Standard_Prep->Wavelength_Scan Calibration_Curve Calibration Curve (Abs vs. Conc) Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction & Dilution) Absorbance_Measurement Absorbance Measurement at λmax Sample_Prep->Absorbance_Measurement Wavelength_Scan->Absorbance_Measurement Concentration_Calc Concentration Calculation Absorbance_Measurement->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: Experimental workflow for UV-Vis spectrophotometric quantification.

validation_pathway cluster_params Validation Parameters Method_Development Method Development Validation Method Validation (ICH Guidelines) Method_Development->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Logical relationship of method validation parameters.

References

Application Notes and Protocols for Isoconazole-Loaded Invasomal Gel for Enhanced Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of an isoconazole-loaded invasomal gel. This advanced topical delivery system is designed to enhance the antifungal efficacy of this compound, a broad-spectrum antimycotic agent, by improving its skin penetration and providing sustained release.[1]

Introduction

Fungal skin infections are a prevalent global health issue. This compound is a potent antifungal agent commonly used in topical formulations.[1][2] However, conventional formulations may have limitations in drug delivery to the site of infection. Invasomes, novel lipid-based vesicular carriers containing terpenes, offer a promising strategy to overcome the stratum corneum barrier, enhancing drug permeation and therapeutic outcomes.[1][3][4] This document outlines the preparation of an this compound-loaded invasomal gel, its physicochemical characterization, and methods to assess its in vitro drug release and antifungal activity against Candida albicans.

Data Summary

The following tables summarize the key quantitative data from the formulation and evaluation of different this compound-loaded invasomal gel formulations.

Table 1: Composition and Physicochemical Properties of this compound Invasomal Gel Formulations (IG1-IG5)

Formulation CodeCarbopol 934p (%)AppearanceConsistencyHomogeneityAfter-feelpHDrug Content (%)
IG11.0TransparentEasily PourableGoodSmooth6.8 ± 0.0598.23 ± 0.45
IG21.5TransparentGoodGoodSmooth6.9 ± 0.0498.56 ± 0.38
IG32.0TransparentGoodGoodSmooth6.8 ± 0.0698.89 ± 0.22
IG4 2.5 Transparent Very Good Good Smooth 6.9 ± 0.03 99.12 ± 0.15
IG53.0TransparentGoodGoodSmooth6.7 ± 0.0798.47 ± 0.31

Data adapted from a representative study. The IG4 formulation was identified as the optimized formulation based on its desirable consistency and high drug content.[1][5]

Table 2: In Vitro Cumulative Percent Drug Release of this compound Invasomal Gel Formulations

Time (hours)IG1 (%)IG2 (%)IG3 (%)IG4 (%) IG5 (%)
115.2 ± 0.2813.8 ± 0.3112.5 ± 0.2511.2 ± 0.1810.1 ± 0.22
228.4 ± 0.4525.6 ± 0.3923.1 ± 0.3320.7 ± 0.2618.9 ± 0.29
445.8 ± 0.5142.3 ± 0.4839.8 ± 0.4136.4 ± 0.3533.5 ± 0.38
663.2 ± 0.6359.8 ± 0.5556.4 ± 0.4952.1 ± 0.4248.7 ± 0.46
878.9 ± 0.7275.4 ± 0.6871.9 ± 0.6168.2 ± 0.5364.3 ± 0.57
1299.8 ± 0.8599.2 ± 0.7999.1 ± 0.7298.95 ± 0.3298.6 ± 0.69

The IG4 formulation exhibited a sustained drug release profile over 12 hours, which is desirable for maintaining therapeutic drug concentrations at the site of infection.[1][5]

Table 3: Antifungal Activity (Zone of Inhibition) of Optimized this compound Invasomal Gel (IG4) against Candida albicans

Concentration (µg/mL)Zone of Inhibition (mm) - Standard this compoundZone of Inhibition (mm) - IG4 Formulation
1015.3 ± 0.5814.8 ± 0.45
2018.6 ± 0.6419.2 ± 0.52
3022.1 ± 0.7122.8 ± 0.68

The IG4 formulation demonstrated comparable antifungal activity to the standard this compound, indicating that the encapsulation process does not compromise the drug's efficacy.[1]

Experimental Protocols

Preparation of this compound-Loaded Invasomes

This protocol describes the preparation of this compound-loaded invasomes using the thin-film hydration technique.

Materials:

  • This compound nitrate

  • Soya Phosphatidylcholine (Lecithin)

  • Terpene (e.g., Limonene or Cineole)

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Round bottom flask

  • Rotary evaporator

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh this compound nitrate, soya phosphatidylcholine, and the chosen terpene.

  • Dissolve the weighed components in ethanol in a round bottom flask.

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature of 40-60°C until a thin, dry lipid film is formed on the inner wall of the flask.

  • Flush the flask with nitrogen gas to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature.

  • Vortex the resulting suspension for 5 minutes to form multilamellar vesicles.

  • Sonicate the suspension using a bath sonicator for 5-10 minutes to reduce the vesicle size and obtain a homogenous invasomal dispersion.

Formulation of this compound-Loaded Invasomal Gel

This protocol details the incorporation of the prepared invasomes into a gel base.

Materials:

  • This compound-loaded invasomal dispersion

  • Carbopol 934p

  • Triethanolamine

  • Propylene glycol (optional, as a humectant)

  • Methylparaben and Propylparaben (as preservatives)

  • Purified water

  • Beakers

  • Magnetic stirrer

Procedure:

  • Disperse the required amount of Carbopol 934p in purified water with continuous stirring using a magnetic stirrer until a lump-free dispersion is obtained.

  • Allow the Carbopol 934p dispersion to swell for 24 hours.

  • Add preservatives and propylene glycol (if used) to the dispersion and mix well.

  • Slowly add the prepared this compound-loaded invasomal dispersion to the Carbopol 934p base with gentle stirring.

  • Neutralize the gel by adding triethanolamine dropwise while stirring until a transparent gel of the desired consistency is formed.

  • Sonicate the final gel for a few minutes to remove any entrapped air bubbles.

Characterization of the Invasomal Gel

a) Physical Examination:

  • Visually inspect the prepared gel for its color, clarity, and homogeneity.

  • Assess the consistency and feel of the gel upon application to a smooth surface.

b) pH Measurement:

  • Calibrate a digital pH meter using standard buffer solutions (pH 4, 7, and 9).

  • Disperse 1 g of the gel in 100 mL of distilled water and measure the pH of the dispersion.

c) Drug Content Uniformity:

  • Accurately weigh 1 g of the invasomal gel and dissolve it in a suitable solvent (e.g., methanol or a mixture of PBS and methanol).

  • Filter the solution to remove any undissolved excipients.

  • Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the λmax of this compound (approximately 272 nm).[6]

  • Calculate the drug content using a standard calibration curve of this compound.

d) In Vitro Drug Release Study:

  • Use a Franz diffusion cell for the in vitro release study.

  • Fill the receptor compartment with a suitable release medium (e.g., PBS pH 7.4) and maintain the temperature at 37 ± 1°C with constant stirring.[6]

  • Place a dialysis membrane (previously soaked in the release medium) between the donor and receptor compartments.

  • Apply a known quantity of the invasomal gel to the dialysis membrane in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 12 hours), withdraw an aliquot of the release medium from the receptor compartment and replace it with an equal volume of fresh medium to maintain sink conditions.[6]

  • Analyze the withdrawn samples for this compound content using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released at each time point.

In Vitro Antifungal Activity Assay (Zone of Inhibition)

This protocol describes the agar well diffusion method to evaluate the antifungal activity against Candida albicans.

Materials:

  • Pure culture of Candida albicans

  • Sabouraud Dextrose Agar (SDA) or Mueller-Hinton Agar (MHA) supplemented with glucose

  • Sterile petri dishes

  • Sterile cotton swabs

  • Micropipettes

  • Incubator

  • This compound invasomal gel (test)

  • Standard this compound solution or gel (positive control)

  • Invasomal gel without the drug (negative control)

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile petri dishes.

  • Prepare a fungal inoculum of Candida albicans and adjust its turbidity to a 0.5 McFarland standard.

  • Evenly spread the fungal inoculum over the surface of the agar plates using a sterile cotton swab to create a lawn culture.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Carefully add a known concentration of the this compound invasomal gel, standard this compound, and the negative control into separate wells.

  • Incubate the plates at 25-37°C for 24-48 hours.[6]

  • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Visualizations

Mechanism of Action of this compound

This compound's primary antifungal action is the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] This is achieved by inhibiting the enzyme lanosterol 14α-demethylase.[1]

cluster_drug This compound Action cluster_fungus Fungal Cell cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol_14a_demethylase Inhibits Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Disrupted_Membrane Disrupted Cell Membrane (Increased permeability, leakage) Lanosterol_14a_demethylase->Disrupted_Membrane Inhibition leads to ergosterol depletion Membrane Fungal Cell Membrane (Requires Ergosterol for integrity) Ergosterol->Membrane Incorporated into

Caption: Mechanism of action of this compound.

Experimental Workflow for Preparation of this compound Invasomal Gel

This diagram outlines the key steps involved in the formulation of the this compound-loaded invasomal gel.

cluster_invasome_prep Invasome Preparation cluster_gel_prep Gel Formulation start 1. Dissolve this compound, Lecithin & Terpene in Ethanol film 2. Form Thin Lipid Film (Rotary Evaporation) start->film hydrate 3. Hydrate Film with PBS film->hydrate sonicate 4. Vortex & Sonicate hydrate->sonicate invasomes This compound-Loaded Invasomes sonicate->invasomes mix 7. Add Invasomes to Carbopol Base invasomes->mix carbopol 5. Disperse Carbopol 934p in Water swell 6. Allow to Swell carbopol->swell swell->mix neutralize 8. Neutralize with Triethanolamine mix->neutralize final_gel This compound Invasomal Gel neutralize->final_gel

Caption: Workflow for this compound Invasomal Gel Preparation.

Logical Flow of Antifungal Activity Evaluation

This diagram illustrates the process of evaluating the antifungal efficacy of the prepared gel.

cluster_evaluation Antifungal Activity Evaluation prep_plates 1. Prepare Agar Plates lawn_culture 3. Create Lawn Culture prep_plates->lawn_culture prep_inoculum 2. Prepare Fungal Inoculum (Candida albicans) prep_inoculum->lawn_culture create_wells 4. Create Wells in Agar lawn_culture->create_wells add_samples 5. Add Samples to Wells (Test, Positive & Negative Controls) create_wells->add_samples incubate 6. Incubate Plates add_samples->incubate measure_zones 7. Measure Zones of Inhibition incubate->measure_zones analyze 8. Analyze & Compare Results measure_zones->analyze

Caption: Evaluation of Antifungal Activity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isoconazole Resistance in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on isoconazole resistance in Candida albicans.

Frequently Asked Questions (FAQs)

Q1: We are observing high Minimum Inhibitory Concentration (MIC) values for this compound against our C. albicans isolates. What are the common resistance mechanisms?

A1: High this compound MICs in C. albicans are typically attributed to one or a combination of the following mechanisms:

  • Target Site Modification: Point mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of this compound to the enzyme.[1][2]

  • Overexpression of Efflux Pumps: Upregulation of genes encoding ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) leads to the active removal of this compound from the cell.[3][4][5]

  • Biofilm Formation: C. albicans biofilms exhibit inherent drug resistance due to a protective extracellular matrix, altered metabolic states of the cells within the biofilm, and the presence of persister cells.[5][6][7]

Q2: How can we experimentally confirm the mechanism of this compound resistance in our C. albicans strains?

A2: To elucidate the resistance mechanism, a multi-step approach is recommended:

  • Sequence the ERG11 gene: Identify point mutations known to be associated with azole resistance.

  • Perform quantitative Real-Time PCR (qRT-PCR): Measure the expression levels of CDR1, CDR2, and MDR1 genes. A significant increase in expression (typically a fold change >2) in resistant isolates compared to susceptible controls is indicative of efflux pump overexpression.[1][8][9]

  • Conduct an Efflux Pump Activity Assay: Use a fluorescent substrate like Rhodamine 6G to functionally assess the activity of efflux pumps.

  • Evaluate Biofilm Formation and Susceptibility: Quantify biofilm formation and test the susceptibility of the biofilm to this compound, as resistance is often significantly higher in biofilms.[6][7]

Q3: Our isolates show overexpression of efflux pumps. What strategies can we use to overcome this resistance?

A3: Efflux pump-mediated resistance can be addressed through several strategies:

  • Combination Therapy: Combining this compound with an efflux pump inhibitor can restore its efficacy. While specific inhibitors are still largely experimental, some compounds like curcumin have shown promise in laboratory settings.[4][7][10][11][12]

  • Adjuvant Therapy: Using agents that disrupt the fungal cell membrane or its energy metabolism can indirectly inhibit efflux pump function.

  • Novel Drug Formulations: Encapsulating this compound in nanoparticles or other delivery systems may bypass efflux pumps and increase intracellular drug concentration.

Q4: We are considering combination therapy. Which drugs are known to have synergistic effects with azoles like this compound?

A4: Echinocandins, such as micafungin, have demonstrated synergistic or indifferent in vitro activity when combined with azoles against Candida species.[13][14][15][16] This combination targets both the cell membrane (azoles) and cell wall synthesis (echinocandins). Combination therapy may be a viable approach for treating difficult infections.[17]

Troubleshooting Guides

Issue 1: Inconsistent MIC results for this compound.

Possible Cause Troubleshooting Step
Inoculum preparation variabilityEnsure strict adherence to the CLSI M27-A3 protocol for inoculum preparation to achieve a standardized cell density.
Reading of endpointsFor azoles, the MIC is defined as the lowest concentration that produces a prominent decrease in turbidity (≥50% reduction) compared to the growth control. Visual reading can be subjective; using a spectrophotometer can improve consistency.
Media and incubation conditionsUse RPMI 1640 medium and incubate at 35°C for 24-48 hours as recommended by CLSI guidelines.

Issue 2: No significant overexpression of CDR1, CDR2, or MDR1 is detected, but the strain is still resistant.

Possible Cause Troubleshooting Step
ERG11 mutations are the primary mechanism.Sequence the ERG11 gene to check for known resistance-conferring mutations.
Biofilm formationIf experiments are conducted with planktonic cells, the resistance may be specific to the biofilm mode of growth. Perform biofilm susceptibility testing.
Other resistance mechanismsLess common mechanisms, such as alterations in the ergosterol biosynthesis pathway downstream of Erg11p, may be involved.

Data Presentation

Table 1: Representative MICs for Azole-Susceptible and -Resistant Candida albicans

Antifungal Agent MIC Range (μg/mL) for Susceptible Strains MIC Range (μg/mL) for Resistant Strains
Fluconazole0.25 - 28 - >256
Voriconazole0.015 - 0.1250.25 - >32
Itraconazole0.015 - 0.250.5 - >32

Note: Data is compiled from multiple sources and primarily focuses on fluconazole, voriconazole, and itraconazole as comprehensive this compound-specific comparative data is limited. The resistance mechanisms are conserved across the azole class.[2][6]

Table 2: Fold Change in Gene Expression in Azole-Resistant C. albicans Isolates

Gene Fold Change Range in Resistant Isolates (Compared to Susceptible) Primary Function
CDR12 to >50ABC Transporter (Efflux Pump)
CDR22 to >30ABC Transporter (Efflux Pump)
MDR12 to >20MFS Transporter (Efflux Pump)
ERG112 to >10Lanosterol 14α-demethylase (Drug Target)

Note: Fold change can vary significantly between isolates depending on the specific resistance mechanism and regulatory mutations.[1][3][8][9]

Table 3: Synergistic Effects of Combination Therapy against Azole-Resistant C. albicans

Drug Combination Observed Effect Potential Mechanism
This compound + MicafunginSynergistic/IndifferentDual targeting of cell membrane and cell wall synthesis.
This compound + CurcuminSynergisticInhibition of efflux pumps by curcumin, increasing intracellular this compound concentration.[4][10][12]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the CLSI M27-A3 guidelines.

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in 5 mL of sterile 0.85% saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum density of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate.

    • Include a drug-free well as a growth control.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction:

    • Grow this compound-susceptible and -resistant C. albicans isolates to mid-log phase in a suitable broth medium.

    • Extract total RNA using a commercial kit following the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for CDR1, CDR2, MDR1, ERG11, and a housekeeping gene (e.g., ACT1).

    • Use a suitable qPCR master mix and run the reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative fold change in gene expression in the resistant isolates compared to the susceptible isolates using the ΔΔCt method.

Protocol 3: Rhodamine 6G (R6G) Efflux Assay
  • Cell Preparation:

    • Grow C. albicans to mid-log phase, harvest the cells by centrifugation, and wash them with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS without glucose and incubate for 1-2 hours at 30°C to de-energize the cells.

  • R6G Loading:

    • Add R6G to the de-energized cell suspension to a final concentration of 10 µM and incubate for 30 minutes.

    • Centrifuge the cells and wash with PBS to remove extracellular R6G.

  • Efflux Measurement:

    • Resuspend the R6G-loaded cells in PBS containing 2% glucose to energize the cells and initiate efflux.

    • Take aliquots at different time points (e.g., 0, 5, 10, 15, 30 minutes).

    • Centrifuge the aliquots and measure the fluorescence of the supernatant (excitation ~525 nm, emission ~555 nm).

    • An increase in fluorescence over time indicates active efflux of R6G.

Protocol 4: XTT Assay for Biofilm Susceptibility
  • Biofilm Formation:

    • Adjust a C. albicans suspension to 1 x 10^7 cells/mL in RPMI 1640.

    • Add 100 µL of the cell suspension to the wells of a 96-well flat-bottom microtiter plate.

    • Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Antifungal Treatment:

    • Gently wash the biofilms with PBS to remove non-adherent cells.

    • Add fresh RPMI 1640 containing serial dilutions of this compound to the wells.

    • Incubate for a further 24 hours.

  • XTT Assay:

    • Wash the biofilms again with PBS.

    • Prepare an XTT solution (e.g., 0.5 mg/mL in PBS) and add a menadione solution (e.g., 1 µM final concentration).

    • Add the XTT/menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.

  • Measurement:

    • Measure the absorbance at 490 nm. A reduction in absorbance in the treated wells compared to the untreated control indicates a reduction in metabolic activity and thus susceptibility of the biofilm to the drug.

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG11 Erg11p (Lanosterol 14α-demethylase) Lanosterol->ERG11 Multiple steps Ergosterol Ergosterol This compound This compound This compound->ERG11 Inhibition ERG11->Ergosterol Efflux_Pump_Regulation cluster_nucleus Nucleus cluster_membrane Cell Membrane Tac1 Tac1 CDR1_gene CDR1 gene Tac1->CDR1_gene Upregulates CDR2_gene CDR2 gene Tac1->CDR2_gene Upregulates Mrr1 Mrr1 MDR1_gene MDR1 gene Mrr1->MDR1_gene Upregulates Upc2 Upc2 ERG11_gene ERG11 gene Upc2->ERG11_gene Upregulates Cdr1_pump Cdr1 Pump CDR1_gene->Cdr1_pump Expression Mdr1_pump Mdr1 Pump MDR1_gene->Mdr1_pump Expression Isoconazole_out This compound (out) Cdr1_pump->Isoconazole_out Mdr1_pump->Isoconazole_out Isoconazole_in This compound (in) Isoconazole_in->Cdr1_pump Isoconazole_in->Mdr1_pump Experimental_Workflow start Isolate with High This compound MIC mic_confirm Confirm MIC (Broth Microdilution) start->mic_confirm q_pcr qRT-PCR for CDR1, CDR2, MDR1, ERG11 mic_confirm->q_pcr erg11_seq ERG11 Sequencing mic_confirm->erg11_seq biofilm_assay Biofilm Susceptibility (XTT Assay) mic_confirm->biofilm_assay decision1 Overexpression of Efflux Pumps? q_pcr->decision1 decision2 ERG11 Mutation Present? erg11_seq->decision2 efflux_assay Rhodamine 6G Efflux Assay result1 Efflux Pump-Mediated Resistance efflux_assay->result1 decision3 Increased Biofilm Resistance? biofilm_assay->decision3 decision1->efflux_assay Yes decision1->decision2 No decision2->decision3 No result2 Target Site Modification decision2->result2 Yes result3 Biofilm-Mediated Resistance decision3->result3 Yes

References

Technical Support Center: Optimizing Isoconazole for In Vitro Fungal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of isoconazole in in vitro fungal inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a broad-spectrum imidazole antifungal agent.[1][2] Its principal mechanism of action is the disruption of the fungal cell membrane's integrity and function by inhibiting the biosynthesis of ergosterol, a crucial component unique to fungi.[1][3] this compound specifically targets and inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase.[1][3][4] This inhibition halts the conversion of lanosterol to ergosterol, leading to several detrimental effects on the fungal cell:[1][3]

  • Ergosterol Depletion: The lack of ergosterol disrupts the membrane's structure, increasing its permeability and causing essential intracellular components to leak out.[1][3]

  • Accumulation of Toxic Intermediates: The blockage results in the buildup of lanosterol and other toxic methylated sterols within the cell membrane, further compromising its function.[1][3]

  • Inhibition of Growth: These disruptions collectively impair cell growth, division, and overall viability, leading to either a fungistatic (growth-inhibiting) or fungicidal (cell-killing) effect.[1][3]

Isoconazole_Mechanism_of_Action This compound's Mechanism of Action on Ergosterol Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular Consequences Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol ToxicSterols Accumulation of Toxic Sterols Enzyme->ToxicSterols MembraneDisruption Membrane Disruption & Increased Permeability Ergosterol->MembraneDisruption Depletion leads to This compound This compound This compound->Enzyme Inhibits ToxicSterols->MembraneDisruption GrowthInhibition Fungal Growth Inhibition / Cell Death MembraneDisruption->GrowthInhibition

Caption: this compound inhibits Lanosterol 14α-demethylase, blocking ergosterol synthesis.

Q2: What is a Minimum Inhibitory Concentration (MIC) and how is it determined for this compound?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] For this compound and other antifungals, the MIC is a critical measure of its potency against a specific fungal strain. The gold standard for determining the MIC is the broth microdilution method, as standardized by institutions like the Clinical and Laboratory Standards Institute (CLSI).[5][6] The general workflow involves preparing serial dilutions of this compound, inoculating them with a standardized fungal suspension, incubating the plates, and then visually or spectrophotometrically determining the lowest concentration that inhibits growth.[1][7]

MIC_Workflow Experimental Workflow for MIC Determination prep_drug 1. Prepare this compound Stock Solution (in DMSO) serial_dilution 3. Perform Serial Dilutions of this compound in a 96-Well Plate prep_drug->serial_dilution prep_inoculum 2. Prepare Standardized Fungal Inoculum inoculate 4. Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth & Sterility Controls inoculate->controls incubation 5. Incubate at 35°C for 24-72 hours inoculate->incubation read_mic 6. Read Results Visually or Spectrophotometrically incubation->read_mic determine_mic 7. MIC = Lowest Concentration with No Visible Growth read_mic->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Q3: What are the typical MIC ranges for this compound and related azoles against common fungi?

While comprehensive, large-scale comparative tables of MIC values for this compound are less common in recent literature compared to newer azoles, its broad-spectrum activity is well-established.[4] The tables below provide representative MIC data for other commonly studied azoles to offer a comparative context for the expected potency against key fungal pathogens.[4] this compound is known to be particularly effective against pathogens involved in dermatomycoses.[1]

Data Presentation: Comparative In Vitro Activity of Azole Antifungals

Note: Data is synthesized from multiple studies on azole susceptibility and is provided for comparative purposes. MIC values are presented in µg/mL.

Table 1: Activity Against Dermatophytes [4]

Fungal Species Antifungal Agent MIC Range MIC50 MIC90
Trichophyton rubrum Itraconazole 0.094 - 12 0.125 - 0.5 0.25 - 8
Ketoconazole 0.064 - 24 0.38 - 1 2 - 8
Trichophyton mentagrophytes Itraconazole 0.094 - 12 0.125 - 0.5 0.25 - 8
Ketoconazole 0.064 - 24 0.38 - 1 2 - 8

| Microsporum canis | Itraconazole | 0.094 - 12 | 0.25 - 1 | 0.5 - 8 |

Table 2: Activity Against Yeasts [4]

Fungal Species Antifungal Agent MIC Range MIC50 MIC90
Candida albicans Isavuconazole ≤0.004 - >2 ≤0.004 ≤0.004
Candida glabrata Isavuconazole ≤0.004 - >2 0.06 0.06

| Candida parapsilosis | Isavuconazole | ≤0.004 - >2 | 0.016 | 0.03 |

Table 3: Activity Against Molds [4][8]

Fungal Species Antifungal Agent MIC Range MIC50 MIC90
Aspergillus fumigatus Isavuconazole 0.25 - 32 1 4
Voriconazole 0.25 - 2 1 2
Aspergillus flavus Isavuconazole - - -

| Aspergillus niger | Isavuconazole | - | - | - |

Troubleshooting Guides

Q1: My this compound stock solution (in DMSO) is precipitating when diluted into the aqueous assay medium. What should I do?

This is a common issue caused by the poor aqueous solubility of many organic compounds.[9] When the DMSO stock is diluted into the aqueous medium, the this compound may crash out of solution, leading to inaccurate concentration and unreliable results.[9]

Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and still lead to precipitation.[9]

  • Adjust pH: The solubility of a compound can be influenced by the pH of the solution.[9] Experiment with slight adjustments to the medium's pH to see if solubility improves.

  • Use a Co-solvent System: Instead of DMSO alone, try a co-solvent system.[9] Mixtures of DMSO with ethanol, propylene glycol, or polyethylene glycol (PEG) can sometimes maintain solubility upon dilution.[9]

  • Incorporate Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[9] It is critical to use a concentration above the surfactant's critical micelle concentration (CMC) and verify it doesn't interfere with the assay.[9]

  • Use Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, significantly enhancing its aqueous solubility.[9]

Troubleshooting_Solubility Troubleshooting this compound Precipitation start Precipitation observed upon dilution in aqueous medium? step1 Is final DMSO concentration <0.5%? start->step1 Yes step1->start No, lower it step2 Have you tried adjusting the medium pH? step1->step2 Yes step2->start No, try this first step3 Consider using a co-solvent system (e.g., DMSO + PEG) step2->step3 Yes step4 Incorporate a non-interfering surfactant (e.g., Tween 80) step3->step4 step5 Use cyclodextrins (e.g., HP-β-CD) to enhance solubility step4->step5

Caption: Decision tree for addressing drug solubility and precipitation issues.

Q2: I'm observing inconsistent MIC results. What are the potential causes?

Inconsistent MIC results are often a sign of underlying experimental variability. Key factors to investigate include:

  • Solubility Issues: As mentioned above, if the compound is not fully dissolved, the actual concentration tested will be variable and lower than intended.[9] Always visually inspect solutions for cloudiness or particles.[9]

  • Inoculum Preparation: The density of the starting fungal inoculum is critical. An inoculum that is too dense or too light can significantly alter the MIC value. Ensure you are accurately standardizing the inoculum to a 0.5 McFarland standard or by using a hemocytometer.[4]

  • Incubation Conditions: Variations in incubation time and temperature can affect fungal growth rates and, consequently, MIC readings. Maintain consistent and appropriate conditions for the species being tested.[4][10]

  • Pipetting Errors: Inaccurate pipetting during the serial dilution process is a common source of error. Ensure pipettes are calibrated and use proper technique.

Q3: How should I interpret the MIC endpoint for azoles like this compound?

For azoles, including this compound, the MIC endpoint is typically read as the lowest concentration that causes a significant inhibition of growth (often ≥50%) compared to the drug-free growth control well.[4][11] This is different from antifungals like amphotericin B, where the endpoint is usually 100% inhibition (no visible growth).[11] This is because azoles are often fungistatic, and trailing growth (reduced but still present turbidity at concentrations above the MIC) can occur. The endpoint can be determined visually or by reading the optical density (OD) with a spectrophotometer.[4]

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (CLSI M27/M38-Based)

This protocol outlines the determination of this compound's MIC against yeasts and molds.

  • Preparation of this compound Stock:

    • Prepare a stock solution of this compound nitrate at 100 times the highest desired final concentration in 100% DMSO.[6] For a final concentration range up to 32 µg/mL, a 3200 µg/mL stock is needed. Ensure complete dissolution.

  • Preparation of Fungal Inoculum:

    • Yeasts: Culture the isolate on Sabouraud Dextrose Agar. Suspend fresh colonies in sterile saline to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[4][6] Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the plate.[4]

    • Molds: Harvest conidia from a mature culture on Potato Dextrose Agar using sterile saline with a wetting agent (e.g., 0.05% Tween 80).[4] Adjust the conidial suspension concentration using a hemocytometer and then dilute in RPMI-1640 to the final target concentration.[4]

  • Assay Procedure:

    • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of a 2x working solution of this compound to the first column and perform a two-fold serial dilution across the plate to the tenth column.[6]

    • Columns 11 and 12 will serve as the growth control (no drug) and sterility control (no inoculum), respectively.[6]

    • Add 100 µL of the standardized fungal inoculum to each well from columns 1 to 11.[6]

  • Incubation and MIC Determination:

    • Incubate the plate at 35°C for 24-72 hours, depending on the fungus.[1][4]

    • The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.[4][11]

Protocol 2: Antifungal Time-Kill Kinetic Assay

Time-kill assays provide data on the pharmacodynamic activity of an antifungal, showing whether it is fungistatic or fungicidal over time.

  • Preparation: Prepare a standardized fungal inoculum (approx. 1-5 x 10⁵ CFU/mL) in RPMI-1640 medium.[12] Prepare this compound solutions at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x, 16x MIC).[13] Include a drug-free growth control.

  • Incubation and Sampling: Incubate the fungal suspensions with and without this compound at 35°C in a shaker.[12] At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Sabouraud Dextrose Agar).

  • Analysis: After incubation, count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time. A fungicidal effect is typically defined as a ≥99.9% (3-log₁₀) reduction in CFU/mL from the starting inoculum. A fungistatic effect is a <99.9% reduction.[12]

Protocol 3: Cytotoxicity Assay (LDH Release Assay)

This assay assesses the potential damage of this compound to mammalian cells by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.

  • Cell Culture: Seed mammalian cells (e.g., HepG2, Vero) in a 96-well plate and grow to approximately 80-90% confluency.

  • Compound Exposure: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different this compound concentrations.

  • Controls: Include three types of controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.

    • Untreated Control: Cells in medium only (represents spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial kits) to induce 100% cell death.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • LDH Measurement: After incubation, carefully collect a sample of the supernatant from each well. Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatants according to the manufacturer's instructions. This typically involves an enzymatic reaction that results in a color change, which is measured with a plate reader.[14]

  • Calculation: Calculate the percentage of cytotoxicity for each this compound concentration relative to the controls. This allows for the determination of the concentration that causes 50% cytotoxicity (CC50).

References

Troubleshooting isoconazole peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase HPLC analysis of isoconazole, with a specific focus on addressing peak tailing.

Troubleshooting Guide: this compound Peak Tailing

Question: My this compound peak is showing significant tailing. What are the primary causes and how can I resolve this?

Answer:

Peak tailing for this compound, a basic compound, in reverse-phase HPLC is most commonly caused by secondary interactions with the stationary phase, specifically with residual silanol groups.[1][2][3] Here is a step-by-step guide to troubleshoot and resolve this issue.

Step 1: Evaluate and Optimize Mobile Phase pH

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[4][5]

  • Problem: At a mid-range pH (e.g., > 3), residual silanol groups (Si-OH) on the silica-based column packing can become deprotonated and negatively charged (SiO-). This compound, being a basic compound with a pKa of approximately 6.2, will be protonated and positively charged. This leads to a strong secondary ionic interaction between the analyte and the stationary phase, resulting in peak tailing.[1][2][6]

  • Solution: Lower the pH of the mobile phase. By operating at a low pH (e.g., pH 2.5-3.0), the silanol groups remain protonated (unionized), minimizing the secondary ionic interactions that cause tailing.[1][7] It's important to keep the mobile phase pH at least one to two units away from the analyte's pKa to ensure a single ionic form is present.[4][8]

Step 2: Assess the HPLC Column

The choice and condition of your HPLC column are crucial for obtaining symmetrical peaks.

  • Problem:

    • Inappropriate Column Type: Columns with a high density of residual, un-capped silanol groups are more prone to causing peak tailing with basic compounds.[6][9] This is common with older, "Type A" silica columns.[7]

    • Column Degradation: Over time, the stationary phase can degrade, or the column bed can deform, leading to voids or channels that cause peak distortion.[1][3][10] Contaminants from previous injections can also accumulate at the head of the column.

  • Solution:

    • Use a Modern, End-Capped Column: Select a high-purity, "Type B" silica column that is fully end-capped. End-capping uses small silanes to bond to many of the residual silanol groups, effectively shielding them from interaction with the analyte.[2][6] Polar-embedded or charged-surface hybrid columns are also designed to improve peak shape for basic compounds.[10]

    • Flush or Replace the Column: If the column is old or has been used extensively, try flushing it with a strong solvent to remove contaminants. If performance does not improve, replace the column.[10] Using a guard column can help extend the life of your analytical column.[10]

Step 3: Employ Mobile Phase Additives

If adjusting the pH is not sufficient or desirable, mobile phase additives can be used to mitigate silanol interactions.

  • Problem: Residual silanol interactions persist despite pH optimization.

  • Solution:

    • Use a Competing Base: Add a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[7] The competing base will preferentially interact with the active silanol sites, masking them from the this compound analyte. Note that this approach can shorten column lifetime.[7]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH and can also help mask some residual silanol activity.[10][11]

A logical workflow for troubleshooting this compound peak tailing is presented below.

G start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH < 3.0? start->check_ph adjust_ph Action: Lower Mobile Phase pH to 2.5-3.0 using a suitable buffer (e.g., phosphate). check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped C18? check_ph->check_column Yes adjust_ph->check_column replace_column Action: Switch to a fully end-capped, Type B silica column or a polar-embedded column. check_column->replace_column No check_column_age Is the column old or contaminated? check_column->check_column_age Yes good_peak Symmetrical Peak Achieved replace_column->good_peak flush_column Action: Flush column with a strong solvent. If no improvement, replace the column. check_column_age->flush_column Yes use_additive Action: Add a competing base (e.g., 0.1% TEA) or increase buffer strength in the mobile phase. check_column_age->use_additive No flush_column->good_peak use_additive->good_peak

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What type of buffer should I use for analyzing this compound at a low pH?

A1: A phosphate buffer is an excellent choice for maintaining a stable pH in the 2.5-3.0 range.[7] A concentration of 10-25 mM is typically sufficient. Always prepare the buffer by adjusting the pH of the aqueous component before mixing it with the organic modifier to ensure accurate and reproducible results.[5]

Q2: Can my sample solvent cause peak tailing?

A2: Yes. If your sample is dissolved in a solvent that is significantly stronger (less polar) than your mobile phase, it can cause peak distortion, including tailing or fronting.[3][12] Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.[13]

Q3: I've optimized the mobile phase and am using a new column, but I still see some tailing. What else could be the cause?

A3: If primary chemical causes have been addressed, consider instrumental or "extra-column" effects.[2][3]

  • Dead Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing. Ensure all connections are made with minimal tubing and are properly fitted to avoid dead volume.[2][3]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase and lead to broad, tailing peaks.[1][3] Try reducing the injection volume or sample concentration.

Q4: How does temperature affect the peak shape of this compound?

A4: Operating at a slightly elevated temperature (e.g., 35-45°C) can improve peak shape. Increased temperature reduces mobile phase viscosity, which can improve mass transfer kinetics, leading to sharper, more symmetrical peaks.[10] Using a column oven is essential to maintain a consistent and stable temperature.[13][14]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Symmetrical this compound Peaks

This protocol describes the preparation of a mobile phase designed to minimize silanol interactions.

  • Prepare Aqueous Buffer (25 mM Potassium Phosphate, pH 2.7):

    • Weigh an appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in HPLC-grade water to make a 25 mM solution.

    • Place the solution on a magnetic stirrer and monitor the pH with a calibrated pH meter.

    • Slowly add dilute phosphoric acid dropwise until the pH of the solution reaches 2.7.

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates.

  • Prepare Mobile Phase:

    • Mix the prepared aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) in the desired ratio. A common starting point for this compound analysis is a ratio like 70:30 (v/v) Methanol:Buffer.[15]

    • Degas the final mobile phase mixture using sonication or vacuum degassing before use.

Data Summary

The following table summarizes the key chromatographic parameters and their typical effect on this compound peak shape.

ParameterCondition Causing TailingRecommended Condition for Symmetrical PeaksRationale
Mobile Phase pH pH > 4.0pH 2.5 - 3.0Protonates residual silanol groups, preventing secondary ionic interactions with the basic analyte.[1][2][7]
Column Type Non-end-capped, "Type A" silicaHigh-purity, fully end-capped "Type B" silicaEnd-capping chemically blocks most active silanol sites, reducing their availability for interaction.[2][6]
Buffer Strength < 10 mM20 - 50 mMEnsures stable pH control and can help mask some silanol activity.[10][11]
Temperature Ambient / Uncontrolled35 - 45 °CImproves mass transfer kinetics and reduces mobile phase viscosity, leading to sharper peaks.[10]
Sample Solvent Stronger than mobile phase (e.g., 100% ACN)Same as initial mobile phasePrevents peak distortion caused by solvent mismatch at the column inlet.[3][12]

References

Technical Support Center: Topical Isoconazole Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical isoconazole formulations. The information is designed to help address specific issues related to side effects encountered during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed during the topical application of this compound?

A1: The most frequently reported side effects associated with topical this compound application are localized skin reactions. These are generally mild and transient.[1][2] Common side effects include:

  • Mild stinging[2]

  • Itching (pruritus)[2]

  • Redness (erythema)[2]

  • Burning sensation[2]

  • Dryness of the skin[2]

Q2: Are there any rare but serious side effects to be aware of?

A2: Yes, while uncommon, more severe reactions can occur. It is crucial to monitor for signs of a hypersensitivity reaction, which requires immediate cessation of the application and medical consultation.[2] Rare but serious side effects include:

  • Allergic contact dermatitis[3][4][5]

  • Eczema[2]

  • Dyshidrosis (small blisters on hands or feet)[2]

  • Severe itching and rash[1]

  • Swelling of the face, eyes, lips, or tongue[1]

  • Difficulty breathing[1]

Q3: What factors can influence the severity and incidence of side effects?

A3: Several factors can impact the local tolerability of topical this compound. These include:

  • The formulation vehicle: The composition of the cream, gel, or ointment can significantly affect drug penetration, skin hydration, and the potential for irritation.[6][7][8]

  • Patient-specific factors: Pre-existing skin conditions, sensitivities, and allergies can predispose individuals to adverse reactions.[9]

  • Application site: The thickness and sensitivity of the skin vary across different body regions, which can influence the local reaction.[8]

  • Occlusion: Covering the application site can increase drug absorption and the risk of irritation.[1]

Q4: Can the formulation of this compound be modified to reduce side effects?

A4: Yes, altering the formulation is a key strategy to enhance the therapeutic index of topical this compound. Novel drug delivery systems are being explored to improve skin retention and permeability while potentially reducing irritation.[10][11][12] Some approaches include:

  • Invasomal gels: These are vesicular systems that can encapsulate the drug, potentially leading to improved bioavailability and sustained release.[10]

  • Nanoparticle-based gels: Reducing the particle size of this compound to the nano-range can increase its surface area and solubility, which may enhance skin penetration and efficacy at lower concentrations.[11][13]

  • Foam vehicles: Aqueous-based foam formulations can offer improved cosmetic elegance and skin tolerability.[14]

Troubleshooting Guides

Issue: Unexpectedly high incidence of skin irritation in a pre-clinical study.

Possible Cause 1: Irritant Contact Dermatitis

This is a non-allergic inflammatory reaction caused by the direct cytotoxic effect of the formulation on the skin.

Troubleshooting Steps:

  • Review the formulation components: Scrutinize all excipients in the vehicle for their known irritation potential.[7]

  • Conduct an in vitro skin irritation test: Utilize a reconstructed human epidermis (RHE) model to assess the irritancy potential of the formulation and its individual components. This can help pinpoint the causative agent without the use of animal testing.[15][16][17][18]

  • Optimize the vehicle: If an excipient is identified as a likely irritant, explore alternative, more biocompatible options. Adjusting the concentration of surfactants, co-solvents, and penetration enhancers can also mitigate irritation.[6][19]

Possible Cause 2: Allergic Contact Dermatitis

This is a delayed-type hypersensitivity reaction to a specific component of the formulation.

Troubleshooting Steps:

  • Perform patch testing: This is the gold standard for diagnosing allergic contact dermatitis.[20][21][22][23][24] Test for sensitization to this compound itself, as well as all excipients in the formulation.

  • Identify cross-reactivity: Be aware that sensitivity to one imidazole antifungal may result in cross-reactivity with others.[3]

  • Reformulate with non-allergenic ingredients: If an allergen is identified, it must be removed from the formulation.

Data Presentation

Table 1: Summary of Side Effects of Topical this compound

Side Effect CategorySpecific ReactionsReported FrequencyCitations
Common Itching, burning, redness, stinging, drynessGenerally mild and transient[1][2]
Uncommon Contact dermatitis, eczema, dyshidrosisLess frequent[2]
Rare but Serious Systemic allergic reactions (swelling, difficulty breathing)Very rare[1]

Table 2: Comparison of Formulation Strategies to Potentially Reduce Side Effects

Formulation StrategyMechanism of ActionPotential Advantages for Side Effect Reduction
Invasomal Gels Encapsulation of the active ingredient in lipid vesicles.Sustained release may prevent high local concentrations, potentially reducing irritation.[10]
Nanoparticle-Based Gels Increased surface area and solubility of the drug.May allow for lower effective concentrations, thereby reducing the potential for irritation.[11][13]
Aqueous Foam Vehicles Use of a water-based foam.Can be less greasy and more cosmetically acceptable, which may improve patient compliance and reduce the likelihood of occlusive effects that can lead to irritation.[14]

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Testing using a Reconstructed Human Epidermis (RHE) Model

This protocol is adapted from the OECD Test Guideline 439 for in vitro skin irritation.[15]

Objective: To assess the potential of a topical this compound formulation to cause skin irritation.

Materials:

  • Reconstructed human epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RHE model manufacturer

  • Test formulation of this compound

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate-Buffered Saline)

  • MTT solution (0.5-1 mg/mL)

  • Isopropanol or other formazan extraction solvent

  • Multi-well plates (e.g., 24-well)

  • Sterile swabs or spatulas

  • Incubator (37°C, 5% CO₂)

  • Spectrophotometer (plate reader)

Methodology:

  • Pre-incubation of RHE tissues: Upon receipt, place the RHE tissues into wells containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO₂.

  • Application of test substances:

    • Remove the assay medium from the wells and replace with fresh, pre-warmed medium.

    • Apply a sufficient amount of the test this compound formulation (typically 25-50 µL or mg) directly onto the surface of the RHE tissue.

    • Similarly, apply the positive and negative controls to separate RHE tissues.

  • Exposure: Incubate the tissues with the applied substances for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Washing: After the exposure period, thoroughly wash the surface of the tissues with PBS to remove the test substance.

  • Post-exposure incubation: Transfer the washed tissues to new wells with fresh assay medium and incubate for 24-42 hours.

  • MTT assay:

    • Transfer the tissues to a new multi-well plate containing MTT solution.

    • Incubate for approximately 3 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT to a purple formazan precipitate.

  • Formazan extraction:

    • Remove the tissues from the MTT solution and place them in a new plate.

    • Add an extraction solvent (e.g., isopropanol) to each well and incubate for at least 2 hours with gentle shaking to extract the formazan.

  • Quantification: Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at a wavelength of 570 nm.

  • Data analysis: Calculate the percentage of cell viability for the test formulation relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) is indicative of skin irritation.

Protocol 2: Patch Testing for Suspected Allergic Contact Dermatitis

This protocol provides a general guideline for patch testing and should be performed by a qualified professional.[20][21][22][23][24]

Objective: To determine if a patient has an allergic contact dermatitis to this compound or any of the excipients in a topical formulation.

Materials:

  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape)

  • Allergens to be tested (this compound, and all individual excipients at appropriate, non-irritating concentrations in a suitable vehicle like petrolatum)

  • Control patches (empty chamber, vehicle only)

  • Skin marking pen

  • Hypoallergenic tape

Methodology:

  • Patient preparation:

    • The patient should avoid topical steroids on the test area (usually the back) for at least one week prior to testing.[20][21]

    • The skin on the back should be clean and free of any lotions or oils on the day of application.[21]

  • Patch application (Day 0):

    • Apply a small amount of each allergen/excipient to the corresponding patch test chamber.

    • Apply the patch test strips to the patient's back.

    • The locations of the patches should be marked on the skin with a skin-safe marker.

  • Incubation (48 hours):

    • The patient should be instructed to keep the back dry and avoid excessive sweating or activities that could dislodge the patches for the next 48 hours.[20][22]

  • Patch removal and first reading (Day 2):

    • After 48 hours, the patches are removed.

    • The test sites are evaluated for any reactions approximately 30-60 minutes after removal.

  • Second reading (Day 3-5):

    • A second reading is performed 72 to 96 hours after the initial application. This is crucial as some allergic reactions may be delayed.[23]

  • Interpretation of results:

    • Reactions are graded based on a standardized scale (e.g., +, ++, +++). A positive reaction typically presents as erythema, papules, or vesicles at the site of a specific allergen.

    • The relevance of any positive reaction should be correlated with the patient's clinical history and the location of their original dermatitis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis cluster_conclusion Conclusion prep_formulation Prepare this compound Formulation apply_substances Apply Substances to RHE Tissues prep_formulation->apply_substances prep_controls Prepare Positive & Negative Controls prep_controls->apply_substances prep_rhe Prepare RHE Tissues prep_rhe->apply_substances incubate_expose Incubate (e.g., 60 min) apply_substances->incubate_expose wash Wash Tissues incubate_expose->wash incubate_post Incubate (24-42 hours) wash->incubate_post mtt_assay Perform MTT Assay incubate_post->mtt_assay extract_formazan Extract Formazan mtt_assay->extract_formazan read_od Read Optical Density extract_formazan->read_od calc_viability Calculate Cell Viability read_od->calc_viability irritant Irritant calc_viability->irritant Viability < 50% non_irritant Non-Irritant calc_viability->non_irritant Viability >= 50%

Caption: Workflow for In Vitro Skin Irritation Testing.

side_effect_diagnosis start Side Effect Observed (e.g., Redness, Itching) is_immediate Reaction immediate and fades quickly? start->is_immediate is_delayed Delayed onset (24-72 hrs)? is_immediate->is_delayed No irritant_dermatitis Likely Irritant Contact Dermatitis is_immediate->irritant_dermatitis Yes is_delayed->irritant_dermatitis No allergic_dermatitis Suspect Allergic Contact Dermatitis is_delayed->allergic_dermatitis Yes patch_test Perform Patch Test allergic_dermatitis->patch_test positive_patch Positive Patch Test patch_test->positive_patch negative_patch Negative Patch Test patch_test->negative_patch reformulate Reformulate to remove identified allergen positive_patch->reformulate

Caption: Diagnostic flowchart for skin side effects.

References

Enhancing the stability of isoconazole in pharmaceutical preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the stability of isoconazole in pharmaceutical preparations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability Profile

Q1: What are the main stability concerns for this compound?

A: this compound is an azole antifungal agent that is particularly susceptible to degradation under alkaline (basic) conditions.[1][2][3] While generally stable under acidic and oxidative stress, some conflicting reports suggest that light and oxidation can also be contributing factors to its degradation under certain conditions.[1] Its poor aqueous solubility also presents formulation challenges that can impact its stability.[4]

Q2: My this compound formulation is showing signs of degradation. What are the first steps in troubleshooting?

A: First, identify the type of degradation:

  • Chemical Degradation: A loss of potency is detected by analytical methods like HPLC, or there is a change in color.

  • Physical Instability: You may observe precipitation of the active pharmaceutical ingredient (API), phase separation in an emulsion (like a cream), or crystallization.

Next, review the formulation composition and storage conditions. The pH of the formulation is a critical factor, as is exposure to light and high temperatures.

pH-Related Instability

Q3: My this compound preparation, which has a neutral to slightly basic pH, is rapidly losing potency. Why is this happening and how can I prevent it?

A: this compound is known to be unstable in alkaline environments.[1][2][3] Studies have shown significant degradation in the presence of sodium hydroxide.[1][2][3] This degradation can be substantial, with reports of up to a 70% reduction in this compound content in cream formulations under alkaline stress conditions.[2][3] To prevent this, it is crucial to maintain the pH of the formulation in the acidic range. Buffering the formulation to an acidic pH is a common and effective strategy.

Q4: I've observed that the degradation of this compound in my alkaline formulation seems to be reversible. Can you explain this?

A: Some studies have noted a reversible phenomenon in alkaline media.[2][3] The presence of an isosbestic point in UV analysis after pH adjustments suggests that the initial degradation may be reversible upon returning to a more acidic pH.[2][3] This could be a valuable tool in identifying true degradation versus a reversible structural change. However, relying on this reversibility is not a suitable stabilization strategy. The primary approach should always be to formulate at an appropriate pH to prevent the initial degradation.

Formulation-Specific Issues

Q5: I am developing a cream formulation and am experiencing phase separation. Could this compound or its interaction with excipients be the cause?

A: Phase separation in a cream can be due to a variety of factors. While this compound itself is not the direct cause, its interaction with the formulation's excipients or an inappropriate emulsification system can lead to instability. Key factors to investigate include:

  • Emulsifier Choice and Concentration: The type and amount of emulsifying agent are critical for the stability of the emulsion.

  • Oil and Water Phase Composition: The ratio of the oil and water phases must be optimized.

  • pH of the Aqueous Phase: As this compound's stability is pH-dependent, the pH of the aqueous phase can influence its interaction with other components.

  • Manufacturing Process: The homogenization process, including mixing speed and temperature, plays a significant role in the physical stability of the cream.

Troubleshooting Steps:

  • Review the HLB (Hydrophile-Lipophile Balance) of your emulsifier system to ensure it is appropriate for your oil phase.

  • Experiment with different concentrations of your emulsifiers.

  • Incorporate stabilizing excipients such as fatty alcohols (e.g., cetearyl alcohol) or waxes.

  • Ensure the pH of the aqueous phase is in the optimal range for this compound stability.

Q6: I am observing crystals forming in my liquid this compound formulation upon storage. What could be the cause and how can I resolve this?

A: Crystal formation, or precipitation, is often due to the low aqueous solubility of this compound.[4] This can be triggered by changes in temperature or solvent composition during storage.

Solutions to Prevent Crystallization:

  • Co-solvents: Incorporate co-solvents like propylene glycol or ethanol to increase the solubility of this compound.[5]

  • Solubilizing Agents: The use of cyclodextrins, such as methyl-β-cyclodextrin, has been shown to significantly enhance the aqueous solubility of this compound by forming inclusion complexes.[4]

  • Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the drug, improving its solubility.

  • Polymeric Stabilizers: Polymers like HPMC can inhibit drug precipitation after initial dissolution.

Impact of Excipients

Q7: Which excipients are commonly used in this compound formulations, and are there any known incompatibilities?

A: The choice of excipients is critical for the stability of this compound formulations. Commonly used excipients in topical preparations include:

  • Gelling agents: Carbomers (e.g., Carbopol 934p) are used to create gel formulations.

  • Solvents and Co-solvents: Propylene glycol and ethanol are frequently used.[5]

  • Emollients and Oils: Liquid paraffin and other oils are used in creams and lotions.

  • Surfactants and Emulsifiers: Tween 20 and Span 20 are examples used in emulgel formulations.

  • Preservatives: Methylparaben and propylparaben are common choices.

Known Incompatibilities:

  • Alkaline Excipients: Any excipient that can increase the micro-pH of the formulation can lead to the degradation of this compound.

  • Reactive Impurities: Some excipients may contain reactive impurities that can degrade the API.

It is essential to conduct compatibility studies with your chosen excipients under accelerated conditions to identify any potential issues.

Quantitative Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: this compound Degradation under Forced Conditions

Stress ConditionConcentrationDurationTemperature% Degradation (Bulk Drug)% Degradation (Cream)Reference
Acid Hydrolysis0.1 M HCl--StableStable[2][3]
Alkaline Hydrolysis 0.1 M NaOH --~43% ~70% [2][3]
Alkaline Hydrolysis 1 M NaOH --Significant Significant [2][3]
Oxidative Stress3% H₂O₂--StableStable[2][3]
PhotodegradationUV Chamber60 hours-Slight DecreaseSlight Decrease[2][3]

Table 2: HPLC Method Parameters for Stability Indicating Assays

ParameterMethod 1Method 2Reference
Column ACE C18 (150 x 4.6 mm, 5 µm)VDSpher 100 C18-E (250 x 4.6 mm, 5 µm)[6]
Mobile Phase Sodium dihydrogen phosphate buffer: Methanol (27:73, v/v)Methanol: 0.05 M Potassium dihydrogen phosphate (50:50, v/v)[6]
Flow Rate 1.5 mL/min0.5 mL/min[6]
Detection Wavelength 240 nm210 nm[6]
Column Temperature 40°C40°C[6]
Run Time 10 minNot Specified[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is based on ICH guidelines to assess the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound nitrate in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for a specified period (e.g., 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a specified period (e.g., 2 hours). Neutralize with 0.1 M HCl before analysis.[2][3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours).[2][3]

  • Thermal Degradation: Place the solid drug powder or the formulation in an oven at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 10 days).

  • Photostability: Expose the drug substance or formulation to UV light (e.g., at 254 nm) in a photostability chamber for a defined period (e.g., 60 hours).[2][3]

3. Sample Analysis:

  • After the specified stress period, dilute the samples appropriately with the mobile phase and analyze using a validated stability-indicating HPLC method.

Protocol 2: Sample Preparation from a Cream Formulation for HPLC Analysis

1. Sample Weighing:

  • Accurately weigh an amount of the cream formulation equivalent to a known concentration of this compound nitrate into a suitable volumetric flask.[7]

2. Extraction:

  • Add a portion of the diluent (e.g., Methanol:water 70:30, v/v) to the volumetric flask.[6]

  • Sonicate for 10-15 minutes to disperse the cream and dissolve the this compound nitrate.[7][8]

3. Dilution and Filtration:

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.[7]

Visualizations

This compound Degradation and Stabilization Workflow

cluster_formulation Formulation Development cluster_stress Stability Challenge cluster_instability Observed Instability cluster_analysis Troubleshooting & Analysis cluster_solution Stabilization Strategy Formulation This compound Formulation (e.g., Cream, Gel) Stress Stress Conditions (pH, Temp, Light) Formulation->Stress Chemical Chemical Degradation (Loss of Potency) Stress->Chemical leads to Physical Physical Instability (Precipitation, Phase Separation) Stress->Physical leads to Analysis Stability-Indicating HPLC Analysis Chemical->Analysis detected by Characterization Physical Characterization (Microscopy, Viscosity) Physical->Characterization observed via pH_Control pH Adjustment (Acidic Buffers) Analysis->pH_Control identifies need for Excipient_Mod Excipient Modification (e.g., Solubilizers, Stabilizers) Characterization->Excipient_Mod identifies need for Process_Opt Process Optimization (e.g., Homogenization) Characterization->Process_Opt identifies need for Stable_Product Stable this compound Formulation pH_Control->Stable_Product Excipient_Mod->Stable_Product Process_Opt->Stable_Product

This compound Stability Troubleshooting Workflow
Proposed Alkaline Hydrolysis Pathway of this compound

Disclaimer: The precise degradation products of this compound under alkaline conditions are not extensively detailed in the available literature. The following diagram proposes a likely pathway based on the known reactivity of similar imidazole structures.

This compound This compound (C18H14Cl4N2O) Intermediate Unstable Intermediate This compound->Intermediate Nucleophilic Attack Hydroxide OH- (Alkaline Conditions) Hydroxide->Intermediate Product1 Proposed Degradation Product 1 (e.g., Imidazole Ring Opening) Intermediate->Product1 Rearrangement Product2 Proposed Degradation Product 2 (e.g., Ether Bond Cleavage) Intermediate->Product2 Hydrolysis

Proposed Alkaline Degradation of this compound
Mechanism of Action of this compound

cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Effects on Fungal Cell Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Disrupted Cell Membrane Integrity Enzyme->Membrane leads to Toxicity Accumulation of Toxic Sterols Enzyme->Toxicity leads to This compound This compound This compound->Inhibition Inhibition->Enzyme Inhibits Cell_Death Fungal Cell Death Membrane->Cell_Death Toxicity->Cell_Death

This compound's Mechanism of Action

References

Technical Support Center: Optimization of Isoconazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of isoconazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Section 1: Synthesis Pathway & Reaction Conditions

Question 1: What is the general synthetic route for this compound?

Answer: The synthesis of this compound is a multi-step process that typically begins with a substituted acetophenone. A common route involves four main steps: the reduction of 2,4,ω-trichloroacetophenone, N-alkylation of the resulting chloro-ethanol derivative with imidazole, an etherification reaction (Williamson ether synthesis), and final salt formation with nitric acid to yield this compound nitrate.[1][2] This pathway is favored for its straightforward operations and relatively high yield.[1]

Question 2: My overall yield is low. Which steps are most critical for optimization?

Answer: Low overall yield can result from inefficiencies in any of the four main steps. The N-alkylation and etherification steps are often critical and can be prone to side reactions if not properly controlled. Careful optimization of reaction conditions, including temperature, reaction time, choice of base, and solvent, is crucial for maximizing yield.

Question 3: How can I monitor the progress of each reaction step?

Answer: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of each reaction step in this compound synthesis.[3][4][5][6] By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can observe the consumption of the reactant and the formation of the product.[3][4] This allows for the determination of the reaction's completion and can help in identifying the presence of side products.[3]

Section 2: Troubleshooting Specific Synthesis Steps

Reduction of 2,4,ω-Trichloroacetophenone

Question 4: I'm observing incomplete reduction of the starting acetophenone. What could be the cause?

Answer: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent (e.g., aluminum isopropoxide or Raney's nickel with hydrogen) is used.[2]

  • Reaction Time and Temperature: The reaction may require longer reaction times or adjustments in temperature. For instance, with aluminum isopropoxide, the reaction can be run at 50-75°C for 7-10 hours.[2]

  • Catalyst Activity: If using a catalyst like Raney's nickel, ensure it is fresh and active.

N-Alkylation with Imidazole

Question 5: The yield of the N-alkylation step is poor, and I have a lot of unreacted starting material.

Answer: Low yields in the N-alkylation of 1-(2,4-dichlorophenyl)-2-chloro-ethanol with imidazole can be addressed by:

  • Choice of Base: A sufficiently strong base is required to deprotonate imidazole. While weaker bases can be used, stronger bases like sodium hydride (NaH) in an aprotic solvent can be more effective.[7][8]

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve the solubility of reactants and facilitate the reaction.[7][8]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst in a two-phase system (e.g., toluene and water) can enhance the reaction rate and yield.[1]

  • Temperature Control: The reaction is typically conducted at temperatures between 40-80°C.[1]

Question 6: How can I remove unreacted imidazole after the N-alkylation step?

Answer: Unreacted imidazole is water-soluble.[9] An effective method for its removal is to perform an aqueous workup. Washing the organic phase with dilute aqueous acid (e.g., 0.5-1 M HCl) will protonate the imidazole, making it highly soluble in the aqueous layer, which can then be separated.[9]

Etherification (Williamson Ether Synthesis)

Question 7: I am observing significant formation of an alkene side-product during the etherification step. How can I minimize this?

Answer: The formation of an alkene is a common side reaction in Williamson ether synthesis, arising from an E2 elimination pathway.[10][11] This is favored when using sterically hindered reagents.[10][11] To minimize this:

  • Use a Less Hindered Base: If possible, use a less sterically bulky base.

  • Control Temperature: Lowering the reaction temperature can favor the desired SN2 reaction over the E2 elimination.

  • Choice of Alkyl Halide: The reaction works best with primary alkyl halides.[10][11] In the case of this compound synthesis, 2,6-dichlorobenzyl chloride is a primary halide, which is favorable.

Question 8: The etherification reaction is slow or incomplete. What can I do to improve it?

Answer: To improve the rate and completion of the etherification:

  • Use a Phase-Transfer Catalyst: A catalyst like triethyl benzyl ammonium chloride is often used to facilitate the reaction between the aqueous and organic phases.[1]

  • Ensure Adequate Base: A sufficient amount of a strong base, such as sodium hydroxide, is necessary to deprotonate the alcohol intermediate.[1]

  • Reaction Temperature and Time: The reaction is typically heated to around 60°C for several hours.[1] Monitoring by TLC can help determine the optimal reaction time.

Section 3: Purification and Purity Analysis

Question 9: What is the best method to purify the final this compound nitrate product?

Answer: Recrystallization is a common and effective method for purifying the crude this compound nitrate.[2] A suitable solvent system should be chosen where the compound is soluble at high temperatures but has low solubility at room temperature.[12][13] A common solvent for recrystallization of this compound nitrate is 95% ethanol.[2]

Question 10: I am having trouble inducing crystallization during recrystallization. What should I do?

Answer: If crystallization does not occur upon cooling, you can try the following:

  • Scratching: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[12]

  • Seeding: Add a small crystal of the pure product to the solution to initiate crystallization.

  • Concentration: If too much solvent was added, you can carefully evaporate some of it to create a saturated solution.[12]

  • Cooling: After cooling to room temperature, placing the solution in an ice bath can promote crystallization.[12]

Question 11: What are the common impurities found in this compound, and how can they be detected?

Answer: Common impurities can be process-related or degradation products.[10]

  • Process-Related Impurities: These include unreacted starting materials (e.g., imidazole), by-products from incomplete reactions, and residual solvents.[10]

  • Degradation Impurities: These can arise from oxidation of the imidazole ring or hydrolysis of the ether linkage.[10]

Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are reliable methods for detecting and quantifying these impurities.[14]

Quantitative Data Summary

The following tables summarize quantitative data related to this compound synthesis yield and purity analysis.

Table 1: this compound Nitrate Synthesis Yields Under Different Conditions

ParameterCondition 1Condition 2Condition 3
Reduction Catalyst Aluminum IsopropoxideRaney's NickelNot specified
Etherification Temp. 60°C80°C60°C
Etherification Time 4 hours2 hours4 hours
Overall Yield 45.1% - 47.3%46.2%49.1%
Reference [2][2][2]

Table 2: Performance Comparison of Analytical Methods for this compound Purity

ParameterUPLC MethodHPLC Method
Column Waters Acquity HSS C18 (50 x 2.1 mm, 1.8 µm)Not specified
Mobile Phase Acetonitrile : Water (60:40, v/v)Not specified
Flow Rate 0.4 mL/minNot specified
Detection UV at 220 nmNot specified
Run Time ~3 minutesLonger than UPLC
Solvent Consumption Lower than HPLCHigher than UPLC
Reference [14][14]

Experimental Protocols

Protocol 1: Synthesis of 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole
  • Reduction: In a reaction vessel, combine 2,4,ω-trichloroacetophenone with an organic solvent. Add a reducing agent and maintain the mixture at a temperature between 25-75°C for 4-10 hours.[1]

  • N-Alkylation: React the resulting 1-(2,4-dichlorophenyl)-2-chloro-ethanol with imidazole in a two-phase system (e.g., toluene and water) in the presence of a phase-transfer catalyst. The reaction is conducted at 40-80°C for 4-11 hours.[1]

  • Workup: After the reaction, allow the mixture to separate. Collect the organic (toluene) phase and wash it twice with water.[1]

  • Isolation: Cool the organic phase to -10 to 0°C to precipitate the crystalline intermediate, 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.[1]

  • Purification: Purify the intermediate by recrystallization.[1]

Protocol 2: Synthesis of this compound Nitrate
  • Reaction Setup: In a reaction vessel, combine 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, water, sodium hydroxide, toluene, and a phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride).[1]

  • Etherification: Add 2,6-dichlorobenzyl chloride to the mixture and heat it to approximately 60°C for 4 hours.[1]

  • Workup: Following the reaction, allow the mixture to separate. Collect the organic (toluene) phase and wash it twice with water.[1]

  • Salt Formation: Slowly add dilute nitric acid dropwise to the organic phase. This will result in the precipitation of light yellow crystals of this compound nitrate.[1]

  • Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound nitrate.[2]

Visualizations

Isoconazole_Synthesis_Workflow Start 2,4,ω-Trichloro- acetophenone Step1 Reduction Start->Step1 Intermediate1 1-(2,4-dichlorophenyl)- 2-chloro-ethanol Step1->Intermediate1 Step2 N-Alkylation (with Imidazole) Intermediate1->Step2 Intermediate2 1-[2-(2,4-dichlorophenyl)- 2-hydroxyethyl]imidazole Step2->Intermediate2 Step3 Etherification (with 2,6-dichlorobenzyl chloride) Intermediate2->Step3 Intermediate3 This compound (base) Step3->Intermediate3 Step4 Salt Formation (with Nitric Acid) Intermediate3->Step4 Purification Recrystallization Step4->Purification End This compound Nitrate Purification->End

Caption: General synthesis workflow for this compound Nitrate.

Troubleshooting_Yield_Purity Problem Low Yield or Purity CheckStep1 Check Reduction Step Problem->CheckStep1 CheckStep2 Check N-Alkylation Step Problem->CheckStep2 CheckStep3 Check Etherification Step Problem->CheckStep3 CheckStep4 Check Purification Step Problem->CheckStep4 Solution1 Verify reducing agent stoichiometry Adjust temp/time CheckStep1->Solution1 Solution2 Use stronger base (e.g., NaH) Optimize solvent (e.g., DMF) Use phase-transfer catalyst CheckStep2->Solution2 Solution3 Control temperature to minimize E2 Ensure adequate base CheckStep3->Solution3 Solution4 Select appropriate recrystallization solvent Ensure complete dissolution and slow cooling CheckStep4->Solution4

Caption: Logical workflow for troubleshooting low yield and purity issues.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Squalene_epoxidase Squalene epoxidase Squalene->Squalene_epoxidase Lanosterol Lanosterol Squalene_epoxidase->Lanosterol Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Demethylase Intermediates Other Sterol Intermediates Demethylase->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Incorporation This compound This compound This compound->Demethylase Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

References

Minimizing matrix effects in isoconazole analysis from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of isoconazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of this compound in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting, undetected components in the biological sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method, particularly in liquid chromatography-mass spectrometry (LC-MS).[1][2]

Q2: What are the common causes of matrix effects in biological samples like plasma, urine, and tissue homogenates?

A2: The primary causes of matrix effects are endogenous components of the biological sample that co-elute with this compound and interfere with the ionization process.[2] Common culprits include:

  • Phospholipids: Abundant in plasma and tissue samples, they are a major source of ion suppression.

  • Salts and Proteins: Can alter the ionization efficiency and contaminate the MS source.

  • Metabolites: Endogenous metabolites can have similar structures or properties to this compound, leading to interference.

  • Exogenous substances: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered drugs can also contribute to matrix effects.[2]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The standard method for quantifying matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a solution prepared by spiking the analyte into an extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Q4: What is the best approach to minimize matrix effects in this compound analysis?

A4: A multi-faceted approach is often necessary. The most effective strategies include:

  • Efficient Sample Preparation: The goal is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than Protein Precipitation (PPT).

  • Optimized Chromatography: Developing a robust chromatographic method that separates this compound from co-eluting matrix components is crucial.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice for an internal standard as it has nearly identical chemical and physical properties to this compound. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[1]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?

A5: Currently, a commercially available SIL-IS specifically for this compound is not readily found. However, for robust LC-MS/MS analysis, a SIL-IS is highly recommended.[3] If a custom synthesis of an this compound SIL-IS is not feasible, a structural analog can be used as an alternative internal standard. Potential candidates could include other imidazole antifungal agents like ketoconazole or bifonazole, but their suitability must be thoroughly validated to ensure they adequately compensate for matrix effects.[4][5] For instance, isavuconazole-d4 is used for isavuconazole analysis.[6]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) for this compound Secondary interactions with the stationary phase; inappropriate mobile phase pH; column degradation.Optimize Mobile Phase: Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like this compound, a slightly acidic pH (e.g., with 0.1% formic acid) can improve peak shape. Change Column: Consider a different C18 column from another vendor or a column with a different chemistry (e.g., phenyl-hexyl). System Check: Ensure the system is free of leaks and that the column is not clogged.
High Variability in this compound Response Between Samples Inconsistent sample preparation; significant and variable matrix effects between different lots of biological matrix.Standardize Sample Preparation: Ensure consistent timing, volumes, and mixing during the extraction process. Automation can help improve reproducibility. Evaluate Matrix Effect Variability: Assess the matrix factor in at least six different lots of the biological matrix. If variability is high, a more rigorous sample cleanup method (e.g., SPE) is needed. Use a SIL-IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects.[1]
Low this compound Recovery Inefficient extraction from the biological matrix; analyte instability during sample processing.Optimize Extraction pH: Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction into an organic solvent (LLE) or retention on an SPE sorbent. Change Extraction Solvent/Sorbent: For LLE, test different organic solvents. For SPE, try a different sorbent chemistry (e.g., mixed-mode cation exchange). Assess Stability: Perform stability experiments to ensure this compound is not degrading during the extraction process (e.g., at room temperature on the autosampler).[7]
Significant Ion Suppression Co-elution of phospholipids or other endogenous matrix components.Improve Chromatographic Separation: Modify the gradient to better separate this compound from the region where phospholipids typically elute. Enhance Sample Cleanup: Implement a sample preparation method specifically designed to remove phospholipids, such as certain SPE protocols or phospholipid removal plates. Dilute the Sample: Simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Experimental Protocols

The following are detailed methodologies for sample preparation and analysis. Note that these are adapted from validated methods for structurally similar triazole antifungals and should be fully validated for this compound analysis in your laboratory.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This is a simple and rapid method suitable for initial screening or when high throughput is required.

Materials:

  • Patient plasma/serum sample

  • Acetonitrile (HPLC grade) containing the internal standard (e.g., a structural analog like ketoconazole)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma/Serum and Urine Samples

LLE provides a cleaner extract compared to PPT.

Materials:

  • Plasma/serum or urine sample

  • Internal standard solution

  • Ammonium hydroxide solution (or other base to adjust pH)

  • Methyl tert-butyl ether (MTBE) or ethyl acetate (HPLC grade)

  • Centrifuge tubes (10 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 500 µL of the sample into a centrifuge tube.

  • Add the internal standard.

  • Add a small amount of ammonium hydroxide to basify the sample (pH > 8).

  • Add 3 mL of MTBE or ethyl acetate.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

SPE offers the highest degree of selectivity and provides the cleanest extracts, minimizing matrix effects.

Materials:

  • Plasma/serum sample

  • Internal standard solution

  • Phosphoric acid (or other acid to adjust pH)

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Elution solvent (e.g., methanol or acetonitrile with a small percentage of formic or acetic acid)

  • SPE manifold

Procedure:

  • Condition the SPE cartridge: Wash with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat the sample: Dilute 200 µL of plasma/serum with 800 µL of 2% phosphoric acid and add the internal standard.

  • Load the sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elute this compound: Elute this compound and the internal standard with 1 mL of the elution solvent.

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

  • Inject: Inject an aliquot into the LC-MS/MS system.

Data Presentation

The following tables summarize typical validation parameters from bioanalytical methods for triazole antifungals, which can serve as a benchmark for the validation of an this compound method.

Table 1: Sample Preparation Method Comparison

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Generally high but can be variableHigh and consistentHigh and consistent
Matrix Effect High potential for ion suppressionModerate potential for ion suppressionLow potential for ion suppression
Throughput HighModerateLow to Moderate
Cost per sample LowLowHigh

Table 2: Example LC-MS/MS Validation Parameters for a Triazole Antifungal (Isavuconazole)

Parameter Result Reference
Linearity Range 0.2 to 12.8 mg/L[8]
Lower Limit of Quantification (LLOQ) 0.2 mg/L[8]
Within-run Precision (%CV) 1.4 - 2.9%[8]
Between-run Precision (%CV) 1.5 - 3.0%[8]
Accuracy/Recovery (%) 93.9 - 102.7%[8]
Matrix Effect Assessed and compensated for with SIL-IS[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Urine, Tissue) AddIS Add Internal Standard (IS) BiologicalSample->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A typical experimental workflow for the analysis of this compound in biological samples.

troubleshooting_logic Start Poor Analytical Result (e.g., High CV%, Low Recovery) CheckPeakShape Assess Peak Shape Start->CheckPeakShape CheckRecovery Evaluate Recovery Start->CheckRecovery CheckMatrixEffect Quantify Matrix Effect Start->CheckMatrixEffect OptimizeLC Optimize LC Method (Mobile Phase, Column) CheckPeakShape->OptimizeLC Poor OptimizeSamplePrep Optimize Sample Prep (pH, Solvent, Sorbent) CheckRecovery->OptimizeSamplePrep Low ImproveCleanup Improve Sample Cleanup (Switch to SPE) CheckMatrixEffect->ImproveCleanup High & Variable UseSIL_IS Implement SIL-IS CheckMatrixEffect->UseSIL_IS High & Variable

Caption: A logical troubleshooting workflow for common issues in this compound bioanalysis.

References

Isoconazole Sustained Release Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of sustained-release isoconazole dosage forms.

Section 1: Frequently Asked Questions (FAQs) on this compound Properties

This section addresses common questions regarding the physicochemical properties of this compound that are critical for designing sustained-release formulations.

1. What are the main physicochemical challenges of this compound for sustained-release formulation?

This compound nitrate (ISN) is a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility[1]. The primary challenges are:

  • Poor Aqueous Solubility : Its very low water solubility (0.5088 ± 0.0062 mg/mL) limits its dissolution rate, which is often the rate-limiting step for drug absorption and for achieving a sustained release profile[1].

  • Chemical Instability : this compound is unstable under alkaline hydrolysis conditions[2][3][4]. It is, however, stable under acidic and oxidative conditions[2][3][4].

  • Light Sensitivity : this compound exhibits sensitivity to light, which can lead to degradation[1].

2. How can the solubility of this compound be improved for formulation development?

Several strategies can be employed to enhance the aqueous solubility of this compound:

  • Inclusion Complexation : Forming complexes with cyclodextrins, such as methyl-β-cyclodextrin (M-β-CD), can significantly increase solubility. For instance, spray-dried ISN/M-β-CD complexes have shown an approximately seven-fold increase in aqueous solubility[1][5][6].

  • Particle Size Reduction : Reducing the particle size to the nanoscale increases the surface area available for dissolution. Techniques like wet-bead milling can produce this compound nanoparticles[7][8].

  • Lipid-Based Formulations : Incorporating this compound into lipid-based systems like nanostructured lipid carriers (NLCs) or nanoemulsions can improve its solubilization[9][10][11].

3. What are common excipients used in sustained-release this compound formulations?

The choice of excipients is crucial for controlling the release rate and ensuring the stability of the formulation. Common excipients include:

  • Rate-Controlling Polymers : Hydrophilic polymers like Carbopol and HPMC form a gel layer upon hydration, which controls drug diffusion[12]. Insoluble matrix formers such as ethyl cellulose can also be used[13].

  • Gelling Agents : For topical formulations, polymers like Carbopol 934p and Poloxamer are used to achieve the desired viscosity and consistency[9][10][14].

  • Solubilizers and Surfactants : Surfactants like Tween 80 and nonionic surfactants such as poloxamer 188 are used in nanoparticle and nanoemulsion formulations to aid in solubilization and stabilization[9][10][15][16].

  • Lipids : Solid lipids like Glyceryl monostearate and liquid lipids such as olive oil are used in NLCs[9][10].

Section 2: Troubleshooting Guides for Formulation and Manufacturing

This section provides solutions to specific problems that may be encountered during the experimental process.

Low Drug Loading and Encapsulation Efficiency

Problem: You are experiencing low drug loading or poor encapsulation efficiency in your nanoparticle or microparticle formulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor solubility of this compound in the organic phase. 1. Screen different organic solvents to find one with higher this compound solubility.[15] 2. Increase the volume of the organic phase, but be mindful of potential changes in particle size.
Drug precipitation during the emulsification/nanoprecipitation process. 1. Optimize the stirring speed and the rate of addition of the organic phase to the aqueous phase to ensure rapid solvent diffusion.[15] 2. Adjust the temperature of the process; for some systems, lower temperatures can reduce the rate of precipitation.
Inappropriate drug-to-polymer ratio. 1. Systematically vary the drug-to-polymer ratio (e.g., 1:5, 1:10, 1:15 w/w) to find the optimal loading capacity of the polymer.[15] 2. Ensure the polymer has good affinity for the drug; this can be predicted using tools like Hansen solubility parameters.[17]
High drug loss during washing/purification steps. 1. Optimize the centrifugation speed and time to ensure complete pelleting of nanoparticles. 2. Use a tangential flow filtration system for washing, which can be gentler and more efficient than repeated centrifugation.

Logical Workflow for Troubleshooting Low Drug Loading

G start Low Drug Loading Observed check_solubility Is drug fully dissolved in the initial solvent? start->check_solubility optimize_solvent Optimize Solvent System (e.g., different solvent, co-solvents) check_solubility->optimize_solvent No check_ratio Is the drug:polymer ratio optimized? check_solubility->check_ratio Yes optimize_solvent->check_ratio optimize_ratio Vary drug:polymer ratio check_ratio->optimize_ratio No check_process Are process parameters (e.g., stir speed, addition rate) causing precipitation? check_ratio->check_process Yes optimize_ratio->check_process optimize_process Adjust process parameters check_process->optimize_process Yes check_purification Is drug being lost during purification/washing? check_process->check_purification No optimize_process->check_purification optimize_purification Modify purification method (e.g., centrifugation speed, filtration) check_purification->optimize_purification Yes end Drug Loading Improved check_purification->end No optimize_purification->end

Caption: Troubleshooting workflow for low drug loading.

Uncontrolled or Burst Drug Release

Problem: Your sustained-release formulation shows a high initial burst release, failing to provide a prolonged therapeutic effect.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Surface-adsorbed drug. 1. Improve the washing procedure for your micro/nanoparticles to remove any unencapsulated drug adsorbed on the surface. 2. Incorporate a pre-release step in your protocol by incubating the formulation in a small amount of release medium for a short period before starting the main release study.
High polymer porosity or rapid polymer erosion. 1. Increase the concentration of the rate-controlling polymer (e.g., HPMC, Carbopol) in your matrix.[12] 2. Switch to a polymer with a higher molecular weight or a lower erosion rate. A combination of polymers can also be effective.[13] 3. For coated systems, increase the thickness of the polymer coating.[13]
Formulation cracking or fracturing. 1. For tablets, ensure adequate hardness and low friability. Adjust compression force during tableting.[18] 2. For polymer coatings, include a plasticizer to improve film flexibility and prevent cracking.
Poor drug distribution within the matrix. 1. Ensure homogeneous mixing of the drug and excipients before manufacturing. 2. For melt extrusion, optimize the screw speed and temperature profile to ensure uniform drug dispersion in the polymer melt.[17]
Physical Instability of the Formulation

Problem: Your gel formulation is showing signs of instability, such as phase separation, syneresis (weeping), or significant changes in viscosity over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate gelling agent concentration. 1. Increase the concentration of the gelling agent (e.g., Carbopol 934p) to achieve a more robust gel network.[14] 2. Ensure the gelling agent is fully hydrated and neutralized (if required, e.g., Carbopol with triethanolamine) during preparation.[14]
Incompatibility between formulation components. 1. Review the compatibility of all excipients. For emulgels, ensure the emulsifier system (e.g., Tween/Span) is appropriate for the oil phase.[19] 2. Conduct pre-formulation studies by mixing components and observing for any precipitation or separation.
Improper storage conditions. 1. Store the formulation in well-sealed containers at controlled temperature and humidity.[14] 2. Conduct formal stability studies at different conditions (e.g., 4°C, 25°C/60% RH) to determine the optimal storage environment.[14][20]
Particle aggregation in nanogel. 1. Ensure nanoparticles have sufficient zeta potential (typically >

Section 3: Analytical Methods - FAQs and Troubleshooting

This section covers common issues related to the analysis of this compound formulations.

1. How do I develop a dissolution method for a sustained-release this compound formulation?

Developing a dissolution method for a low-solubility drug in a sustained-release formulation requires careful consideration of several factors:

  • Apparatus Selection : USP Apparatus 2 (Paddle) is commonly used for tablets and gels[21]. For formulations that may float, USP Apparatus 1 (Basket) is a suitable alternative[22]. The USP Apparatus 4 (Flow-Through Cell) is particularly useful for poorly soluble drugs as it helps maintain sink conditions[23].

  • Dissolution Medium : Due to this compound's low aqueous solubility, the medium often needs to contain a surfactant (e.g., 0.5-2% SLS or Tween 80) to ensure sink conditions. The pH should be kept acidic (e.g., pH 4.5 acetate buffer) to reflect the stability profile of this compound[2].

  • Agitation Speed : For the paddle method, speeds are typically between 50 and 75 RPM[22]. The speed should be sufficient to avoid "coning" at the bottom of the vessel but not so high as to cause excessive erosion of the formulation.

  • Sampling Times : For a 12-hour sustained-release profile, sampling points could be at 1, 2, 4, 6, 8, 10, and 12 hours.

2. My dissolution results are highly variable. What could be the cause?

High variability in dissolution testing can stem from both the formulation and the test method.

Source of Variability Troubleshooting Steps
Formulation 1. Inconsistent Drug Content: Perform drug content uniformity testing on your batch to ensure each unit has the same amount of API.[18] 2. Variable Physical Properties: Check for variations in tablet hardness, weight, or coating thickness.
Dissolution Method 1. Improper Deaeration: Ensure the dissolution medium is properly deaerated, as dissolved gases can form bubbles on the dosage form, affecting the wetted surface area. 2. Incorrect Dosage Form Placement: In the paddle method, ensure the tablet or capsule drops to the center of the vessel bottom.[22] 3. Vibrations: Ensure the dissolution bath is on a level, vibration-free surface.

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol is based on the spray-drying method, which has been shown to be effective for enhancing this compound solubility[1][5][6].

Materials:

  • This compound Nitrate (ISN)

  • Methyl-β-cyclodextrin (M-β-CD)

  • Methanol

  • Purified Water

  • Magnetic stirrer

  • Spray dryer (e.g., Büchi Nano Spray-Dryer B-90)

Procedure:

  • Accurately weigh ISN and M-β-CD to achieve a 1:1 molar ratio.

  • Dissolve the weighed ISN in a minimal amount of methanol.

  • In a separate beaker, dissolve the M-β-CD in purified water.

  • Combine the two solutions and stir continuously with a magnetic stirrer until a clear, homogeneous solution is obtained.

  • Set up the spray dryer with the following parameters (note: these may need optimization for your specific instrument):

    • Inlet temperature: 100°C

    • Outlet temperature: 60°C

    • Feed rate: 7 mL/min

    • Spray head: 0.7 mm

  • Spray-dry the solution.

  • Collect the resulting powder and store it in a desiccator until further analysis.

Protocol: Formulation of this compound Nanoparticle Gel

This protocol describes the preparation of an this compound nanoparticle (ISN-NP) gel using wet-bead milling and incorporation into a Carbopol gel[7][8].

Experimental Workflow: this compound Nanoparticle Gel Preparation

G cluster_0 Part 1: Nanoparticle Preparation cluster_1 Part 2: Gel Preparation cluster_2 Part 3: Final Formulation & Characterization A1 Prepare dispersion of This compound (ISN) and Methylcellulose (MC) in water A2 Add zirconia beads A1->A2 A3 Perform wet-bead milling (e.g., 2000 rpm, 30 min) A2->A3 A4 Separate ISN nanosuspension from beads A3->A4 C1 Incorporate ISN nanosuspension into Carbopol gel base with gentle mixing A4->C1 B1 Disperse Carbopol in water with gentle stirring B2 Allow to swell (hydrate) B1->B2 B3 Neutralize with Triethanolamine to form gel base B2->B3 B3->C1 C2 Characterize the final nanogel: - Particle Size Analysis - Viscosity Measurement - In-vitro Release Study - Stability Assessment C1->C2

Caption: Workflow for preparing an this compound nanoparticle gel.

Materials:

  • This compound Nitrate (ISN)

  • Methylcellulose (MC) as a stabilizer

  • Zirconia beads (e.g., 0.1 mm diameter)

  • Carbopol 934p

  • Triethanolamine

  • Purified water

  • Planetary ball mill or similar milling equipment

Procedure:

Part 1: Preparation of ISN Nanosuspension

  • Prepare an aqueous dispersion of ISN and a stabilizer (e.g., methylcellulose).

  • Add zirconia beads to the dispersion.

  • Conduct wet-bead milling at a specified speed and duration (e.g., 2000 rpm for 30 minutes). This step will need optimization.

  • After milling, separate the resulting nanosuspension from the milling beads.

Part 2: Preparation of Carbopol Gel Base

  • Disperse Carbopol 934p in purified water with gentle stirring to avoid clumps.

  • Allow the dispersion to hydrate completely (this may take several hours or overnight).

  • Slowly add triethanolamine dropwise while stirring until a clear, viscous gel is formed. The target pH should be compatible with the skin (around 5.5-6.5).

Part 3: Formulation of the Final Nanogel

  • Gently incorporate the ISN nanosuspension from Part 1 into the Carbopol gel base from Part 2. Mix slowly to ensure homogeneity without introducing excessive air bubbles.

  • Store the final nanogel in an airtight container, protected from light.

Protocol: In-Vitro Drug Release Study

This protocol describes a typical in-vitro drug release study for a topical sustained-release gel formulation using a Franz diffusion cell apparatus.

Materials and Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate) or excised rat skin

  • Receptor medium: Phosphate buffer pH 7.4 with a surfactant (e.g., 1% w/v Tween 80) to maintain sink conditions.

  • This compound nanogel formulation

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 37°C

  • Syringes for sampling

  • HPLC for drug analysis

Procedure:

  • Deaerate the receptor medium by sonication or vacuum filtration.

  • Mount the synthetic membrane or excised skin onto the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.

  • Fill the receptor compartment with the deaerated receptor medium and place a small magnetic stir bar inside.

  • Place the Franz cells in a water bath or heating block set to 37°C and allow the system to equilibrate.

  • Accurately weigh a specific amount of the this compound gel (e.g., 200 mg) and apply it uniformly to the surface of the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

  • Analyze the withdrawn samples for this compound concentration using a validated HPLC method.

  • Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling.

References

Addressing spectral interference in spectrophotometric analysis of isoconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral interference during the spectrophotometric analysis of isoconazole.

Troubleshooting Guide

Q1: My sample containing this compound shows a broad, poorly resolved UV spectrum. How can I quantify this compound accurately?

A1: This is a common issue when analyzing this compound in complex matrices, such as pharmaceutical creams or in the presence of other active pharmaceutical ingredients (APIs) with overlapping absorption spectra. Standard UV-Visible spectrophotometry may not be sufficient. Consider the following advanced spectrophotometric techniques to resolve the overlapping spectra:

  • Derivative Spectrophotometry: This technique can resolve overlapping bands by calculating the first, second, or higher-order derivative of the absorption spectrum. The second derivative is often effective in separating the spectral signal of this compound from interfering substances. For instance, in the simultaneous determination of this compound nitrate (ISO) and Diflucortolone valerate (DIF), quantitative analysis can be performed at 289.2 nm in the second derivative spectrum for ISO.[1][2]

  • Ratio Spectra Derivative Spectrophotometry: This method involves dividing the absorption spectrum of the mixture by the spectrum of one of the components and then calculating the derivative of the resulting ratio spectrum. This can effectively eliminate the interference from the divisor component.

  • Chemometric Methods: Techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) use multivariate calibration to resolve complex mixtures with severe spectral overlap.[3][4][5][6][7] These methods can build a model from the spectra of standard mixtures and then use it to predict the concentration of this compound in unknown samples.

Q2: I am trying to develop a derivative spectrophotometric method, but the results are not reproducible. What could be the problem?

A2: Reproducibility issues in derivative spectrophotometry can arise from several factors. Here's a systematic troubleshooting approach:

  • Instrumental Parameters:

    • Slit Width (Spectral Bandwidth): Ensure you are using a consistent and appropriate slit width. A narrow slit width generally provides better resolution but may decrease the signal-to-noise ratio. A spectral band width of 2 nm has been used successfully in some studies.[1]

    • Scan Speed: A slow scan speed is crucial for obtaining high-quality spectra for derivative calculations. A scan speed of 480 nm/min has been reported to be effective.[1]

    • Wavelength Precision and Accuracy: Verify the wavelength accuracy of your spectrophotometer using certified reference materials.

  • Solvent and Sample Preparation:

    • Solvent Purity: Use high-purity solvents to avoid interference from impurities.

    • pH of the Solution: The absorption spectrum of this compound can be pH-dependent. Ensure the pH of your standards and samples is consistent.

    • Sample Concentration: Work within the linear range of the assay. High concentrations can lead to deviations from Beer's Law and affect the derivative spectra.

  • Data Processing:

    • Derivative Order and Smoothing: The choice of the derivative order and the smoothing parameter (e.g., Savitzky-Golay filter parameters) can significantly impact the results. These parameters should be optimized and kept consistent throughout the analysis.

Below is a logical workflow for troubleshooting reproducibility issues in derivative spectrophotometry.

G start Start: Irreproducible Results instrument Check Instrumental Parameters start->instrument slit_width Consistent Slit Width? instrument->slit_width Yes sample_prep Review Sample Preparation instrument->sample_prep No slit_width->instrument No scan_speed Appropriate Scan Speed? slit_width->scan_speed Yes scan_speed->instrument No wavelength_accuracy Verified Wavelength Accuracy? scan_speed->wavelength_accuracy Yes wavelength_accuracy->instrument No wavelength_accuracy->sample_prep Yes solvent_purity High-Purity Solvent? sample_prep->solvent_purity Yes data_processing Examine Data Processing sample_prep->data_processing No solvent_purity->sample_prep No ph_control Consistent pH? solvent_purity->ph_control Yes ph_control->sample_prep No concentration Within Linear Range? ph_control->concentration Yes concentration->sample_prep No concentration->data_processing Yes derivative_order Optimal Derivative Order? data_processing->derivative_order Yes end End: Reproducible Results data_processing->end No derivative_order->data_processing No smoothing Consistent Smoothing Parameters? derivative_order->smoothing Yes smoothing->data_processing No smoothing->end Yes

Troubleshooting workflow for derivative spectrophotometry.

Frequently Asked Questions (FAQs)

Q3: What are the typical wavelengths for the spectrophotometric determination of this compound?

A3: The maximum absorption (λmax) of this compound nitrate is typically observed in the range of 274 nm to 282 nm.[8] However, for derivative methods, the zero-crossing point or the peak amplitude at a different wavelength might be used for quantification to avoid interference. For instance, in a second derivative method for the simultaneous determination of this compound nitrate and diflucortolone valerate, this compound was quantified at 289.2 nm.[1]

Q4: Can I use spectrophotometry for the stability-indicating analysis of this compound?

A4: While spectrophotometry is a valuable tool, its use as a stability-indicating method depends on the degradation products. A stability-indicating method must be able to accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[9] If the degradation products of this compound have significantly different absorption spectra from the parent drug, it might be possible to develop a spectrophotometric method. However, HPLC and UPLC are generally preferred for stability-indicating assays due to their superior specificity and ability to separate the API from its degradation products.[9][10]

Q5: What are the key validation parameters to consider for a spectrophotometric method for this compound?

A5: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for a spectrophotometric method include:[9][11]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following tables summarize the performance characteristics of different spectrophotometric and chromatographic methods for the determination of this compound, often in combination with other drugs.

Table 1: Performance Data for this compound Nitrate (ISO) Analysis

MethodLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
UV Spectrophotometry100-500--[1][11]
Second Derivative Spectrophotometry100-5002.648.78[1]
First Derivative Spectrophotometry60.0-2601.034.21[3][12]
Principal Component Regression (PCR)60.0-2601.034.21[3][12]
HPLC15-2400.250.82[1]
UPLC1-2000.110.35[1]

Table 2: Comparative Analysis of Methods for Simultaneous Determination of this compound Nitrate (ISO) and Diflucortolone Valerate (DIF)

ParameterSecond Derivative SpectrophotometryHPLCUPLCReference
ISO Linearity (µg/mL) 100-50015-2401-200[1]
DIF Linearity (µg/mL) 5-256-601-200[1]
ISO Recovery (%) 99.6798.4698.37[1]
DIF Recovery (%) 102.0399.4196.49[1]
ISO LOD (µg/mL) 2.640.250.11[1]
DIF LOD (µg/mL) 0.540.450.09[1]
ISO LOQ (µg/mL) 8.780.820.35[1]
DIF LOQ (µg/mL) 1.781.510.27[1]

Experimental Protocols

Protocol 1: Second Derivative Spectrophotometric Analysis of this compound in a Cream Formulation

This protocol is adapted from a method for the simultaneous determination of this compound nitrate and diflucortolone valerate.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound Nitrate in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by diluting the stock solution to cover the linearity range (e.g., 100-500 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the cream and dissolve it in a suitable solvent (e.g., methanol).

    • Use sonication to ensure complete dissolution.

    • Centrifuge the solution to remove any insoluble excipients.

    • Dilute the supernatant to a concentration within the calibration range.

  • Spectrophotometric Measurement:

    • Use a double beam UV-visible spectrophotometer with 1 cm quartz cells.

    • Record the absorption spectra of the standard and sample solutions from 200-400 nm against a solvent blank.

    • Set the spectral bandwidth to 2 nm and the scan speed to a suitable rate (e.g., 480 nm/min).

  • Data Analysis:

    • Calculate the second derivative spectra of the recorded absorption spectra.

    • Measure the amplitude of the second derivative signal at the chosen wavelength for this compound (e.g., 289.2 nm).

    • Construct a calibration curve by plotting the second derivative amplitude versus the concentration of the standards.

    • Determine the concentration of this compound in the sample from the calibration curve.

The workflow for this experimental protocol is illustrated below.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_std Prepare Standard Solutions record_spectra Record Absorption Spectra (200-400 nm) prep_std->record_spectra prep_sample Prepare Sample Solutions prep_sample->record_spectra calc_derivative Calculate Second Derivative Spectra record_spectra->calc_derivative measure_amplitude Measure Amplitude at 289.2 nm calc_derivative->measure_amplitude build_calibration Construct Calibration Curve measure_amplitude->build_calibration determine_conc Determine Sample Concentration build_calibration->determine_conc

References

Validation & Comparative

Isoconazole and Clotrimazole in the Treatment of Vaginal Candidiasis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the comparative efficacy of two common imidazole antifungals.

Vulvovaginal candidiasis (VVC), predominantly caused by Candida albicans, is a frequent mucosal infection in women. Treatment commonly involves azole antifungals, with isoconazole and clotrimazole being two widely utilized topical agents from the imidazole class. This guide provides a detailed comparison of their efficacy, supported by clinical trial data and experimental methodologies.

Mechanism of Action: Imidazole Antifungals

Both this compound and clotrimazole share a common mechanism of action. As imidazole derivatives, they interfere with the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical in the biosynthesis pathway of ergosterol, the primary sterol component of fungal cell membranes.[1][2][3] By inhibiting this enzyme, imidazoles disrupt the production of ergosterol, leading to the accumulation of toxic methylated sterol precursors.[1][4] This alters the membrane's structure and fluidity, increasing its permeability and ultimately causing the disruption of cellular organization and cell death.[1][5] Furthermore, this class of antifungals can inhibit the transformation of Candida albicans from its blastospore form to the more invasive mycelial form, which may aid host immune cells in clearing the infection.[1][5]

Comparative Clinical Efficacy

Direct comparative data for this compound and clotrimazole in treating VVC is primarily available from a key randomized clinical trial. The findings from this study are crucial for an evidence-based assessment of their relative performance.

A significant open randomized study involving 100 patients with mycologically confirmed vaginal candidiasis compared the efficacy of a single-dose therapy for both drugs.[6][7][8] Patients were allocated to receive either a single 500 mg tablet of clotrimazole or a single dose of 600 mg of this compound (administered as two 300 mg tablets).[6][8][9] The outcomes were assessed based on mycological cure rates at two follow-up points.

Data Presentation

The quantitative outcomes from the pivotal comparative study are summarized below.

Table 1: Mycological Cure Rates of Single-Dose this compound vs. Clotrimazole

Follow-up PeriodThis compound (600 mg)Clotrimazole (500 mg)
1 Week 98%100%
5 Weeks 78%74%

(Data sourced from Cohen L, 1984)[6][8]

Experimental Protocols

Understanding the methodology of the cited clinical trial is essential for interpreting the validity and applicability of its findings.

Study Design: The investigation was structured as an open-label, randomized comparative clinical trial.[6][8]

Participant Population: The study enrolled 100 female patients who presented with clinical symptoms of vaginal candidiasis.[6][8] A definitive diagnosis was required for inclusion, confirmed by positive mycological culture for Candida species from vaginal swabs.[6][8]

Treatment Regimens:

  • This compound Group: Patients received a single-dose treatment of 600 mg this compound, administered as two 300 mg vaginal tablets.[6][8]

  • Clotrimazole Group: Patients received a single-dose treatment of 500 mg clotrimazole, administered as one vaginal tablet.[6][8]

Outcome Assessment: The primary endpoint was the mycological cure rate, defined as a negative result from a repeat mycological culture. Assessments were performed at two distinct time points:

  • Short-term follow-up: One week after the administration of treatment.[6][8]

  • Long-term follow-up: Five weeks after the administration of treatment to assess relapse rates.[6][8]

Below is a visualization of the clinical trial workflow.

G cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Intervention cluster_2 Phase 3: Follow-up & Analysis A Patient Recruitment (N=100 with VVC symptoms) B Diagnostic Confirmation (Positive Mycological Culture) A->B Screening C Randomization B->C D Group A: this compound (2x 300mg Vaginal Tablets) C->D n=50 E Group B: Clotrimazole (1x 500mg Vaginal Tablet) C->E n=50 F 1-Week Follow-up (Mycological Assessment) D->F E->F G 5-Week Follow-up (Mycological Assessment) F->G H Data Analysis (Comparison of Cure Rates) G->H I Conclusion H->I

Clinical trial workflow for comparing antifungal efficacy.

Conclusion

Based on the available head-to-head clinical trial data, both this compound and clotrimazole demonstrate high and comparable efficacy as single-dose treatments for vaginal candidiasis. The mycological cure rates for both agents are nearly identical at both short-term and long-term follow-up assessments.[6][8] For drug development professionals, this suggests that both compounds are effective therapeutic options. Future research could focus on other differentiating factors such as patient preference, side effect profiles in larger populations, or efficacy against non-albicans Candida species, which were not detailed in this foundational comparative study.

References

Isoconazole and Miconazole: A Comparative Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoconazole and miconazole are two prominent imidazole antifungal agents that have been widely utilized in the treatment of superficial mycoses. Both compounds belong to the azole class of antifungals and share a common mechanism of action. This guide provides a detailed comparative analysis of their antifungal activity, supported by available in vitro data, experimental protocols, and a visualization of their shared mechanism of action.

Quantitative Comparison of Antifungal Activity

Table 1: Comparative in vitro activity against Candida species (MIC in µg/mL)

Fungal SpeciesThis compound MIC (µg/mL)Miconazole MIC (µg/mL)
Candida albicansBroadly effective0.06 - >10
Candida glabrataBroadly effectivePotent activity reported
Candida kruseiBroadly effectivePotent activity reported
Candida parapsilosisMost susceptible of Candida spp.Most susceptible of Candida spp.
Candida tropicalisLeast susceptible of Candida spp.Least susceptible of Candida spp.

Note: MIC values can vary significantly depending on the specific isolate and the testing methodology used.

Table 2: Comparative in vitro activity against Dermatophytes (MIC in µg/mL)

Fungal SpeciesThis compound MIC (µg/mL)Miconazole MIC (µg/mL)
Trichophyton spp.Broadly effective≤ 4
Microsporum spp.Broadly effective≤ 4
Epidermophyton floccosumBroadly effectiveUniquely susceptible

Note: Both agents demonstrate high potency against the common causative agents of dermatophytosis.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound and miconazole exert their antifungal effects by disrupting the integrity of the fungal cell membrane.[1][2] Their primary target is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and function.

By inhibiting lanosterol 14α-demethylase, these azole antifungals prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterols in the fungal cell membrane. The altered membrane composition increases its permeability, leading to the leakage of essential cellular contents and ultimately, the inhibition of fungal growth or cell death.[2]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound & Miconazole cluster_invisible Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation Azoles This compound / Miconazole Lanosterol_to_Ergosterol_Inhibition_point Lanosterol_to_Ergosterol_Inhibition_point Azoles->Inhibition_point Inhibition Inhibition Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound and miconazole.

Experimental Protocols

The determination of in vitro antifungal activity for this compound and miconazole is typically performed using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is a commonly employed technique.

Broth Microdilution Method for MIC Determination
  • Preparation of Antifungal Agents: Stock solutions of this compound and miconazole are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using a liquid medium such as RPMI-1640.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium to obtain fresh, viable colonies. A standardized suspension of the fungal cells is prepared in sterile saline or water to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing the inoculum but no drug) and a sterility control well (containing medium only) are included. The plates are then incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

cluster_workflow Experimental Workflow for MIC Determination Prep_Antifungal Prepare Antifungal Dilutions Inoculation Inoculate Microtiter Plate Prep_Antifungal->Inoculation Prep_Inoculum Prepare Standardized Fungal Inoculum Prep_Inoculum->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Reading Read MIC Incubation->MIC_Reading Data_Analysis Data Analysis and Comparison MIC_Reading->Data_Analysis

Caption: Workflow for antifungal susceptibility testing via broth microdilution.

Spectrum of Activity

Both this compound and miconazole exhibit a broad spectrum of antifungal activity. They are effective against a wide range of yeasts and dermatophytes, which are the most common pathogens in superficial fungal infections.[3][4]

  • Candida species: Both drugs are active against various Candida species, including C. albicans, the most common cause of candidiasis.[5]

  • Dermatophytes: this compound and miconazole are highly effective against dermatophytes such as Trichophyton, Epidermophyton, and Microsporum species, which cause infections of the skin, hair, and nails.[5]

  • Molds: Their activity extends to some molds, although other classes of antifungals may be more potent against certain mold infections.[4]

In addition to their antifungal properties, both this compound and miconazole have been reported to possess some activity against Gram-positive bacteria.[3][6]

Conclusion

This compound and miconazole are closely related imidazole antifungals with a similar mechanism of action and a broad spectrum of activity against the common fungal pathogens responsible for superficial mycoses. The available in vitro data suggests comparable efficacy against yeasts and dermatophytes. The choice between these agents in a research or clinical setting may be influenced by factors such as formulation, specific pathogen susceptibility, and regional availability. Adherence to standardized experimental protocols is crucial for generating reliable and comparable data on their antifungal potency.

References

A Comparative Guide to HPLC Method Validation for Isoconazole Nitrate Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Isoconazole Nitrate in pharmaceutical formulations. The focus is on methodology and performance characteristics as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document aims to offer an objective comparison of different analytical approaches, supported by experimental data, to aid researchers in selecting and validating appropriate methods for their specific needs.

Comparative Analysis of Analytical Methods

Several analytical methods have been developed and validated for the determination of this compound Nitrate, often in combination with other active pharmaceutical ingredients. The following tables summarize the key performance characteristics of various HPLC methods and compare them with alternative techniques like Ultra-Performance Liquid Chromatography (UPLC) and Derivative Spectrophotometry based on published experimental data.

Table 1: Comparison of Chromatographic Methods - HPLC vs. UPLC

ParameterHPLC Method 1[4]HPLC Method 2[4][5]UPLC Method[4][5]
Linearity Range (µg/mL) 10 - 9015 - 2401 - 200
Mean Recovery (%) 99.95 ± 0.86698.4698.37
Limit of Detection (LOD) (µg/mL) Not Reported0.250.11
Limit of Quantitation (LOQ) (µg/mL) Not Reported0.820.35
Analysis Time LongerLongerSignificantly Reduced
Solvent Consumption HigherHigher~5 times less than HPLC

Table 2: Comparison of Spectrophotometric and Chromatographic Methods

ParameterDerivative Spectrophotometry[4][5]HPLC Method[4][5]
Linearity Range (µg/mL) 100 - 50015 - 240
Mean Recovery (%) 99.6798.46
Advantages Simple, economicHigh precision and accuracy
Disadvantages Potential for spectral interferenceHigher cost, solvent consumption

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods. Below are generalized protocols for sample preparation and the chromatographic conditions for a stability-indicating HPLC method for this compound Nitrate, based on established studies.

Sample Preparation for this compound Nitrate Cream
  • Accurately weigh an amount of cream equivalent to a known concentration of this compound Nitrate.

  • Transfer the weighed cream to a suitable volumetric flask.

  • Add a suitable diluent (e.g., a mixture of methanol and water) and sonicate to dissolve the active ingredient.[6]

  • Dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.

Standard Solution Preparation
  • Accurately weigh a suitable amount of this compound Nitrate reference standard and dissolve it in the diluent to prepare a stock solution.

  • Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase to cover the desired calibration range.[7]

Chromatographic Conditions for a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[8]

  • Mobile Phase: A mixture of sodium dihydrogen phosphate buffer and methanol in a 27:73 (v/v) ratio.[6]

  • Column: ACE C18 column (150 × 4.6 mm id, 5 µm particle size).[6]

  • Flow Rate: 1.5 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 20 µL.[6]

  • Detection Wavelength: 240 nm.[6]

  • Run Time: 10 min.[6]

HPLC Method Validation Workflow according to ICH Q2(R1) Guidelines

The validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9] The following diagram illustrates the logical workflow for validating an HPLC method for this compound Nitrate in accordance with ICH Q2(R1) guidelines.

HPLC_Validation_Workflow start Method Development specificity Specificity (Forced Degradation) start->specificity ICH Q2(R1) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method

References

A Comparative Guide to Isoconazole and Other Imidazole Antifungals: An In-Depth Analysis of Cross-Reactivity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal agent isoconazole with other widely used imidazole derivatives, including clotrimazole, miconazole, ketoconazole, and econazole. The focus is on their cross-reactivity profile, substantiated by in vitro antifungal performance data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and mycology.

In Vitro Antifungal Activity: A Quantitative Comparison

The in vitro efficacy of imidazole antifungals is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify and compare the potency of these agents against various fungal pathogens. The following tables summarize the available MIC data for this compound and its counterparts against clinically relevant yeasts and dermatophytes.

Note on Data Interpretation: The MIC values presented below are compiled from various studies. Direct comparison between studies can be challenging due to variations in experimental methodologies (e.g., specific CLSI or EUCAST protocol followed, inoculum size, incubation time, and endpoint criteria). Data from head-to-head comparative studies are prioritized where available.

Table 1: Comparative In Vitro Activity against Candida albicans
Antifungal AgentMIC Range (µg/mL)Geometric Mean MIC (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound -0.008-0.390[1]--
Clotrimazole -0.008-0.390[1]-0.06[2]
Miconazole 0.016-16[3]0.008-0.390[1]--
Ketoconazole -0.008-0.390[1]-0.06[2]
Econazole 0.016-16[3]0.008-0.390[1]--

Data for Geometric Mean MIC for all listed agents against 42 strains of Candida albicans were reported to be within the same range in a comparative study.[1] MIC₅₀ and MIC₉₀ values are often not specified in older comparative studies for all agents.

Table 2: Comparative In Vitro Activity against Dermatophytes (Trichophyton spp. and Microsporum spp.)
Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Dermatophytes≤5--
Clotrimazole Microsporum canis---
Miconazole Trichophyton & Microsporum spp.≤4--
Ketoconazole Trichophyton rubrum0.064 - 240.386
Trichophyton mentagrophytes0.064 - 120.58
Microsporum canis---
Econazole Microsporum canis---

A study on 44 dermatophyte strains showed that this compound and three other imidazoles were effective at concentrations ≤ 5 µg/mL.[4] Data for ketoconazole against Trichophyton species are from a study evaluating 80 dermatophyte isolates.[4] A study on 134 isolates of Microsporum canis showed clotrimazole to have the highest activity (99.2% susceptibility), followed by econazole (73.1%), ketoconazole (50.7%), miconazole (15.7%), and this compound (12.7%) based on zone of inhibition assays.[5]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro antifungal susceptibility testing. The following are detailed methodologies for key experiments cited, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Yeasts (CLSI M27-A3 / EUCAST E.Def 7.3.2)

This method is used to determine the MIC of an antifungal agent against yeast isolates.

  • Preparation of Antifungal Agents: Stock solutions of the imidazole derivatives are prepared by dissolving the powdered drug in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well. The growth inhibition is determined visually or by using a spectrophotometric reader.

Broth Microdilution Method for Dermatophytes (CLSI M38-A2)

This method is adapted for the susceptibility testing of filamentous fungi, including dermatophytes.

  • Preparation of Antifungal Agents: Similar to the yeast protocol, stock solutions are prepared and serially diluted in microtiter plates with RPMI 1640 medium.

  • Inoculum Preparation: A conidial suspension is prepared from a mature (7-14 day old) culture of the dermatophyte grown on potato dextrose agar. The conidia are harvested and the suspension is adjusted to a final concentration of approximately 1-3 x 10³ CFU/mL.

  • Incubation: The plates are incubated at 28-30°C for 4 to 7 days, depending on the growth rate of the specific dermatophyte.

  • MIC Determination: The MIC is the lowest concentration of the drug that shows complete inhibition of visible growth.

Mechanism of Action and Cross-Reactivity

The imidazole antifungals share a common mechanism of action, which is the basis for their potential cross-reactivity.

Signaling Pathway of Imidazole Antifungals

cluster_fungal_cell Fungal Cell Imidazole Imidazole Antifungal (e.g., this compound) ERG11 Lanosterol 14α-demethylase (ERG11 gene product) Imidazole->ERG11 Inhibition Ergosterol Ergosterol ERG11->Ergosterol Blocked Synthesis Lanosterol Lanosterol Lanosterol->ERG11 Membrane Fungal Cell Membrane (Disrupted integrity and function) Ergosterol->Membrane Essential Component

Caption: Mechanism of action of imidazole antifungals.

Imidazoles exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

Experimental Workflow for Antifungal Susceptibility Testing

cluster_workflow Antifungal Susceptibility Testing Workflow Start Fungal Isolate (e.g., Candida albicans) Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Incubation Inoculate & Incubate (35°C, 24-48h) Inoculum->Incubation Dilution Serial Dilution of Imidazole Antifungals Dilution->Incubation Reading Read MIC (Visual/Spectrophotometric) Incubation->Reading End Report MIC Value (µg/mL) Reading->End

Caption: A generalized workflow for determining the MIC of imidazole antifungals.

Conclusion

This compound demonstrates broad-spectrum antifungal activity, comparable to other commonly used imidazole derivatives against Candida albicans. While comprehensive, directly comparative data against dermatophytes is less available, existing studies suggest similar efficacy within the imidazole class. The shared mechanism of action among these antifungals underpins the observed cross-reactivity, which is an important consideration in clinical practice, particularly in cases of treatment failure or hypersensitivity. Further head-to-head comparative studies employing standardized methodologies are warranted to provide a more definitive ranking of the in vitro potency of these important antifungal agents.

References

UPLC vs. HPLC: A Comparative Analysis for the Quantification of Isoconazole and Diflucortolone Valerate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis, the simultaneous quantification of active pharmaceutical ingredients (APIs) in combined formulations presents a significant challenge. This guide provides a detailed comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the concurrent analysis of isoconazole nitrate and diflucortolone valerate, two commonly combined topical therapeutic agents. This objective evaluation, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most suitable chromatographic method for their analytical needs.

Executive Summary

A study directly comparing UPLC and HPLC methods for the simultaneous determination of this compound nitrate (ISO) and diflucortolone valerate (DIF) in pharmaceutical creams demonstrated the superior performance of UPLC in terms of speed and efficiency. The UPLC method significantly reduced analysis time and organic solvent consumption.[1][2] While both techniques are capable of accurately quantifying the two compounds, UPLC offers notable advantages for high-throughput environments.

Performance Comparison: UPLC vs. HPLC

The key performance parameters for the analysis of this compound and diflucortolone valerate by UPLC and HPLC are summarized in the table below. The data clearly illustrates the enhanced speed of the UPLC method, with significantly shorter retention times for both analytes.

ParameterHPLCUPLC
Retention Time ISO (min) 1.841.45
Retention Time DIF (min) 5.391.95
Linearity Range ISO (µg/mL) 15-2401-200
Linearity Range DIF (µg/mL) 6-601-200
Correlation Coefficient (r²) >0.999 for both compounds>0.999 for both compounds
Recovery ISO (%) 98.4698.37
Recovery DIF (%) 99.4196.49
Analysis Time Reduction -Significant
Solvent Consumption Higher~5 times less than HPLC

Data sourced from a comparative study on the quantitative determination of this compound nitrate and diflucortolone valerate.[1]

Experimental Protocols

Detailed methodologies for both the HPLC and UPLC analyses are provided below, as established in the comparative study.

HPLC Method
  • Mobile Phase: A mixture of methanol and water in an 80:20 (v/v) ratio was used.[1]

  • Flow Rate: The mobile phase was delivered at a flow rate of 1.0 mL/min.[1]

  • Stationary Phase: A C18 column is a common choice for the separation of these compounds.[3]

  • Detection: UV detection is typically employed, with wavelengths around 230 nm or 240 nm being effective.[3][4]

UPLC Method
  • Mobile Phase: A mixture of methanol and water in a 69:31 (v/v) ratio was utilized.[1]

  • Flow Rate: The mobile phase was delivered at a flow rate of 0.5 mL/min.[1]

  • Stationary Phase: An Acquity HSS C18 column (50 x 2.1 mm; 1.8 µm) has been successfully used.[5]

  • Detection: UV detection is suitable for this analysis.

Visualizing the Chromatographic Workflow

The following diagram illustrates the general workflow for chromatographic analysis, highlighting the fundamental stages from sample preparation to data acquisition and analysis. This process is applicable to both HPLC and UPLC, with the primary differences lying in the instrumentation's operating pressures and the particle size of the stationary phase.

Chromatographic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic System cluster_data Data Processing Sample Pharmaceutical Cream Extraction Extraction of Analytes (ISO & DIF) Sample->Extraction Dissolution in appropriate solvent Filtration Filtration Extraction->Filtration Injector Autosampler/ Injector Filtration->Injector Column Column (HPLC or UPLC) Injector->Column Mobile Phase Pump Pump Detector Detector (UV) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Results & Report CDS->Report Integration & Quantification HPLC_info Larger particles (~3-5 µm) Lower pressure Longer run times UPLC_info Smaller particles (<2 µm) Higher pressure Faster run times

General workflow of chromatographic analysis.

Method Validation Framework

The validation of an analytical method is crucial to ensure its reliability and accuracy. The following diagram outlines the logical relationship between key validation parameters as typically required by regulatory bodies like the International Council for Harmonisation (ICH).

Method Validation Parameters MethodValidation Analytical Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Robustness Robustness MethodValidation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ

Key parameters in analytical method validation.

Conclusion

Both UPLC and HPLC are effective for the simultaneous determination of this compound nitrate and diflucortolone valerate. The choice between the two techniques will depend on the specific requirements of the laboratory. For routine quality control where a large number of samples are processed, the significant reduction in analysis time and solvent consumption offered by UPLC presents a compelling advantage.[1][2] Conversely, HPLC remains a robust and reliable technique, and may be more suitable for laboratories where high throughput is not a primary concern or where instrumentation costs are a limiting factor. The provided experimental protocols and validation framework serve as a valuable resource for the development and implementation of either method.

References

In Vitro Efficacy of Isoconazole and Ketoconazole Against Aspergillus fumigatus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the antifungal agents isoconazole and ketoconazole against Aspergillus fumigatus, a common opportunistic fungal pathogen. The information presented is based on available experimental data to assist researchers and professionals in drug development and scientific investigation.

Executive Summary

Aspergillus fumigatus demonstrates high Minimum Inhibitory Concentration (MIC) values when tested against ketoconazole, indicating intrinsic resistance. Consequently, ketoconazole is generally considered to have poor in vitro activity against this mold. Direct and extensive quantitative data on the in vitro activity of this compound against Aspergillus fumigatus is limited in publicly available literature, making a direct quantitative comparison challenging. Both this compound and ketoconazole are imidazole antifungal agents that share a common mechanism of action: the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Data Presentation: Antifungal Susceptibility

The following table summarizes available quantitative data on the in vitro activity of ketoconazole against Aspergillus fumigatus. Due to the scarcity of specific MIC values for this compound against A. fumigatus, a direct comparative entry is not available.

Antifungal AgentMIC Range (µg/mL)Key Findings
Ketoconazole Generally high; often ≥25.6Studies indicate that Aspergillus fumigatus is intrinsically resistant to ketoconazole.[1] One study reported complete inhibition of growth at 5 x 10⁻⁵ M (approximately 26.5 µg/mL).[2] Another found that at a concentration of 2.5 µg/mL, only one out of 31 Aspergillus strains showed sensitivity.
This compound Data not readily availableWhile this compound is known to be effective against various molds, specific MIC data for Aspergillus fumigatus is not widely reported in the available scientific literature.[3]

Mechanism of Action: Azole Antifungals

Both this compound and ketoconazole belong to the azole class of antifungal agents. Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol. Specifically, they target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function.

General Mechanism of Action of Azole Antifungals cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Action cluster_2 Cellular Consequence Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Azoles (this compound, Ketoconazole) Azoles (this compound, Ketoconazole) Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Azoles (this compound, Ketoconazole)->Lanosterol 14α-demethylase\n(CYP51) Inhibition Cell Lysis Cell Lysis Fungal Cell Membrane Integrity->Cell Lysis Disruption

Caption: General signaling pathway of azole antifungals.

Experimental Protocols

The determination of in vitro antifungal susceptibility of filamentous fungi like Aspergillus fumigatus is standardized by guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2 Broth Microdilution Method

The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[4][5][6][7]

  • Inoculum Preparation: A suspension of fungal conidia is prepared from a fresh culture grown on a suitable medium like potato dextrose agar. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Antifungal Preparation: The antifungal agents are serially diluted in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 48 to 72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of growth as observed visually.

EUCAST E.Def 9.3.2 Broth Microdilution Method

The EUCAST E.Def 9.3.2 provides a standardized method for determining the MIC of antifungal agents for molds.[8][9][10]

  • Medium: RPMI 1640 medium supplemented with 2% glucose is used.

  • Inoculum Preparation: A conidial suspension is prepared and the concentration is adjusted using a spectrophotometer or a hemocytometer to a final inoculum size of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Antifungal Preparation: Antifungal agents are serially diluted in the test medium in 96-well microtiter plates.

  • Incubation: Plates are incubated at 35-37°C for 48 hours.

  • MIC Determination: The MIC endpoint is read as the lowest concentration of the drug that shows no visible growth.

Antifungal Susceptibility Testing Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Fungal Isolate Culture B Prepare Conidial Suspension A->B C Standardize Inoculum Concentration B->C E Inoculate Microtiter Plate C->E D Prepare Serial Dilutions of Antifungal Agents D->E F Incubate at 35-37°C for 48-72h E->F G Visually Read Growth Inhibition F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Standard workflow for antifungal susceptibility testing.

Conclusion

Based on the available in vitro data, ketoconazole demonstrates poor activity against Aspergillus fumigatus, with studies consistently reporting high MIC values indicative of intrinsic resistance. For this compound, a comprehensive in vitro evaluation against A. fumigatus with specific MIC data is not well-documented in accessible scientific literature. Therefore, while both drugs are imidazole antifungals targeting ergosterol biosynthesis, their clinical and investigational utility against Aspergillus fumigatus cannot be directly compared based on current in vitro evidence. Further studies are required to elucidate the specific in vitro efficacy of this compound against this important fungal pathogen.

References

A Comparative Guide to Isoconazole Nitrate and Other Azoles in the Treatment of Dermatomycoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of isoconazole nitrate and other prominent azole antifungals used in the treatment of dermatomycoses. The information presented is based on available in vitro and clinical data to support research and development in dermatology.

Mechanism of Action: The Azole Antifungal Pathway

This compound nitrate, like other imidazole and triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target for all azole antifungals is the enzyme lanosterol 14α-demethylase, a crucial component of the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[2][4]

By inhibiting lanosterol 14α-demethylase, azoles prevent the conversion of lanosterol to ergosterol.[3][5] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated precursor sterols within the fungal cell membrane.[2] This disruption of membrane composition increases permeability and interferes with the activity of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect).[2][4]

Azole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediate 14-demethyl lanosterol Enzyme->Intermediate Result Accumulation of toxic sterols & Ergosterol depletion Enzyme->Result Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Membrane Structural Integrity & Fluidity Ergosterol->Membrane Azoles This compound Nitrate & Other Azoles Inhibition Inhibition Azoles->Inhibition Inhibition->Enzyme Disruption Disruption Disruption->Membrane Result->Disruption

Caption: Mechanism of action of azole antifungals.

In Vitro Efficacy of Azoles Against Dermatophytes

The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. While literature extensively describes this compound nitrate as a broad-spectrum antimicrobial agent effective against pathogens in dermatomycoses, specific comparative MIC data is less readily available than for other azoles.[6][7]

The following tables summarize the MIC ranges for several common azoles against key dermatophyte species, compiled from various studies.

Table 1: In Vitro Activity of Azoles against Trichophyton spp.

Antifungal Agent T. rubrum MIC Range (µg/mL) T. mentagrophytes MIC Range (µg/mL)
Ketoconazole 0.03 - 8.0 0.03 - 2.0
Clotrimazole 0.031 - 1.0 0.031 - 0.5
Miconazole ~0.5 Data not consistently available
Itraconazole 0.015 - 16.0 0.015 - 16.0

(Data sourced from multiple studies; ranges represent the lowest and highest reported MICs and may vary based on methodology and specific strains tested)[2][5][8][9][10][11]

Table 2: In Vitro Activity of Azoles against Microsporum and Epidermophyton spp.

Antifungal Agent M. canis MIC Range (µg/mL) E. floccosum MIC Range (µg/mL)
Ketoconazole 0.25 - >64 0.125 - 1.0
Clotrimazole 0.125 - 2.0 0.125 - 1.0
Miconazole Data not consistently available Data not consistently available
Itraconazole 0.03 - 16.0 0.03 - 16.0

(Data sourced from multiple studies; ranges represent the lowest and highest reported MICs and may vary based on methodology and specific strains tested)[12]

Clinical Efficacy Comparison

Clinical trials provide essential data on the performance of antifungal agents in vivo. A comparative study between 1% this compound nitrate cream and 1% clotrimazole cream in patients with fungal foot infections demonstrated comparable efficacy between the two treatments.

Table 3: Clinical and Mycological Cure Rates for this compound Nitrate vs. Clotrimazole in Fungal Foot Infections

Treatment Group Clinical Cure Rate Mycological Cure Rate (at 6 weeks)
This compound Nitrate 1% Cream 80% 80%
Clotrimazole 1% Cream 70% 70%

(Data from a study on 40 patients treated for 4 weeks. The difference was not statistically significant.)[13]

Another randomized controlled trial involving 380 patients with tinea corporis compared 1% clotrimazole cream with a combination cream of 1% this compound nitrate and 0.1% diflucortolone valerate. The study found no statistically significant difference in the overall clinical cure rates between the two groups after two weeks of treatment, with a 64.7% cure rate for the clotrimazole group and a 66.3% cure rate for the this compound combination group.[9]

Experimental Protocols

The in vitro susceptibility data presented is primarily derived from the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

Protocol: Broth Microdilution Antifungal Susceptibility Testing for Dermatophytes (CLSI M38-A2)
  • Inoculum Preparation:

    • Dermatophyte strains are cultured on a suitable medium, such as potato dextrose agar, at 28-30°C for 7-14 days to encourage sporulation.

    • Mature fungal colonies are covered with sterile saline (0.85%), and the surface is gently scraped with a sterile loop or swab to create a suspension of conidia and hyphal fragments.

    • The resulting suspension is transferred to a sterile tube and allowed to settle for 15-20 minutes to allow heavier particles to sediment.

    • The upper suspension is transferred to a new tube, and its turbidity is adjusted using a spectrophotometer to match a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve a final standardized inoculum concentration (e.g., 1 x 10³ to 3 x 10³ CFU/mL).

  • Antifungal Agent Preparation:

    • Stock solutions of the azole antifungal agents are prepared by dissolving the pure powders in dimethyl sulfoxide (DMSO).

    • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations for testing.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.

    • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included for each isolate.

    • The plates are incubated at 28-35°C for 4 to 7 days, depending on the growth rate of the specific dermatophyte.

  • MIC Determination:

    • Following incubation, the plates are read visually. The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent (typically ≥80%) inhibition of fungal growth compared to the growth control well.

MIC_Workflow cluster_prep Preparation cluster_execution Execution & Analysis A1 Culture Dermatophyte (e.g., on PDA, 7-14 days) A2 Prepare Fungal Suspension in Sterile Saline A1->A2 A3 Adjust to 0.5 McFarland & Dilute to Final Inoculum A2->A3 C1 Inoculate Microtiter Plate with Fungal Suspension A3->C1 B1 Prepare Antifungal Stock Solution (in DMSO) B2 Perform Serial Dilutions in 96-well Plate (RPMI 1640) B1->B2 B2->C1 C2 Incubate Plate (28-35°C, 4-7 days) C1->C2 C3 Visually Read Plates (Compare to Growth Control) C2->C3 C4 Determine MIC (Lowest concentration with ≥80% growth inhibition) C3->C4

Caption: Experimental workflow for MIC determination.

References

A Comparative Guide to Spectrophotometric and Chromatographic Methods for Isoconazole Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isoconazole, a broad-spectrum antifungal agent, is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. The selection of an appropriate analytical method is contingent upon several factors, including the complexity of the sample matrix, the required sensitivity and specificity, and available resources. This guide provides an objective comparison of two commonly employed analytical techniques for this compound determination: UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The information presented herein is supported by experimental data from various studies to aid researchers in selecting the most suitable method for their specific analytical needs.

Methodology Principles

UV-Visible Spectrophotometry is a quantitative analytical technique based on the measurement of the amount of ultraviolet-visible light absorbed by a substance. For this compound, this typically involves measuring its absorbance at a specific wavelength (λmax) where it exhibits maximum absorption.[1][2] Derivative spectrophotometry can be employed to enhance specificity by resolving overlapping spectra in the presence of interfering substances.[3][4] This method is often favored for its simplicity, speed, and cost-effectiveness.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[1] For this compound analysis, reverse-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase.[5][6] This method offers high resolution and sensitivity, making it ideal for analyzing complex mixtures and for stability-indicating assays.[7]

Quantitative Data Comparison

The performance of spectrophotometric and HPLC methods for this compound determination can be compared based on key validation parameters. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Spectrophotometric and HPLC Methods for this compound Determination

ParameterDerivative SpectrophotometryHPLC Method 1HPLC Method 2
Linearity Range (µg/mL) 100 - 500[3][8]15 - 240[3][8]10 - 90[9]
Mean Recovery (%) 99.67[3][8]98.46[3][8]99.95 ± 0.866[9]
Limit of Detection (LOD) (µg/mL) 2.63[3]0.25[3][8]Not Reported
Limit of Quantitation (LOQ) (µg/mL) 8.78[3]0.82[3][8]Not Reported
Advantages Simple, economic[3][8]High precision and accuracy[8]Good precision and accuracy
Disadvantages Potential for spectral interference[8]Higher cost, solvent consumption[7]Higher cost, solvent consumption

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for both spectrophotometric and HPLC analysis of this compound.

Derivative Spectrophotometry Method

This method is a cost-effective alternative to chromatographic techniques for the quantification of this compound nitrate.[8]

  • Method: Second derivative spectrophotometry[3][8]

  • Wavelength for this compound Nitrate: 289.2 nm (n=5)[3][8]

  • Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound nitrate reference standard in ethanol to achieve a known concentration.[3]

  • Preparation of Working Standards: Prepare a series of standard solutions within the linear range (e.g., 100-500 µg/mL) by diluting the stock solution with ethanol.[3][8]

  • Sample Preparation: Dissolve the sample containing this compound nitrate in ethanol and dilute to fall within the calibration range.

  • Analysis: Record the second derivative spectra of the standard and sample solutions and measure the signal at 289.2 nm.[3]

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a common reverse-phase HPLC method for the determination of this compound nitrate.[5]

  • Mobile Phase: A 50:50 (v/v) mixture of methanol and 0.05 M potassium dihydrogen phosphate buffer.[5]

  • Column: VDSpher 100 C18-E reversed-phase column (250 × 4.6 mm, 5 µm particle size).[5]

  • Flow Rate: 0.5 mL/min.[5]

  • Detection Wavelength: 210 nm.[5]

  • Column Temperature: 40 °C.[5]

  • Standard Stock Solution Preparation: Prepare a stock solution of this compound nitrate in 50% methanol.[5]

  • Preparation of Working Standards: Dilute the stock solution with 50% methanol to prepare standards over a concentration range of 20–500 µg/mL.[5]

  • Sample Preparation: Dissolve the sample in 50% methanol, filter through a 0.45 µm filter, and dilute as necessary to be within the linear range.[5]

  • Analysis: Inject the prepared samples and standards into the HPLC system and record the chromatograms. Quantify this compound based on the peak area.

Workflow and Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationship between the two analytical methods.

Spectrophotometry_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Prepare Standard Stock Solution Working_Standards Prepare Working Standards Standard_Prep->Working_Standards Spectro_Measurement Measure Absorbance at λmax Working_Standards->Spectro_Measurement Sample_Prep Prepare Sample Solution Sample_Prep->Spectro_Measurement Calibration_Curve Generate Calibration Curve Spectro_Measurement->Calibration_Curve Quantification Quantify this compound Calibration_Curve->Quantification HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Mobile_Phase_Prep Prepare Mobile Phase System_Equilibration Equilibrate HPLC System Mobile_Phase_Prep->System_Equilibration Standard_Prep Prepare Standard Stock Solution Working_Standards Prepare Working Standards Standard_Prep->Working_Standards Injection Inject Standards and Samples Working_Standards->Injection Sample_Prep Prepare and Filter Sample Sample_Prep->Injection System_Equilibration->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Detection Detect at Specific Wavelength Chromatographic_Separation->Detection Quantification Quantify by Peak Area Detection->Quantification Method_Comparison cluster_methods cluster_spectro_details Spectrophotometry cluster_chroma_details Chromatography This compound Determination This compound Determination Spectrophotometry Spectrophotometry This compound Determination->Spectrophotometry Simpler Matrix Chromatography Chromatography This compound Determination->Chromatography Complex Matrix UV-Vis Direct UV-Vis Spectrophotometry->UV-Vis Derivative Derivative Spectrophotometry Spectrophotometry->Derivative HPLC HPLC Chromatography->HPLC UPLC UPLC Chromatography->UPLC Pros: Simple, Fast, Low Cost Pros: Simple, Fast, Low Cost UV-Vis->Pros: Simple, Fast, Low Cost Cons: Prone to Interference Cons: Prone to Interference UV-Vis->Cons: Prone to Interference Pros: Improved Specificity Pros: Improved Specificity Derivative->Pros: Improved Specificity Pros: High Specificity & Sensitivity Pros: High Specificity & Sensitivity HPLC->Pros: High Specificity & Sensitivity Cons: Higher Cost & Complexity Cons: Higher Cost & Complexity HPLC->Cons: Higher Cost & Complexity Pros: Faster, Lower Solvent Use Pros: Faster, Lower Solvent Use UPLC->Pros: Faster, Lower Solvent Use

References

Head-to-Head Clinical Trial Data for Isoconazole and Econazole in Tinea Pedis Treatment Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing clinical trial literature reveals a notable absence of direct head-to-head studies comparing the efficacy and safety of isoconazole and econazole for the treatment of tinea pedis (athlete's foot). While both are established broad-spectrum azole antifungal agents used in the management of this common fungal infection, no published research appears to have directly pitted them against each other in a controlled clinical setting.

For researchers, scientists, and drug development professionals seeking comparative data, this lack of direct evidence necessitates a reliance on individual placebo-controlled trials or comparisons with other antifungal agents to infer relative performance. This indirect approach, however, is fraught with limitations due to variations in study design, patient populations, and outcome measures.

Insights from Individual Clinical Assessments

While a direct comparative analysis is not possible, individual studies of each agent provide some performance benchmarks.

Econazole: Multiple clinical trials have demonstrated the efficacy of econazole nitrate, often in a 1% foam formulation, in treating interdigital tinea pedis. These studies consistently show a statistically significant superiority of econazole over a placebo (vehicle). For instance, in phase 3 clinical trials, econazole nitrate foam 1% was evaluated against a foam vehicle in subjects with interdigital tinea pedis.

This compound: Similarly, clinical trials have evaluated this compound nitrate, typically in a 1% cream formulation. However, the available research often compares it to other azole antifungals, such as miconazole, rather than econazole. These studies generally report comparable efficacy and safety profiles between this compound and the comparator azole.

Experimental Protocols: A General Framework

Though a specific protocol for a head-to-head trial of this compound and econazole is not available, a standard clinical trial for tinea pedis would typically follow this structure:

Study Design:

A randomized, double-blind, parallel-group study is the gold standard. Patients would be randomly assigned to receive either this compound or econazole, with neither the patient nor the investigator knowing which treatment is being administered.

Patient Population:

Inclusion criteria would typically involve adult patients with a clinical diagnosis of tinea pedis, confirmed by mycological examination (e.g., potassium hydroxide [KOH] microscopy and fungal culture) positive for a dermatophyte. Exclusion criteria would include recent use of other antifungal medications, co-existing skin conditions that could interfere with assessment, and pregnancy or lactation.

Treatment Regimen:

Patients would be instructed to apply the assigned topical medication (e.g., 1% cream or foam) to the affected areas of the feet, usually once or twice daily, for a specified duration, commonly 2 to 4 weeks.

Efficacy Assessments:

The primary efficacy endpoint is typically the rate of mycological cure at a follow-up visit (e.g., 2 weeks post-treatment), defined as a negative KOH microscopy and negative fungal culture. Secondary endpoints often include clinical cure (complete resolution of signs and symptoms such as erythema, scaling, and pruritus) and overall effective treatment (combination of mycological and clinical cure).

Safety Assessments:

Safety and tolerability are monitored throughout the study by recording the incidence, severity, and nature of adverse events, particularly local skin reactions at the application site.

Visualizing a Potential Clinical Trial Workflow

The following diagram, generated using the DOT language, illustrates a typical workflow for a clinical trial comparing two active treatments for tinea pedis.

Clinical_Trial_Workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Clinical & Mycological) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization This compound This compound Treatment Group Randomization->this compound Arm A Econazole Econazole Treatment Group Randomization->Econazole Arm B Week2 Week 2 Assessment This compound->Week2 Econazole->Week2 Week4 End of Treatment Assessment (Week 4) Week2->Week4 Post_Treatment Post-Treatment Follow-up (e.g., Week 6) Week4->Post_Treatment Efficacy Efficacy Analysis (Mycological & Clinical Cure) Post_Treatment->Efficacy Safety Safety Analysis (Adverse Events) Post_Treatment->Safety

A standard clinical trial workflow for comparing two topical treatments for tinea pedis.

A Comparative Analysis of Isoconazole Delivery from Diverse Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various topical formulations for the delivery of the broad-spectrum antifungal agent, isoconazole. The following sections detail the experimental data from multiple studies, outlining the efficacy of different formulation strategies in delivering this compound to the target site. This document is intended to aid researchers and drug development professionals in the selection and optimization of topical delivery systems for this compound and other similar active pharmaceutical ingredients.

Data Presentation: A Side-by-Side Look at Performance

The following tables summarize key performance parameters of different this compound formulations, including conventional systems like creams and gels, as well as advanced formulations such as invasomal gels, emulgels, and nanoparticle-based systems.

Table 1: Physicochemical Properties of Various this compound Formulations

Formulation TypeKey IngredientspHViscosity (cps)Drug Content (%)AppearanceReference
Invasomal Gel (IG4)This compound, Phospholipids, Ethanol, Terpenes, Carbopol 934p-HighHighTransparent, smooth, and homogeneous[1]
Emulgel (F3)This compound, Carbopol, Liquid paraffin, Tween 20, Span 20, Propylene glycol~6.83115 ± 1199.12 ± 0.25White cream, good washability, and homogeneity[2]
Emulgel (F4)This compound, Carbopol, Liquid paraffin, Tween 20, Span 20, Propylene glycol-3265 ± 14-White cream, good washability, and homogeneity[2]
Nanoemulsion-based Gel (NE14)This compound, Oleic acid, Tween 60, Propylene glycol, Ethanol5.7680 mPa.s--[3]
Nanolipidic Carrier Gel (FINLCG5)This compound, Glyceryl monostearate, Olive oil, Tween 80, Soya lecithin, Poloxamer, Carbopol 934-231498.76-[4]

Table 2: In Vitro Drug Release of this compound from Different Formulations

Formulation TypeCumulative Drug Release (%)Time (hours)Experimental ModelKey FindingsReference
Invasomal Gel (IG4)98.95 ± 0.3212Franz Diffusion Cell (Dialysis Membrane)Sustained release profile, diffusion-controlled mechanism.[1]
Emulgel (F3)Maximum release observed4Not SpecifiedShowed the highest drug release among the tested emulgel formulations.[2]
Nanolipidic Carrier Gel (FINLCG5)98.3512Not SpecifiedShowed the best result by releasing the majority of the drug within 12 hours.[4]

Table 3: Skin Permeation and Retention of this compound

Formulation TypeParameterValueExperimental ModelKey FindingsReference
1% this compound Nitrate CreamSkin RetentionDetectable levels up to 14 days post-applicationIn vivo - Differential StrippingHair follicles act as a long-term reservoir for this compound.[5]
O/W Cream Formulation of ItraconazoleSkin DepositionSignificantly enhanced in stratum corneum, epidermis, and dermis compared to a physical mixtureIn vitro - Polarized Light Microscopy and DSCSolubilization of the drug in the cream is crucial for enhanced skin deposition.[6]

Table 4: Antifungal Activity of this compound Formulations

Formulation TypeOrganismZone of Inhibition (mm) at different concentrationsKey FindingsReference
Invasomal Gel (IG4)Candida albicans10 µg/mL: 10.5 ± 0.4720 µg/mL: 15.5 ± 0.9430 µg/mL: 19.5 ± 0.57Comparable or slightly larger zones of inhibition compared to standard this compound solution.[1]
Standard this compoundCandida albicans10 µg/mL: 11.0 ± 0.8620 µg/mL: 14.0 ± 0.7430 µg/mL: 19.0 ± 0.50-[1]
In Situ Gel (ISN/HP-β-CD)Candida albicans, C. glabrata, C. kruseiSuperior activity compared to ISN aloneEnhanced solubility and stability of this compound led to improved antifungal efficacy.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Drug Release and Skin Permeation Studies using Franz Diffusion Cells

This method is widely used to assess the release of an active pharmaceutical ingredient from a semi-solid formulation and its subsequent permeation through a membrane, which can be a synthetic membrane or excised skin.[8][9][10]

Apparatus:

  • Franz Diffusion Cell System

  • Water bath with circulator

  • Magnetic stirrer

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Membrane Preparation: A suitable membrane (e.g., synthetic polysulfone membrane, excised rat, or porcine skin) is mounted between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum of the skin faces the donor compartment.[11]

  • Receptor Compartment: The receptor compartment is filled with a degassed receptor medium (e.g., phosphate-buffered saline pH 7.4, sometimes with a solubilizing agent like ethanol for poorly soluble drugs) and a magnetic stir bar.[11] The temperature is maintained at 32°C or 37°C to simulate physiological conditions.[12]

  • Sample Application: A precise amount of the topical formulation is evenly applied to the surface of the membrane in the donor compartment.[12]

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[10][12]

  • Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as HPLC.[10]

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.

Skin Penetration and Retention Study using Tape Stripping

The tape stripping method is a minimally invasive technique used to investigate the distribution of a topically applied substance within the stratum corneum.[13][14][15][16]

Apparatus:

  • Adhesive tapes (e.g., D-Squame®, Tesafilm®)

  • Forceps

  • Analytical balance

  • Solvent for extraction

  • HPLC or other suitable analytical instrument

Procedure:

  • Formulation Application: A defined amount of the this compound formulation is applied to a specific area of the skin (in vivo or ex vivo).

  • Tape Stripping: After a predetermined period, an adhesive tape is firmly pressed onto the treated skin area and then rapidly removed. This process is repeated multiple times to sequentially remove layers of the stratum corneum.[16]

  • Extraction: The amount of stratum corneum removed on each tape strip can be quantified gravimetrically or spectrophotometrically. The this compound is then extracted from each tape strip using a suitable solvent.

  • Quantification: The concentration of this compound in the solvent extract is determined using a validated analytical method.

  • Data Analysis: The amount of this compound in each tape strip is plotted against the cumulative amount of stratum corneum removed, providing a concentration gradient of the drug within the stratum corneum.

Antifungal Activity Assessment (Agar Well Diffusion Method)

This method is used to evaluate the antifungal efficacy of different formulations by measuring the inhibition of fungal growth.[1]

Apparatus:

  • Petri dishes with suitable agar medium (e.g., Sabouraud Dextrose Agar)

  • Fungal culture (e.g., Candida albicans)

  • Sterile cork borer

  • Micropipettes

  • Incubator

Procedure:

  • Inoculation: A standardized suspension of the test fungus is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Sample Application: A defined volume or weight of the this compound formulation is placed into each well. A standard this compound solution and a placebo formulation are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating topical formulations.

Isoconazole_Mechanism_of_Action This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Lanosterol Lanosterol Toxic_Sterols Accumulation of Toxic Methylated Sterols Ergosterol_Pathway Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Pathway Catalyzes CYP51->Toxic_Sterols Leads to Lanosterol->Ergosterol_Pathway Substrate Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Membrane_Integrity Disruption of Fungal Cell Membrane Integrity and Function Ergosterol->Membrane_Integrity Maintains Toxic_Sterols->Membrane_Integrity Contributes to Fungal_Growth Inhibition of Fungal Growth and Proliferation Membrane_Integrity->Fungal_Growth Results in

Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

Experimental_Workflow Formulation Topical Formulation (e.g., Cream, Gel, Ointment) In_Vitro_Release In Vitro Release Testing (Franz Diffusion Cell) Formulation->In_Vitro_Release Skin_Permeation Ex Vivo Skin Permeation (Franz Diffusion Cell) Formulation->Skin_Permeation Skin_Retention Skin Retention Study (Tape Stripping) Formulation->Skin_Retention Antifungal_Activity Antifungal Activity Assay (Agar Well Diffusion) Formulation->Antifungal_Activity Release_Profile Drug Release Profile In_Vitro_Release->Release_Profile Permeation_Parameters Permeation Parameters (Flux, Lag Time) Skin_Permeation->Permeation_Parameters Drug_Distribution Drug Distribution in Stratum Corneum Skin_Retention->Drug_Distribution Efficacy Antifungal Efficacy (Zone of Inhibition) Antifungal_Activity->Efficacy Data_Analysis Data Analysis and Comparative Evaluation Release_Profile->Data_Analysis Permeation_Parameters->Data_Analysis Drug_Distribution->Data_Analysis Efficacy->Data_Analysis

Caption: General experimental workflow for the comparative evaluation of topical formulations.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Isoconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of isoconazole is a critical component of laboratory safety and environmental responsibility. This compound, particularly as this compound nitrate, is classified as an environmental hazard due to its high toxicity to aquatic life with long-lasting effects.[1][2] Adherence to stringent disposal protocols is essential to prevent contamination of water systems and ensure compliance with regulatory standards.

Hazard Profile and Regulatory Oversight

This compound nitrate is recognized for its potential to cause significant harm to aquatic ecosystems.[1][2] Consequently, its release into drains, sewage systems, or natural water bodies must be strictly avoided.[1] The disposal of this compound and materials contaminated with it falls under the purview of national and local regulations governing pharmaceutical and hazardous waste.[1] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies that regulate the disposal of pharmaceutical waste.[3][4]

A summary of the hazard classification for this compound nitrate is presented below:

Hazard ClassificationGHS CodeDescription
Acute Aquatic HazardH400Very toxic to aquatic life.[1]
Chronic Aquatic HazardH410Very toxic to aquatic life with long lasting effects.[1][2]
Precautionary StatementP273Avoid release to the environment.[1][2]
Precautionary StatementP391Collect spillage.[1][2]

Step-by-Step Disposal Protocol

A systematic approach to the disposal of this compound waste is crucial for maintaining a safe laboratory environment. The following steps provide a clear, procedural guide for handling and disposing of this compound and related materials.

1. Waste Identification and Segregation:

  • Pure this compound: Any unused, expired, or surplus pure this compound nitrate must be treated as chemical waste.[1]

  • Contaminated Materials: All items that have come into direct contact with this compound, such as gloves, weighing paper, pipette tips, and glassware, are to be disposed of as hazardous waste.[1]

  • Empty Containers: The original containers of this compound should be thoroughly emptied. These containers are considered contaminated packaging and must be disposed of according to official regulations, and they should never be reused.[1]

2. Waste Collection and Containment:

  • Solid Waste: Collect all solid waste, including pure this compound and contaminated materials, in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Any liquid waste containing this compound should be collected in a separate, leak-proof, and sealed container.[1]

  • Labeling: All waste containers must be clearly marked with "Hazardous Waste," the chemical name "this compound Nitrate," and the appropriate hazard symbols.[1] Color-coded containers are often utilized to differentiate waste streams, with black containers typically designated for RCRA (Resource Conservation and Recovery Act) hazardous pharmaceutical waste.[5]

3. Professional Disposal:

  • Consultation: It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific institutional procedures and to arrange for the collection and disposal of the hazardous waste.[1]

  • Licensed Disposal Company: The final disposal of this compound waste must be entrusted to a licensed waste disposal company.[1][6] Most pharmaceutical waste is incinerated at a licensed medical incineration facility.[4]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle of rendering the pharmaceutical "non-retrievable" is a key concept in pharmaceutical waste management, particularly for controlled substances. For hazardous pharmaceutical waste like this compound, the primary and accepted method of treatment is incineration at a permitted facility.[4]

The following logical workflow outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_solid Pure this compound (Solid) waste_type->pure_solid Pure Chemical contaminated_solid Contaminated Solids (Gloves, Glassware, etc.) waste_type->contaminated_solid Contaminated Material liquid_waste Liquid Waste Mixture waste_type->liquid_waste Liquid Mixture empty_container Empty Container waste_type->empty_container Empty Packaging collect_solid Collect in Labeled, Sealed Hazardous Solid Waste Container pure_solid->collect_solid contaminated_solid->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->collect_liquid rinse_container Ensure Contents are Completely Removed empty_container->rinse_container consult_ehs Consult Institutional EHS for Pickup and Disposal Guidance collect_solid->consult_ehs collect_liquid->consult_ehs rinse_container->collect_solid licensed_disposal Entrust to a Licensed Waste Disposal Company consult_ehs->licensed_disposal

Caption: Decision-making workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Isoconazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Isoconazole. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the required personal protective equipment when handling this compound. It is crucial to wear the appropriate PPE to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesWear protective gloves to prevent skin contact.[1][2]
Eyes/Face Safety goggles or face shieldWear appropriate protective eyeglasses or chemical safety goggles.[1][2]
Body Protective clothing / Laboratory coatWear appropriate protective clothing to prevent skin exposure.[1][2]
Respiratory Suitable respiratorUnder normal use conditions, no respiratory protection is needed.[1] However, if dust or aerosols are generated, a suitable respirator should be worn.[2]

Hazard Identification and Safety Precautions

This compound nitrate presents several hazards that necessitate careful handling:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[4]

Always handle this compound in a well-ventilated area or within a laboratory fume hood to minimize inhalation exposure.[3][5] Avoid direct contact with the substance and prevent the formation of dust and aerosols.[2][6]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[6]

  • Keep it away from incompatible materials such as oxidizing agents.[1]

2. Preparation and Handling:

  • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Handle the substance in a designated area, preferably within a chemical fume hood, to control exposure.[3]

  • Avoid creating dust.[5] If weighing the solid form, do so carefully to minimize airborne particles.

  • Wash hands thoroughly after handling.[2]

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection if dust is present.

  • Contain the spill and prevent it from entering drains.[2][7]

  • For solid spills, carefully sweep or scoop up the material and place it in a suitable, closed container for disposal.[5]

  • Clean the spill area thoroughly.

4. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

  • Inhalation: Move to fresh air. If you feel unwell, get medical advice/attention.[5]

5. Disposal Plan:

  • Dispose of this compound waste and contaminated materials in accordance with all local, regional, national, and international regulations.[2][4][5]

  • Do not allow the product to enter drains or waterways due to its toxicity to aquatic life.[2][4]

  • Contaminated packaging should be disposed of as unused product.[7]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Start: Review SDS and Procedures ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) ppe->setup Step 2 weigh Carefully Weigh/Handle this compound (Minimize Dust) setup->weigh Step 3 experiment Perform Experimental Procedure weigh->experiment Step 4 spill Spill Response weigh->spill If spill occurs first_aid First Aid weigh->first_aid If exposure occurs decontaminate Decontaminate Work Surfaces experiment->decontaminate Step 5 experiment->spill If spill occurs experiment->first_aid If exposure occurs waste Segregate and Label Hazardous Waste decontaminate->waste Step 6 dispose Dispose of Waste per Regulations waste->dispose Step 7 doff_ppe Doff PPE Correctly dispose->doff_ppe Step 8

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoconazole
Reactant of Route 2
Reactant of Route 2
Isoconazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.